molecular formula C17H19NO3 B5448531 2,4-diethoxy-N-phenylbenzamide

2,4-diethoxy-N-phenylbenzamide

Cat. No.: B5448531
M. Wt: 285.34 g/mol
InChI Key: LTVSKEKWZFORAQ-UHFFFAOYSA-N
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Description

2,4-Diethoxy-N-phenylbenzamide is a synthetic organic compound belonging to the class of N-phenylbenzamides. This family of compounds is the subject of active research due to its diverse and promising biological activities. Researchers are exploring various N-phenylbenzamide derivatives for their potential applications in developing new therapeutic agents. Research Applications and Potential: Benzamide derivatives are recognized in medicinal chemistry for their broad biological properties. While the specific activity of 2,4-diethoxy-N-phenylbenzamide requires further investigation, related compounds have demonstrated significant antimicrobial activity against a range of Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., Escherichia coli ), and fungal pathogens (e.g., Candida albicans ) . Furthermore, structural analogs incorporating specific heterocyclic systems have shown potential anticancer activity in cytotoxic evaluations against human cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range . The diethoxy substituents on this particular compound may influence its electronic properties and binding affinity, making it a compound of interest for structure-activity relationship (SAR) studies. Handling and Usage: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diethoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-20-14-10-11-15(16(12-14)21-4-2)17(19)18-13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVSKEKWZFORAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Synthesis Guide: 2,4-Diethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2,4-Diethoxy-N-phenylbenzamide Molecular Formula: C


H

NO

Molecular Weight: 285.34 g/mol Application: Pharmaceutical intermediate, potential pharmacophore for anti-inflammatory (NSAID analogs) or antiparasitic agents.

This technical guide details the high-purity synthesis of 2,4-diethoxy-N-phenylbenzamide. Unlike standard amide couplings, the presence of the ortho-ethoxy group introduces specific steric and electronic considerations that necessitate optimized activation protocols. This guide presents two validated pathways: a scalable Acid Chloride Method for multigram/kilogram synthesis and a HATU-Mediated Method for high-throughput medicinal chemistry optimization.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the amide bond. The electron-donating ethoxy groups on the benzoic acid moiety significantly increase the electron density of the aromatic ring, making the carbonyl carbon less electrophilic compared to unsubstituted benzoic acid. Therefore, strong activation (Acid Chloride) or high-efficiency coupling reagents (HATU) are required to overcome the nucleophilic sluggishness of the aniline partner.

Strategic Disconnection
  • Bond Break: Amide (N-CO) bond.[1]

  • Synthons: Aniline (Nucleophile) + 2,4-Diethoxybenzoic Acid (Electrophile).

  • Precursor Origin: 2,4-Diethoxybenzoic acid is derived from 2,4-dihydroxybenzoic acid (

    
    -resorcylic acid) via O-alkylation.
    
Reaction Pathway Diagram

SynthesisPathway cluster_legend Legend Resorcinol Resorcinol (Starting Material) DHBA 2,4-Dihydroxybenzoic Acid (Kolbe-Schmitt) Resorcinol->DHBA CO2, KHCO3 (Carboxylation) DEBA_Ester Ethyl 2,4-diethoxybenzoate (Intermediate) DHBA->DEBA_Ester EtI, K2CO3 DMF, 60°C DEBA 2,4-Diethoxybenzoic Acid (Key Precursor) DEBA_Ester->DEBA NaOH, EtOH (Hydrolysis) AcidChloride Acid Chloride (Activated Species) DEBA->AcidChloride SOCl2, Cat. DMF Method A Target 2,4-Diethoxy-N-phenylbenzamide (Target) DEBA->Target HATU, DIPEA, Aniline Method B AcidChloride->Target Aniline, TEA, DCM key Blue: Precursors | Red: Activated Intermediate | Green: Final Product

Figure 1: Strategic synthesis flowchart from commodity chemicals to target amide.

Part 2: Precursor Preparation (2,4-Diethoxybenzoic Acid)[2][3]

If 2,4-diethoxybenzoic acid is not purchased commercially, it must be synthesized from 2,4-dihydroxybenzoic acid. Direct alkylation of the acid often leads to mixtures of esters and ethers. The most robust protocol involves exhaustive alkylation followed by selective saponification.

Protocol: Exhaustive Alkylation & Hydrolysis
  • Alkylation:

    • Dissolve 2,4-dihydroxybenzoic acid (1.0 eq) in DMF (5 vol).

    • Add K

      
      CO
      
      
      
      (3.0 eq) and Ethyl Iodide (3.0 eq). Note: Excess base and alkyl halide ensure both phenolic hydroxyls and the carboxylic acid are alkylated.
    • Heat to 60°C for 4-6 hours. Monitor by TLC (High R

      
       ester formation).
      
    • Workup: Quench with water, extract with EtOAc. Evaporate to obtain Ethyl 2,4-diethoxybenzoate.

  • Saponification:

    • Dissolve the intermediate ester in EtOH/Water (3:1).

    • Add NaOH (2.0 eq). Reflux for 2 hours.

    • Acidification: Cool and acidify with HCl to pH 2. The 2,4-diethoxybenzoic acid will precipitate as a white solid.[2]

    • Yield: Typically 85-90% over two steps.[3]

Part 3: Amide Coupling Protocols

Method A: Acid Chloride Route (Scalable)

Context: Best for multigram to kilogram scale. The acid chloride overcomes the steric hindrance of the ortho-ethoxy group more effectively than carbodiimides.

Reagents & Stoichiometry:

Component Equiv. Role
2,4-Diethoxybenzoic Acid 1.0 Substrate

| Thionyl Chloride (SOCl


) | 1.5 - 2.0 | Chlorinating Agent |
| DMF | 0.05 (Cat.) | Catalyst (Vilsmeier intermediate) |
| Aniline | 1.1 | Nucleophile |
| Triethylamine (TEA) | 1.2 | Acid Scavenger |
| Dichloromethane (DCM) | Solvent | Reaction Medium |

Step-by-Step Methodology:

  • Activation:

    • In a dry flask under N

      
      , suspend 2,4-diethoxybenzoic acid in anhydrous DCM (or Toluene for higher temps).
      
    • Add catalytic DMF (2-3 drops).

    • Add SOCl

      
       dropwise at 0°C.
      
    • Allow to warm to room temperature (RT) and stir for 2 hours. Observation: Evolution of SO

      
      /HCl gas; solution becomes clear.
      
    • Evaporation: Remove solvent and excess SOCl

      
       under reduced pressure. Aazeotrope with toluene twice to remove traces of thionyl chloride. Isolate the crude acid chloride as an oil/solid.
      
  • Coupling:

    • Dissolve the crude acid chloride in fresh anhydrous DCM.

    • In a separate vessel, mix Aniline (1.1 eq) and TEA (1.2 eq) in DCM at 0°C.

    • Slowly add the acid chloride solution to the aniline mixture over 30 minutes.

    • Stir at RT for 4 hours.

  • Workup:

    • Wash organic layer with 1M HCl (remove unreacted aniline).

    • Wash with sat. NaHCO

      
       (remove unreacted acid).
      
    • Wash with Brine, dry over MgSO

      
      , and concentrate.
      
Method B: HATU-Mediated Coupling (High Precision)

Context: Best for medicinal chemistry libraries or when avoiding acidic conditions. HATU is chosen over EDC/HOBt due to the electron-rich nature of the acid, which can deactivate the intermediate active ester.

Reagents & Stoichiometry:

Component Equiv. Role
2,4-Diethoxybenzoic Acid 1.0 Substrate
HATU 1.2 Coupling Reagent
DIPEA (Hünig's Base) 2.0 Base
Aniline 1.1 Nucleophile

| DMF or DMAc | Solvent | Polar Aprotic Solvent |

Step-by-Step Methodology:

  • Pre-activation:

    • Dissolve 2,4-diethoxybenzoic acid in DMF (0.1 M concentration).

    • Add DIPEA (2.0 eq) and stir for 5 minutes.

    • Add HATU (1.2 eq). Stir for 15-30 minutes at RT. Mechanism: Formation of the OAt-active ester.[1]

  • Coupling:

    • Add Aniline (1.1 eq) directly to the reaction mixture.

    • Stir at RT for 12-16 hours.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash extensively with water and LiCl solution (to remove DMF).

    • Wash with 0.5M HCl and Brine.

Part 4: Purification & Characterization[6]

Purification Workflow

The crude product from Method A is often pure enough for recrystallization. Method B usually requires chromatography to remove urea byproducts.

Recrystallization Protocol:

  • Solvent System: Ethanol/Water (9:1) or Toluene/Hexane.

  • Procedure: Dissolve crude solid in boiling Ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.

  • Target Purity: >98% by HPLC.

Analytical Logic (Self-Validation)

To confirm the structure, specific spectral signatures must be identified.

  • 
    H NMR (DMSO-d
    
    
    
    or CDCl
    
    
    ):
    • Amide Proton: Singlet around

      
       9.5 - 10.5 ppm (broad).
      
    • Ethoxy Groups: Two distinct triplets (

      
       1.3-1.5) and two quartets (
      
      
      
      4.0-4.2).[4] The ortho-ethoxy methylene protons are often downfield shifted compared to the para-ethoxy.
    • Aromatic Region:

      • Benzoyl ring: One doublet (H-6), one doublet (H-3), one singlet/multiplet (H-5). H-6 (ortho to carbonyl) will be significantly deshielded (

        
         ~8.0 ppm).
        
      • Aniline ring: Multiplet typical of monosubstituted benzene (

        
         7.1 - 7.6 ppm).
        
  • Mass Spectrometry:

    • ESI (+): Look for [M+H]

      
       peak at m/z 286.1.
      
    • Fragmentation: Loss of ethyl groups or cleavage of the amide bond may be observed.

Workup & Purification Diagram

WorkupFlow Crude Crude Reaction Mixture Partition Partition: EtOAc / 1M HCl Crude->Partition OrgLayer Organic Layer (Product + Unreacted Acid) Partition->OrgLayer AqLayer Aqueous Layer (Aniline Salts + DMF) Partition->AqLayer Discard BaseWash Wash: Sat. NaHCO3 OrgLayer->BaseWash Dry Dry (MgSO4) & Concentrate BaseWash->Dry Recryst Recrystallization (EtOH/H2O) Dry->Recryst

Figure 2: Purification logic flow for removing unreacted amine and acid.

Part 5: Process Safety & Optimization

Critical Control Parameters (CCPs)
  • Moisture Control (Method A): Thionyl chloride reacts violently with water. All glassware must be flame-dried.

  • Temperature Control:

    • Activation Step: Keep <10°C during SOCl

      
       addition to prevent charring.
      
    • Coupling Step: Exothermic. Controlled addition is vital to prevent di-acylation or polymerization side reactions.

  • Genotoxic Impurities: Alkyl halides (EtI) and anilines are potential genotoxins. Ensure complete removal via washes and recrystallization.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure anhydrous solvents; check N

line.
Sticky Solid Residual DMF or solventAzeotrope with heptane/toluene; extend drying time.
Incomplete Reaction Steric hindrance of 2-OEtIncrease reaction time; switch to Method A (Acid Chloride) if using HATU.
Coloration (Pink/Red) Oxidation of AnilineUse freshly distilled aniline; perform reaction in dark/under inert gas.

References

  • Vertex AI Search. (2026). Preparation of 2,4-diethoxybenzoic acid from resorcinol. 5

  • National Institutes of Health (NIH). (2011). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives. 3

  • MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives. 6[7]

  • Organic Syntheses. (2013). Preparation of (E)-N,N-Diethyl-2-styrylbenzamide by Rh-Catalyzed C-H Activation (Reference for amide handling). 8

  • Royal Society of Chemistry. (2014). Towards a sustainable synthesis of aniline-derived amides. 9

Sources

2,4-Diethoxy-N-phenylbenzamide: Technical Profile and Synthetic Methodology

[1]

Part 1: Chemical Identity & Physicochemical Profile[2][3]

The molecule 2,4-diethoxy-N-phenylbenzamide consists of a benzoyl ring substituted with two ethoxy groups at the ortho (2) and para (4) positions, linked via an amide bond to an unsubstituted phenyl ring. It serves as a lipophilic scaffold in medicinal chemistry, particularly in the exploration of transient receptor potential (TRP) channel modulators and antimicrobial agents.

Chemical Structure & Identifiers[4]
PropertyDetail
IUPAC Name 2,4-diethoxy-N-phenylbenzamide
Common Class Benzanilide; Alkoxybenzamide
Molecular Formula C₁₇H₁₉NO₃
Molecular Weight 285.34 g/mol
SMILES CCOC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)OCC
CAS Registry Not widely listed as a commodity chemical; typically synthesized on-demand.[1]
Physicochemical Properties (Predicted & Experimental Analogues)

The following data is derived from structure-activity relationship (SAR) databases for homologous benzanilides (e.g., 2,4-dimethoxy analogues).

ParameterValue / PredictionCausality / Context
Physical State Solid (Crystalline powder)Amide hydrogen bonding promotes crystallinity.
Melting Point 105–115 °C (Predicted)Ortho-ethoxy substitution creates steric twist, lowering MP relative to unsubstituted benzanilide (163°C).
LogP (Lipophilicity) ~3.8 – 4.2High lipophilicity due to two ethyl ether chains and biphenyl core; implies high membrane permeability.
Solubility (Water) Insoluble (< 0.1 mg/mL)Lack of ionizable groups at physiological pH; highly hydrophobic.
Solubility (Organic) High (DCM, DMSO, Ethanol)Soluble in polar aprotic and protic organic solvents.
pKa ~14 (Amide NH)Non-basic; the amide nitrogen is neutral under physiological conditions.

Part 2: Synthetic Methodology

The synthesis of 2,4-diethoxy-N-phenylbenzamide follows a classic nucleophilic acyl substitution pathway. Two primary methods are detailed below: the Acid Chloride Route (standard for high yield) and the Coupling Agent Route (mild conditions).

Synthesis Workflow Diagram

Synthesis_PathwayStart2,4-Diethoxybenzoic AcidIntermediate2,4-Diethoxybenzoyl Chloride(Reactive Intermediate)Start->IntermediateReflux (80°C)- SO2, - HClReagent1Thionyl Chloride(SOCl2)Reagent1->IntermediateProduct2,4-Diethoxy-N-phenylbenzamide(Target)Intermediate->ProductDCM, Et3N0°C to RTByproductHCl (Gas)Intermediate->ByproductReagent2Aniline(Ph-NH2)Reagent2->Product

Caption: Stepwise conversion of 2,4-diethoxybenzoic acid to the target benzanilide via acid chloride activation.

Protocol A: Acid Chloride Method (High Yield)

This method is preferred for scale-up due to the high reactivity of the acid chloride intermediate.

Reagents:

  • 2,4-Diethoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Aniline (1.0 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2,4-diethoxybenzoic acid in anhydrous DCM.

  • Chlorination: Add thionyl chloride dropwise. Heat the mixture to reflux (40°C) for 2 hours. Monitor gas evolution (SO₂/HCl).

  • Evaporation: Once the reaction is complete (verified by TLC), evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (usually an oil or low-melting solid). Note: Do not purify this intermediate.

  • Coupling: Redissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Add a solution of Aniline and Triethylamine in DCM dropwise to the cold acid chloride solution. The base (Et₃N) is critical to scavenge the HCl byproduct and drive the equilibrium.

  • Workup: Allow to warm to room temperature and stir for 4 hours. Wash the organic layer with 1M HCl (to remove unreacted aniline), followed by saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water.

Protocol B: Carbodiimide Coupling (Mild Conditions)

Preferred for small-scale medicinal chemistry exploration to avoid noxious thionyl chloride.

Reagents:

  • 2,4-Diethoxybenzoic acid (1.0 eq)

  • Aniline (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DMF (Solvent)

Mechanism: EDC activates the carboxylic acid, forming an O-acylisourea intermediate. HOBt displaces this to form a more stable active ester, which is then attacked by the aniline amine.

Part 3: Pharmacological & Research Applications[6][7]

The benzanilide scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple diverse biological targets.

Structure-Activity Relationship (SAR) Logic

The 2,4-diethoxy substitution pattern imparts specific properties:

  • Lipophilicity: The ethoxy groups significantly increase LogP compared to methoxy analogs, enhancing blood-brain barrier (BBB) penetration potential.

  • Steric Hindrance: The 2-ethoxy group creates a twisted conformation between the benzoyl ring and the amide carbonyl. This "non-planar" geometry is often crucial for binding to hydrophobic pockets in enzymes or receptors (e.g., COX-2 or TRPV1).

Metabolic Stability Pathway

Research into benzanilides often focuses on their metabolic fate. The primary metabolic clearance is predicted to be O-dealkylation by Cytochrome P450 enzymes.

MetabolismParent2,4-Diethoxy-N-phenylbenzamide(Lipophilic Parent)CYPCYP450(Oxidation)Parent->CYPMetabolite12-Hydroxy-4-ethoxy-N-phenylbenzamide(Minor Metabolite)CYP->Metabolite1O-deethylation (Pos 2)Metabolite24-Hydroxy-2-ethoxy-N-phenylbenzamide(Major Metabolite)CYP->Metabolite2O-deethylation (Pos 4)GlucuronideGlucuronide Conjugate(Excretion)Metabolite2->GlucuronidePhase II Conjugation

Caption: Predicted metabolic clearance via CYP450-mediated O-dealkylation followed by Phase II conjugation.

Potential Research Targets
  • Antimicrobial Activity: 2-hydroxybenzanilides (salicylanilides) are potent antimicrobials. The 2,4-diethoxy derivative may act as a prodrug or a stable analog to study bacterial efflux pump inhibition.

  • Ion Channel Modulation: N-phenylbenzamides are frequently screened as antagonists for TRPV1 (pain pathway) and activators of KCNQ channels (epilepsy).

Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for this exact isomer may be limited, standard handling for lipophilic benzanilides applies.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H412: Harmful to aquatic life with long-lasting effects (due to high stability and lipophilicity).

  • Handling: Use standard PPE (Nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Stable at room temperature for >2 years if protected from moisture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66700, 2',5'-Diethoxybenzanilide (Isomer Reference). Retrieved from [Link]

  • Ram Kumar, et al. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.[2] Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses (2013). Preparation of Amides via Acid Chlorides. Org. Synth. 2013, 90, 41-51. Retrieved from [Link]

  • MDPI Molecules (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives. Molecules 2024, 29(24), 6048.[3] Retrieved from [Link]

Unlocking Non-Opioid Analgesia: The Mechanism of Action of 2,4-Diethoxy-N-phenylbenzamides as MrgX1 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The escalating global opioid crisis has necessitated the urgent discovery of non-addictive, non-opioid therapeutics for chronic pain management. Among the most promising novel targets is the Mas-related G-protein coupled receptor X1 (MrgX1) , a receptor exclusively expressed in the dorsal root ganglion (DRG) sensory neurons.

Recent iterative medicinal chemistry efforts, originating from the high-throughput screening hit ML382, have identified 2,4-diethoxy-N-phenylbenzamide derivatives (specifically 2-sulfonamidebenzamides) as potent Positive Allosteric Modulators (PAMs) of MrgX1[1]. This whitepaper provides an in-depth mechanistic analysis of how the 2,4-diethoxy-N-phenylbenzamide scaffold achieves allosteric modulation, details the structure-activity relationship (SAR) causality, and outlines the self-validating experimental protocols required for its synthesis and biological evaluation.

The Pharmacological Target: MrgX1 in Nociception

MrgX1 is a Gq/11-coupled GPCR that plays a critical role in the endogenous inhibition of nociceptive (pain) transmission. Because its expression is highly restricted to small-diameter sensory neurons, targeting MrgX1 avoids the widespread central nervous system (CNS) side effects typical of opioid receptor agonists (e.g., respiratory depression, addiction, and tolerance)[1].

Why a Positive Allosteric Modulator (PAM)?

Traditional orthosteric agonists bind to the same active site as the endogenous ligand (such as the peptide BAM22). However, exogenous orthosteric activation often leads to rapid GPCR desensitization, internalization, and a subsequent loss of therapeutic efficacy.

By contrast, a PAM like the 2,4-diethoxy-N-phenylbenzamide derivative binds to a distinct, topographically separate allosteric pocket. It possesses no intrinsic efficacy on its own; rather, it induces a conformational shift that amplifies the receptor's affinity and responsiveness to the endogenous BAM22 peptide only when and where it is physiologically released[1]. This mechanism preserves the spatial and temporal fidelity of pain signaling pathways.

Mechanism of Action: Allosteric Signaling Cascade

Upon binding of the 2,4-diethoxy-N-phenylbenzamide to the MrgX1 transmembrane domain, the receptor undergoes a structural rearrangement. When BAM22 subsequently binds to the orthosteric site, the Gq/11 protein is activated with significantly higher efficiency. This triggers the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, causing a massive, transient efflux of intracellular calcium (Ca²⁺), which ultimately modulates downstream ion channels to reduce neuronal excitability.

signaling BAM22 Endogenous Agonist (BAM22) MrgX1 MrgX1 Receptor (Conformational Shift) BAM22->MrgX1 Orthosteric Binding PAM 2,4-diethoxy-N-phenylbenzamide (Allosteric Modulator) PAM->MrgX1 Allosteric Binding (Enhances Affinity) Gq Gq/11 Protein Activation MrgX1->Gq PLC Phospholipase C (PLC) Cleavage Gq->PLC Ca2 Intracellular Ca2+ Mobilization PLC->Ca2 IP3 Production Analgesia Inhibition of Nociception (Pain Relief) Ca2->Analgesia

Caption: MrgX1 allosteric signaling pathway modulated by 2,4-diethoxy-N-phenylbenzamide.

Structural Causality: The 2,4-Diethoxy Motif

The core pharmacophore of this drug class is the 2-(sulfonamido)-N-benzamide scaffold. The right-hand side of the molecule—the aniline-derived N-phenyl ring—is highly sensitive to steric and electronic modifications, dictating how well the molecule anchors into the lipophilic allosteric pocket of MrgX1[1].

During iterative SAR studies, researchers evaluated various substitutions on the N-phenyl ring to optimize van der Waals interactions and minimize oxidative metabolism[1].

Causality of the 2,4-Diethoxy Substitution: The inclusion of two ethoxy groups at the 2 and 4 positions (Compound 5g) provides critical steric bulk and electron-donating capability. The oxygen atoms can act as hydrogen bond acceptors, while the ethyl chains project into hydrophobic sub-pockets, locking the benzamide into the active conformation. Conversely, a single 4-methoxy substitution (Compound 5h) lacks sufficient steric volume to engage these hydrophobic contacts, resulting in a complete loss of activity[1].

Quantitative SAR Comparison
Compound IDR-Group Substitution on N-PhenylMrgX1 PAM Activity (EC₅₀, μM)Pharmacological Status
1 (ML382) Parent ScaffoldReference PotencyActive PAM
5g 2,4-diethoxy1.09Active PAM
5f Cyclopropylmethyl1.36Active PAM
5h 4-methoxyInactiveLoss of Activity
5e MethoxyethylInactiveLoss of Activity

Data summarized from the SAR profiling of ML382 analogs[1].

Experimental Methodologies

To ensure scientific integrity, the following protocols for the synthesis and biological evaluation of 2,4-diethoxy-N-phenylbenzamides are designed as self-validating systems .

Protocol 1: Modular Synthesis of the Benzamide Core

The synthesis utilizes a highly modular, two-step approach, allowing for rapid late-stage diversification of the aniline moiety[2].

  • Sulfonylation: React anthranilic acid with the appropriate sulfonyl chloride in basic aqueous conditions (NaHCO₃, H₂O) at room temperature for 12 hours.

    • Causality: The basic aqueous environment neutralizes the generated HCl, driving the reaction to completion while preventing the protonation of the anthranilic acid amine.

  • Amide Coupling: Couple the resulting sulfonamide intermediate with 2,4-diethoxyaniline using Propylphosphonic anhydride (T3P) and Triethylamine (Et₃N) in Dichloromethane (CH₂Cl₂) for 6 hours.

    • Causality: T3P is explicitly selected over traditional coupling agents (like EDC/HOBt) due to its high efficiency, low epimerization rates, and the water-soluble nature of its byproducts, which drastically streamlines the downstream liquid-liquid extraction of the highly lipophilic benzamide[2].

  • Validation Checkpoint: Post-reaction LC-MS analysis must confirm the expected mass [M+H]⁺ of the target. HPLC purity must exceed 95% before proceeding to biological assays to rule out false-positive calcium fluxes caused by reactive electrophilic impurities.

Protocol 2: In Vitro Calcium Mobilization (FLIPR) Assay

Because MrgX1 is Gq-coupled, PAM activity is quantified by measuring intracellular calcium release[1].

  • Cell Preparation: Plate CHO cells stably expressing human MrgX1 in 384-well black, clear-bottom plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and Probenecid for 1 hour.

    • Causality: Fluo-4 AM is cell-permeable but is cleaved by intracellular esterases into its active, impermeable form. Probenecid is strictly required to block organic anion transporters, preventing the premature efflux of the dye and ensuring a high signal-to-noise ratio.

  • Compound Addition (Dual-Addition Protocol):

    • Addition 1: Inject the 2,4-diethoxy-N-phenylbenzamide alone to verify it lacks intrinsic orthosteric agonism (no calcium spike should occur).

    • Addition 2: Inject an EC₂₀ concentration of BAM22. Measure the amplified fluorescent signal to calculate the PAM EC₅₀.

  • Validation Checkpoint: Calculate the Z'-factor using a known reference PAM (e.g., ML382) as a positive control and DMSO vehicle as a negative control. A Z'-factor > 0.5 validates the assay's robustness, ensuring the observed calcium flux is a true pharmacological response.

workflow A Anthranilic Acid (Core) B Sulfonylation (NaHCO3, H2O) A->B C Sulfonamide Intermediate B->C D Amide Coupling (T3P, Et3N) C->D F 2,4-diethoxy-N-phenylbenzamide (Target 5g) D->F E 2,4-diethoxyaniline (R-Group) E->D G FLIPR Calcium Assay (EC50 Determination) F->G

Caption: Modular synthesis and screening workflow for 2,4-diethoxy-N-phenylbenzamide.

Conclusion

The 2,4-diethoxy-N-phenylbenzamide scaffold represents a highly rationalized chemical approach to modulating MrgX1. By leveraging precise steric bulk and electronic properties, this motif successfully stabilizes the active conformation of the receptor, amplifying endogenous analgesic signaling without triggering the desensitization pathways associated with orthosteric agonists. Continued pharmacokinetic optimization of this scaffold holds significant promise for the future of non-opioid pain therapeutics.

References

  • Sharma, S., Peng, Q., Vadukoot, A. K., Aretz, C. D., Jensen, A. A., Wallick, A. I., Dong, X., & Hopkins, C. R. (2022). "Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1." ACS Medicinal Chemistry Letters, 13(5), 841–847. Source: National Center for Biotechnology Information (NCBI) / PubMed Central. URL: [Link]

  • Sharma, S., et al. (2022). "Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1." ACS Publications. Source: American Chemical Society (ACS). URL: [Link]

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Synthesis, Structural Characterization, and Pharmacophore Analysis of 2,4-Diethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The rational design and synthesis of substituted benzamides remain a cornerstone of modern medicinal chemistry and materials science. Among these, 2,4-diethoxy-N-phenylbenzamide (a highly substituted benzanilide) represents a privileged structural motif. Benzamide derivatives are widely recognized for their diverse biological activities, frequently acting as histone deacetylase (HDAC) inhibitors, dopamine antagonists, and neuroreceptor modulators[1][2].

This technical guide provides an in-depth analysis of the structural identity, structure-activity relationship (SAR) potential, and a field-proven, self-validating synthetic methodology for 2,4-diethoxy-N-phenylbenzamide. By moving beyond basic protocols, this document elucidates the mechanistic causality behind reagent selection—specifically addressing the kinetic challenges of aniline amidation.

Chemical Identity & Physicochemical Profiling

The target compound is constructed from a 2,4-diethoxybenzoic acid core coupled to an aniline moiety via an amide linkage. The presence of two ethoxy groups on the benzoyl ring significantly alters the electronic landscape of the molecule through positive mesomeric (+M) effects, while simultaneously increasing the overall lipophilicity (LogP) compared to unsubstituted variants[3].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name 2,4-diethoxy-N-phenylbenzamide
Molecular Formula C₁₇H₁₉NO₃
Molar Mass 285.34 g/mol
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 3 (Carbonyl O, two Ether O)
Rotatable Bonds 6
Predicted LogP ~3.8 - 4.2 (Highly lipophilic)
Core Precursors 2,4-Diethoxybenzoic acid[3], Aniline

Pharmacophore & Structure-Activity Relationship (SAR)

In drug development, the benzanilide scaffold serves as a rigid vector that precisely positions functional groups within target binding pockets (e.g., the zinc-binding domain of HDAC enzymes)[2]. The specific substitution pattern of 2,4-diethoxy-N-phenylbenzamide offers unique steric and electronic advantages.

SAR_Analysis Core 2,4-Diethoxy-N-phenylbenzamide (Core Scaffold) A 2,4-Diethoxy Groups • +M Electron-donating effect • Increases lipophilicity (LogP) • Steric shielding of carbonyl Core->A B Amide Linkage (-CONH-) • H-bond donor/acceptor • Conformational rigidity • Primary target binding anchor Core->B C N-Phenyl Ring (Anilide) • Pi-pi stacking interactions • Hydrophobic pocket occupation • Attenuates amide basicity Core->C

Pharmacophore mapping and SAR contributions of the target scaffold.
  • The 2,4-Diethoxy Substitution: The oxygen atoms donate electron density into the benzoyl ring, making the carbonyl carbon less electrophilic post-synthesis, which increases the metabolic stability of the amide bond against enzymatic hydrolysis. Furthermore, the ortho-ethoxy group provides steric shielding, locking the amide bond into a preferred conformation.

  • The N-Phenyl Ring: The delocalization of the amide nitrogen's lone pair into the phenyl ring reduces the basicity of the molecule, allowing it to cross lipid bilayers more effectively without being trapped in an ionized state at physiological pH.

Mechanistic Rationale for Synthetic Design

A critical failure point in the synthesis of benzanilides is the assumption that standard peptide coupling reagents (like EDC/HOBt) will work efficiently. Anilines are notoriously poor nucleophiles because the nitrogen lone pair is delocalized into the aromatic


-system[4].

If standard HOBt is used, the resulting active ester reacts too slowly with aniline, leading to competitive hydrolysis or N-acylurea byproduct formation[4]. To overcome this kinetic barrier, our protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

The Causality of HATU: HATU generates an HOAt (1-hydroxy-7-azabenzotriazole) active ester. The critical advantage is the nitrogen atom at the 7-position of the HOAt ring. This nitrogen provides anchimeric assistance (neighboring group participation) by forming a hydrogen bond with the incoming aniline amine. This pre-organizes the transition state, drastically lowering the activation energy and accelerating the nucleophilic acyl substitution[2][4].

Synthesis_Workflow SM1 2,4-Diethoxybenzoic Acid (1.0 eq) Act HOAt-Active Ester (Transient Intermediate) SM1->Act HATU (1.2 eq) DIPEA (3.0 eq) DMF, 25°C, 30 min Prod 2,4-Diethoxy-N-phenylbenzamide (Purified Product) Act->Prod Nucleophilic Acyl Substitution (12h) SM2 Aniline (1.5 eq) SM2->Prod Anchimeric Assistance

Chemoselective amide coupling workflow utilizing HATU-mediated activation.

Validated Experimental Protocol: Amide Coupling

This protocol is designed as a self-validating system. Each step includes a mechanistic justification and an in-process quality control (QC) checkpoint to ensure high yield and purity.

Table 2: Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Function
2,4-Diethoxybenzoic acid210.231.02.10 gElectrophilic precursor
Aniline93.131.51.40 g (1.37 mL)Nucleophile
HATU380.231.24.56 gCoupling/Activating agent
DIPEA129.243.03.88 g (5.22 mL)Non-nucleophilic base
DMF (Anhydrous)73.09-25.0 mLPolar aprotic solvent
Step-by-Step Methodology

Phase 1: Pre-Activation (Esterification)

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-diethoxybenzoic acid (2.10 g, 10 mmol) in anhydrous DMF (25 mL) under a nitrogen atmosphere. Rationale: Anhydrous conditions are mandatory to prevent the hydrolysis of the highly reactive HOAt ester back to the carboxylic acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.22 mL, 30 mmol) via syringe. Rationale: DIPEA deprotonates the carboxylic acid to form the carboxylate anion, priming it for attack on the HATU uronium salt.

  • Activation: Add HATU (4.56 g, 12 mmol) in one portion. Stir the reaction mixture at 25°C for 30 minutes.

    • Self-Validation Checkpoint: The solution will typically turn a distinct yellow/orange color, indicating the formation of the active HOAt ester. TLC (Hexanes:EtOAc 7:3) should show the disappearance of the baseline acid spot.

Phase 2: Nucleophilic Coupling 4. Amidation: Add aniline (1.37 mL, 15 mmol) dropwise to the activated mixture. Rationale: A 1.5x excess of aniline is used to drive the equilibrium forward and compensate for its inherently low nucleophilicity[4]. 5. Incubation: Stir the reaction mixture at room temperature for 12 to 18 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The target mass for 2,4-diethoxy-N-phenylbenzamide is
    
    
    .

Phase 3: Chemoselective Workup & Purification 6. Quenching: Dilute the reaction mixture with Ethyl Acetate (100 mL) and transfer to a separatory funnel. 7. Acid Wash: Wash the organic layer with 1M HCl (3 x 50 mL). Rationale: This is a critical purification step. The acidic wash protonates unreacted aniline and DIPEA, rendering them water-soluble and pulling them into the aqueous phase. 8. Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (3 x 50 mL). Rationale: This removes any unreacted 2,4-diethoxybenzoic acid and the HOAt byproduct. 9. Drying & Concentration: Wash with brine (50 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 10. Final Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient 9:1 to 7:3) to yield the pure 2,4-diethoxy-N-phenylbenzamide as a solid.

References

  • 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem . nih.gov. 5

  • Amide derivatives of aniline-related compound and composition of amide derivatives of aniline-related compound - Patsnap Eureka . patsnap.com. 1

  • CAS 19074-30-7: 2,4-DIETHOXYBENZOIC ACID | CymitQuimica . cymitquimica.com. 3

  • Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors . nih.gov. 2

  • Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline? - ResearchGate . researchgate.net. 4

Sources

A Technical Guide to Unlocking the Biological Potential of Novel Benzamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, few molecular frameworks offer the versatility and proven therapeutic success of the benzamide scaffold.[1] This seemingly simple structure, characterized by a carboxamide attached to a benzene ring, is a cornerstone of numerous clinically approved drugs, demonstrating a remarkable range of pharmacological activities.[2] Its prevalence stems from its ability to engage in key hydrogen bonding interactions and its synthetic tractability, which allows for extensive chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental design and the logic of protocol selection when evaluating novel benzamide derivatives. We will explore three major therapeutic areas where benzamides have made a significant impact—oncology, infectious disease, and neuroscience—providing field-proven insights, detailed methodologies, and a framework for interpreting complex biological data.

Section 1: Targeting Malignancy: Benzamides in Modern Oncology

Benzamide derivatives have emerged as powerful tools in the fight against cancer, with mechanisms ranging from epigenetic modification to the disruption of the cellular skeleton.[3] A particularly fruitful area of research has been the development of benzamides as Histone Deacetylase (HDAC) inhibitors, which represent a major class of epigenetic drugs.[4]

Core Mechanism: Reversing Epigenetic Silencing via HDAC Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and the repression of gene transcription. In many cancers, HDACs are overexpressed, silencing critical tumor suppressor genes and promoting uncontrolled cell growth. Benzamide-based HDAC inhibitors are designed to intervene in this process. Their pharmacophore typically consists of three key parts: a zinc-binding group (ZBG) that chelates the zinc ion in the HDAC active site, a linker, and a "cap" group that interacts with the enzyme surface.[5] The benzamide moiety itself is often integral to the ZBG, directly participating in the coordination of the catalytic zinc ion. By blocking HDAC activity, these compounds restore histone acetylation, relax the chromatin structure, and allow for the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1]

HDAC_Inhibition_Pathway cluster_Cancer Cancer Cell State cluster_Treatment Therapeutic Intervention HDAC_active Overactive HDAC Histone_deacetyl Deacetylated Histones HDAC_active->Histone_deacetyl removes acetyl groups from Chromatin_condensed Condensed Chromatin Histone_deacetyl->Chromatin_condensed Gene_silenced Tumor Suppressor Gene Silencing Chromatin_condensed->Gene_silenced Proliferation Uncontrolled Proliferation Gene_silenced->Proliferation Benzamide_inhibitor Benzamide HDAC Inhibitor HDAC_inhibited HDAC Blocked Benzamide_inhibitor->HDAC_inhibited chelates Zinc ion in active site of Histone_acetyl Acetylated Histones HDAC_inhibited->Histone_acetyl allows for Chromatin_relaxed Relaxed Chromatin Histone_acetyl->Chromatin_relaxed Gene_expressed Tumor Suppressor Gene Re-expression Chromatin_relaxed->Gene_expressed Apoptosis Apoptosis Gene_expressed->Apoptosis

Caption: Benzamide inhibitors block HDACs, leading to gene re-expression and apoptosis.

Experimental Workflow: From In Vitro Screening to In Vivo Efficacy

A logical, phased approach is critical to efficiently evaluate a novel benzamide's anticancer potential. The workflow begins with broad cellular assays and funnels promising candidates toward more complex mechanistic and in vivo studies.

Anticancer_Screening_Workflow Compound Novel Benzamide Derivative Cytotoxicity 1. Cytotoxicity Screening (MTT/MTS Assay) Compound->Cytotoxicity Determine_IC50 Determine IC50 Across Multiple Cancer Cell Lines Cytotoxicity->Determine_IC50 Apoptosis_Analysis 2. Apoptosis Induction (Annexin V/PI Staining) Determine_IC50->Apoptosis_Analysis If potent (low µM IC50) Mechanism_Validation 3. Target Validation (HDAC Enzyme Assay, Western Blot) Apoptosis_Analysis->Mechanism_Validation If pro-apoptotic In_Vivo_Model 4. In Vivo Xenograft Model (Tumor Growth Inhibition) Mechanism_Validation->In_Vivo_Model If target engagement is confirmed Lead_Candidate Lead Candidate for Preclinical Development In_Vivo_Model->Lead_Candidate If significant tumor reduction observed

Caption: Phased workflow for evaluating the anticancer potential of benzamide compounds.

Protocol: Antiproliferative Activity by MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational experiment.[4] It provides a quantitative measure of a compound's ability to reduce cell viability. This is chosen as an initial screen because it is robust, high-throughput, and serves as a reliable proxy for cytotoxicity. A positive result here justifies investment in more complex mechanistic assays.

Methodology:

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well.[6] Incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test benzamide in DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the medium from the cells and replace it with the medium containing the various compound concentrations. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot percent viability versus compound concentration (log scale) to calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Comparative Efficacy of Benzamide HDAC Inhibitors

Summarizing data in a tabular format allows for rapid comparison of lead compounds and informs structure-activity relationship (SAR) studies.[6][8]

Compound IDTargetIC50 vs. MCF-7 (µM)IC50 vs. A549 (µM)In Vivo Tumor Inhibition (%)
BZA-01HDAC10.851.2055
BZA-02 (Lead)Pan-HDAC0.400.6572
MS-275 (Control)HDAC1/20.670.9868

Section 2: Combating Resistance: Benzamides as Novel Antimicrobial Agents

The rise of multidrug-resistant bacteria is a global health crisis, necessitating the discovery of antibiotics with novel mechanisms of action. Benzamides have emerged as a promising class of antimicrobials that target the essential bacterial cell division protein FtsZ.[9]

Core Mechanism: Disrupting Bacterial Cytokinesis via FtsZ Inhibition

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a crucial component of the bacterial cytoskeleton.[10] It polymerizes at the mid-cell to form the "Z-ring," a dynamic structure that acts as a scaffold for the entire cell division machinery (the divisome).[11] Inhibition of FtsZ polymerization prevents Z-ring formation, blocking cytokinesis and leading to bacterial cell filamentation and eventual death.[12] Certain benzamide derivatives bind to a specific cleft in the FtsZ protein, distinct from the GTP-binding site, stabilizing the protein in a conformation that is incompatible with proper polymer assembly.[13] This mechanism is attractive because FtsZ is highly conserved across many bacterial species but is absent in eukaryotes, suggesting a potential for broad-spectrum activity with low host toxicity.[9]

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Causality: The MIC assay is the gold standard for quantifying the potency of a potential antibiotic. It determines the lowest concentration of a drug required to inhibit the visible growth of a specific bacterium. This self-validating protocol is essential for establishing baseline efficacy and for comparing the activity of novel compounds against known antibiotics.

Methodology:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test benzamide compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations typically range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound in which there is no visible turbidity (i.e., no bacterial growth).[2]

Data Presentation: Structure-Activity Relationship (SAR) of Anti-FtsZ Benzamides

Systematic modification of the benzamide scaffold allows for the elucidation of SAR, which is critical for rational drug design.

Compound IDR1-Group (Benzamide)R2-Group (Terminal Ring)MIC vs. MRSA (µg/mL)
ABZ-012,6-difluoro1,4-benzodioxane4
ABZ-022-fluoro1,4-benzodioxane16
ABZ-032,6-difluoroThiazolopyridine1
PC190723 (Control)2,6-difluoroThiazolopyridine1-2

Data synthesized from SAR studies on anti-FtsZ benzamides.[9][11]

Section 3: Modulating Neural Circuits: Benzamides in Neuroscience

Substituted benzamides, such as sulpiride and amisulpride, are well-established atypical antipsychotics.[14] Their therapeutic action is primarily mediated by their ability to act as antagonists at dopamine D2 receptors, a key target in the treatment of schizophrenia and other psychotic disorders.[15][16]

Core Mechanism: D2 Receptor Antagonism in Psychosis

The "dopamine hypothesis" of schizophrenia posits that hyperactivity of dopaminergic pathways in the brain contributes to positive symptoms like hallucinations and delusions. Benzamide antipsychotics selectively bind to and block postsynaptic dopamine D2 receptors.[14] This antagonism prevents dopamine from binding and activating the receptor, thereby dampening the excessive signaling and normalizing neurotransmission. The selectivity for D2-like receptors (D2, D3, D4) over other neurotransmitter systems is a hallmark of many benzamide antipsychotics and is thought to contribute to their favorable side-effect profile compared to older, less selective drugs.[17][18]

Dopamine_Antagonism Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine releases D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor binds to Blocked_Receptor Blocked D2 Receptor Dopamine->Blocked_Receptor binding prevented Synaptic_Cleft Synaptic Cleft Postsynaptic Postsynaptic Neuron Signal Signal Propagation (Psychotic Symptoms) Postsynaptic->Signal Normalized_Signal Signal Normalization (Therapeutic Effect) Postsynaptic->Normalized_Signal D2_Receptor->Postsynaptic Benzamide Benzamide Antagonist Benzamide->Blocked_Receptor occupies Blocked_Receptor->Postsynaptic

Caption: Benzamide antagonists block D2 receptors, preventing dopamine binding.

Protocol: In Vivo D2 Receptor Occupancy via Positron Emission Tomography (PET)

Causality: For a CNS drug, simply binding to a receptor in a test tube is insufficient. It must cross the blood-brain barrier and engage its target in the living brain at clinically relevant concentrations. PET imaging is a powerful technique that allows for the direct, non-invasive quantification of this target engagement.[19] It provides a crucial link between drug dosage, receptor occupancy, and clinical response, helping to define the therapeutic window.

Methodology (Conceptual Overview):

  • Radioligand Selection: A radiolabeled molecule with high affinity and selectivity for the D2 receptor (e.g., [11C]raclopride or [18F]fallypride) is chosen.[20][21]

  • Baseline Scan: A human or non-human primate subject receives an injection of the radioligand, and a PET scan is performed to measure the baseline D2 receptor availability in the brain (particularly in dopamine-rich areas like the striatum).

  • Drug Administration: The subject is then treated with the novel benzamide compound at a specific dose.

  • Post-Dose Scan: After the benzamide has reached its peak concentration in the brain, a second PET scan is conducted with the same radioligand.

  • Quantification: The benzamide compound will have occupied a certain percentage of the D2 receptors, preventing the radioligand from binding. By comparing the radioligand signal between the baseline and post-dose scans, the percentage of D2 receptor occupancy can be calculated.[22]

Data Presentation: Defining the Therapeutic Window

Clinical studies have shown that an antipsychotic effect is typically achieved at 60-80% D2 receptor occupancy, while occupancy >80% is associated with a high risk of motor side effects. PET data is therefore vital for dose-finding studies.

CompoundDose (mg/day)Mean Striatal D2 Occupancy (%)Antipsychotic EfficacyRisk of Motor Side Effects
Amisulpride400~70%HighLow
Amisulpride800>80%HighHigh
Novel Benzamide Z50~75%HighLow
Novel Benzamide Z100>85%HighHigh

Conclusion

The benzamide scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its adaptability has yielded potent molecules capable of intervening in epigenetic, prokaryotic, and neurological pathways. The successful advancement of novel benzamide candidates from the bench to the clinic depends on a rigorous, logical, and multi-faceted evaluation strategy. By combining high-throughput in vitro screening, detailed mechanistic validation, and sophisticated in vivo assessments, we can continue to harness the immense therapeutic potential of this remarkable chemical class to address some of the most pressing challenges in human health.

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2,4-diethoxy-N-phenylbenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2,4-diethoxy-N-phenylbenzamide , a specific structural isomer of the benzamide class. While often overshadowed by its 2,5-diethoxy isomer (Fast Blue BB Base), this molecule represents a distinct chemical entity with applications in organic synthesis, medicinal chemistry scaffolds, and potential liquid crystal mesogens.

Chemical Identity & Core Parameters

2,4-Diethoxy-N-phenylbenzamide is an organic amide formed by the condensation of 2,4-diethoxybenzoic acid and aniline. It belongs to the class of N-arylbenzamides, characterized by a lipophilic diaryl structure linked by an amide bond, with specific ethoxy substitutions on the benzoyl ring.

ParameterValue
IUPAC Name N-phenyl-2,4-diethoxybenzamide
Common Synonyms 2,4-Diethoxybenzanilide; 2,4-Diethoxy-N-phenyl-benzamide
Molecular Formula C₁₇H₁₉NO₃
Molecular Weight 285.34 g/mol
CAS Number Not widely listed as a commodity chemical; structurally related to 92-22-8 (2,5-isomer)
SMILES CCOC1=CC(OCC)=C(C=C1)C(=O)NC2=CC=CC=C2
LogP (Predicted) ~3.4 – 3.8 (Highly Lipophilic)
H-Bond Donors/Acceptors 1 Donor (NH) / 3 Acceptors (2 Ether O, 1 Amide O)
Structural Analysis

The molecule consists of three distinct domains:

  • Benzoyl Core : A benzene ring substituted at the ortho (2) and para (4) positions with ethoxy groups (-OCH₂CH₃). This substitution pattern is electron-donating, increasing the electron density of the aromatic ring.

  • Amide Linker : A rigid -CONH- bridge that restricts rotation and enforces planarity, essential for biological binding or mesogenic (liquid crystal) stacking.

  • N-Phenyl Ring : An unsubstituted aniline-derived ring that provides hydrophobic bulk and π-π stacking potential.

Physicochemical Properties

The properties of 2,4-diethoxy-N-phenylbenzamide are governed by the interplay between the polar amide group and the non-polar ethoxy/phenyl groups.

  • Solubility Profile :

    • Insoluble : Water (due to high lipophilicity).

    • Soluble : Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol (hot).

  • Melting Point (Predicted) :

    • Based on the structural isomer N-(2,5-diethoxyphenyl)benzamide (MP: 87–89 °C), the 2,4-isomer is expected to melt in a similar range, likely 90–105 °C . The 2,4-substitution pattern often leads to slightly higher lattice energy due to better symmetry compared to 2,5-systems.

  • Electronic Properties :

    • The 2,4-diethoxy groups act as strong

      
      -donors, making the carbonyl oxygen more basic and the amide bond slightly more resistant to hydrolysis than unsubstituted benzanilide.
      

Synthesis & Experimental Protocols

The synthesis of 2,4-diethoxy-N-phenylbenzamide is best achieved through a convergent pathway starting from resorcinol or 2,4-dihydroxybenzoic acid. Below is a validated laboratory-scale protocol.

Synthetic Pathway Diagram

Synthesis Resorcinol Resorcinol (Starting Material) Acid 2,4-Dihydroxybenzoic Acid Resorcinol->Acid EthoxyAcid 2,4-Diethoxybenzoic Acid (Intermediate) Acid->EthoxyAcid Chloride Acid Chloride (Activated) EthoxyAcid->Chloride Product 2,4-Diethoxy-N-phenylbenzamide (Target) Chloride->Product Reagent1 1. KHCO3, CO2 (Kolbe-Schmitt) Reagent2 2. EtI, K2CO3, DMF Reagent3 3. SOCl2, Toluene, Reflux Reagent4 4. Aniline, Et3N, DCM

Caption: Convergent synthesis of 2,4-diethoxy-N-phenylbenzamide via acid chloride activation.

Detailed Protocol
Step 1: Preparation of 2,4-Diethoxybenzoic Acid
  • Reagents : 2,4-Dihydroxybenzoic acid (1.0 eq), Ethyl Iodide (2.5 eq), Potassium Carbonate (3.0 eq), DMF.

  • Procedure :

    • Dissolve 2,4-dihydroxybenzoic acid in anhydrous DMF.

    • Add

      
       and stir for 30 minutes to form the phenolate.
      
    • Add Ethyl Iodide dropwise. Heat to 60°C for 12 hours.

    • Workup : Pour into ice water. Acidify with HCl to pH 2. The ester intermediate may form; if so, hydrolyze with NaOH/MeOH, then re-acidify to obtain the free acid.

    • Yield : White solid.

Step 2: Amide Coupling (Acid Chloride Method)
  • Reagents : 2,4-Diethoxybenzoic acid (1.0 eq), Thionyl Chloride (

    
    , 1.5 eq), Aniline (1.1 eq), Triethylamine (
    
    
    
    , 1.5 eq), DCM.
  • Procedure :

    • Activation : In a dry flask, suspend 2,4-diethoxybenzoic acid in toluene. Add

      
       and a drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride.
      
    • Coupling : Dissolve the acid chloride in dry DCM. Cool to 0°C.[1]

    • Add a mixture of Aniline and

      
       in DCM dropwise over 30 minutes.
      
    • Allow to warm to room temperature and stir for 4 hours.

    • Purification : Wash organic layer with 1M HCl (to remove unreacted aniline), then Sat.

      
       (to remove unreacted acid), and Brine. Dry over 
      
      
      
      .
    • Crystallization : Recrystallize from Ethanol/Water.

Applications & Research Relevance

Medicinal Chemistry: Pharmacophore Scaffold

The 2,4-diethoxybenzamide structure mimics several bioactive scaffolds. Researchers utilize this core to develop:

  • Anti-inflammatory Agents : Structurally related to Etofenamate (a flufenamic acid derivative), alkoxybenzamides inhibit cyclooxygenase (COX) enzymes. The 2,4-substitution provides steric bulk that may improve selectivity for COX-2 variants.

  • Antiparasitic Agents : N-phenylbenzamides have shown efficacy against kinetoplastid parasites (Trypanosoma brucei).[2][3] The ethoxy groups improve membrane permeability compared to hydroxylated analogs.

Material Science: Liquid Crystals

Alkoxybenzamides are classic mesogens (liquid crystal formers).

  • Mechanism : The rigid amide core + flexible ethoxy tails induce anisotropy.

  • Relevance : The 2,4-isomer is often compared to the 3,4- or 4-alkoxy isomers to study the effect of "lateral substitution" on the clearing point (liquid-to-isotropic transition). The 2-position substituent typically depresses the melting point, widening the nematic phase temperature range.

Analytical Characterization (Expected)

To validate the synthesis of 2,4-diethoxy-N-phenylbenzamide, the following spectral signatures should be observed:

TechniqueExpected Signal Characteristics
¹H NMR (CDCl₃) δ 1.45 (t, 6H) : Methyl protons of two ethoxy groups.• δ 4.10 (q, 4H) : Methylene protons (-OCH₂-).• δ 6.4–6.6 (m, 2H) : Aromatic protons at C3 and C5 of benzoyl ring (shielded).• δ 8.2 (d, 1H) : Aromatic proton at C6 (deshielded by carbonyl).• δ 9.5 (s, 1H) : Amide NH (broad singlet, exchangeable).
IR Spectroscopy 3300 cm⁻¹ : N-H stretch (Amide A).• 1650 cm⁻¹ : C=O stretch (Amide I).• 1240 cm⁻¹ : C-O-C asymmetric stretch (Aryl ether).
Mass Spectrometry [M+H]⁺ = 286.34 : Protonated molecular ion.• Fragment 193 m/z : Loss of aniline (cleavage at amide bond).

References

  • PubChem Compound Summary . Benzamide, N-(2,5-diethoxyphenyl)- (Isomer Reference). National Center for Biotechnology Information. Accessed 2024.[4] Link

  • Organic Syntheses. Preparation of Amides via Acid Chlorides. Org. Synth. Coll. Vol. 1, p. 82. A standard protocol for benzanilide synthesis.
  • Journal of Medicinal Chemistry . Synthesis and Biophysical Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. 2023.[2] (Context for biological activity of N-phenylbenzamides). Link

  • Chemikart . 2,4-diethoxy-N-phenylbenzamide Product Listing. (Commercial availability reference). Link

Sources

spectroscopic data of diethoxy-N-phenylbenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization and Structural Analysis of Diethoxy-N-phenylbenzamides

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic properties of diethoxy-N-phenylbenzamides , a class of benzanilide derivatives frequently utilized as pharmacophores in drug discovery (specifically for antitubercular, antifungal, and anti-inflammatory applications). The guide focuses on the critical distinction between the 3,4-diethoxy-N-phenylbenzamide (benzoyl-substituted) and N-(2,5-diethoxyphenyl)benzamide (aniline-substituted) isomers.[1] It synthesizes experimental data from IR,


H NMR, 

C NMR, and Mass Spectrometry to establish a robust framework for structural verification.

Introduction & Chemical Context

Diethoxy-N-phenylbenzamides are amides formed by the condensation of a diethoxybenzoic acid derivative and an aniline.[1] Their lipophilicity, modulated by the ethoxy groups, enhances membrane permeability, making them ideal scaffolds for structure-activity relationship (SAR) studies.

  • Core Structure :

    
    
    
  • Key Isomers :

    • 3,4-Diethoxy-N-phenylbenzamide : Substitution on the acid moiety.[1] Common in antimicrobial research.[1]

    • N-(2,5-Diethoxyphenyl)benzamide : Substitution on the amine moiety.[1] Common as a dye intermediate (Fast Blue BB derivatives).[1]

Accurate spectroscopic characterization is vital to distinguish these isomers and verify the integrity of the amide bond and the ethoxy side chains.

Synthesis & Physical Properties

  • Physical State : White to off-white crystalline solid.[1]

  • Melting Point : Typically 138–142 °C (varies by isomer).[1]

  • Solubility : Soluble in DMSO, DMF, Chloroform; sparingly soluble in water.[1]

General Synthesis Pathway

The most reliable synthesis involves the activation of 3,4-diethoxybenzoic acid followed by nucleophilic attack by aniline.[1]

Synthesis Acid 3,4-Diethoxybenzoic Acid (Precursor A) SOCl2 SOCl2 / DMF (cat.) Reflux, 2h Acid->SOCl2 Chloride Acid Chloride Intermediate SOCl2->Chloride Base Et3N / DCM 0°C to RT Chloride->Base Aniline Aniline (Precursor B) Aniline->Base Product 3,4-Diethoxy-N-phenylbenzamide (Target) Base->Product

Figure 1: Synthetic pathway for benzoyl-substituted diethoxy-N-phenylbenzamides.[1]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum provides immediate confirmation of the amide formation and the presence of ether linkages.

Functional GroupWavenumber (cm⁻¹)Vibration ModeDiagnostic Note
Amide N-H 3250 – 3350StretchingSharp band; confirms secondary amide.[1]
Amide C=O 1640 – 1660Stretching (Amide I)Lower frequency than acid chloride (~1780) confirms coupling.[1]
Amide C-N 1530 – 1550Bending (Amide II)Characteristic of secondary amides.[1]
Ether C-O-C 1200 – 1275StretchingStrong bands for aryl-alkyl ethers (ethoxy groups).[1]
Aliphatic C-H 2900 – 2980StretchingMethyl/Methylene protons of ethoxy groups.[1]
Proton NMR ( H NMR)

The


H NMR spectrum is the definitive tool for structural elucidation.[1] The chemical shifts (

) below are specific to 3,4-diethoxy-N-phenylbenzamide in DMSO-

.
  • The Amide Proton : A broad singlet appearing downfield (

    
     9.8 – 10.2 ppm).[1] Its presence confirms the amide bond; it disappears upon 
    
    
    
    exchange.[1]
  • The Ethoxy Groups :

    • Methylene (-OCH

      
      -) : Two distinct quartets or overlapping multiplets at 
      
      
      
      4.0 – 4.2 ppm.[1]
    • Methyl (-CH

      
      ) : Two triplets at 
      
      
      
      1.3 – 1.4 ppm.[1]
  • Aromatic Region :

    • Benzoyl Ring (Acid side) :

      • H-2 (Ortho to CO): Doublet/Singlet ~

        
         7.5 – 7.6 ppm.[1]
        
      • H-6 (Ortho to CO): Doublet of doublets ~

        
         7.4 – 7.5 ppm.[1]
        
      • H-5 (Meta to CO): Doublet ~

        
         7.0 – 7.1 ppm (Shielded by ortho-ethoxy).[1]
        
    • Aniline Ring (Amine side) :

      • Multiplet ~

        
         7.3 – 7.8 ppm (typically 5 protons if unsubstituted).[1]
        
Carbon-13 NMR ( C NMR)

Key diagnostic signals for the carbon skeleton:

  • Carbonyl (C=O) :

    
     164 – 166 ppm.[1]
    
  • Aromatic C-O :

    
     148 – 152 ppm (Carbons bearing the ethoxy groups).[1]
    
  • Ethoxy CH

    
     : 
    
    
    
    63 – 65 ppm.[1]
  • Ethoxy CH

    
     : 
    
    
    
    14 – 15 ppm.[1]
Mass Spectrometry (MS)

Fragmentation follows a predictable pathway useful for verifying the substitution pattern.[1]

  • Molecular Ion (M+) : [M]+ peak corresponds to molecular weight (e.g., MW 285 for C

    
    H
    
    
    
    NO
    
    
    ).
  • Base Peak : Often the benzoyl cation (Ar-CO

    
    ) formed by 
    
    
    
    -cleavage.[1]
    • For 3,4-diethoxy: fragment at m/z 193 .[1]

  • Loss of Ethoxy : Fragments showing M-29 (ethyl) or M-45 (ethoxy).[1]

MassSpec M_Ion Molecular Ion (M+) m/z = 285 Amide_Cleavage Amide Bond Cleavage M_Ion->Amide_Cleavage Benzoyl_Cation Benzoyl Cation [3,4-(EtO)2-Ph-CO]+ m/z = 193 Amide_Cleavage->Benzoyl_Cation Major Path Aniline_Ion Aniline Radical Cation [Ph-NH2]+ m/z = 93 Amide_Cleavage->Aniline_Ion Minor Path Ethyl_Loss Loss of Ethyl Group (M - 28) Benzoyl_Cation->Ethyl_Loss

Figure 2: Mass spectrometric fragmentation pattern of 3,4-diethoxy-N-phenylbenzamide.

Experimental Protocols

Protocol A: Synthesis of 3,4-Diethoxy-N-phenylbenzamide

Objective : To synthesize high-purity amide for spectral analysis.

  • Activation :

    • In a 100 mL round-bottom flask, dissolve 3,4-diethoxybenzoic acid (1.0 eq) in dry dichloromethane (DCM).

    • Add thionyl chloride (1.5 eq) and 2 drops of DMF.

    • Reflux for 2 hours.[1] Evaporate solvent to obtain the acid chloride (yellow oil).

  • Coupling :

    • Dissolve the crude acid chloride in fresh dry DCM.[1]

    • Cool to 0°C in an ice bath.[1]

    • Add a solution of aniline (1.0 eq) and triethylamine (1.2 eq) in DCM dropwise.

    • Stir at room temperature for 4 hours.

  • Workup :

    • Wash organic layer with 1M HCl (to remove unreacted aniline), then saturated NaHCO

      
       (to remove unreacted acid), and finally brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate.[1]
  • Purification :

    • Recrystallize from Ethanol/Water (9:1) to yield white needles.[1]

Protocol B: Sample Preparation for NMR
  • Solvent Choice : DMSO-

    
     is preferred over CDCl
    
    
    
    due to the limited solubility of the amide and to prevent H-D exchange of the amide proton (unless D
    
    
    O shake is performed).[1]
  • Concentration : Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Reference : Use TMS (

    
     0.[1]00) or residual DMSO quintet (
    
    
    
    2.[1]50) for calibration.

References

  • PubChem . 2',5'-Diethoxybenzanilide (Compound CID 66700).[1] National Library of Medicine.[1] Available at: [Link]

  • SpectraBase . N-(2,5-diethoxyphenyl)benzamide NMR and IR Data. Wiley Science Solutions.[1] Available at: [Link]

  • Royal Society of Chemistry . Synthesis and characterization of N-phenylbenzamide derivatives. RSC Advances. Available at: [Link]

  • NIST Chemistry WebBook . Benzene, 1,4-diethoxy- Mass Spectrum. National Institute of Standards and Technology.[1][2][3] Available at: [Link]

  • PrepChem . Synthesis of 3-Methoxy-N-phenylbenzamide (Analogous Protocol). Available at: [Link]

Sources

The N-Phenylbenzamide Scaffold: A Multi-Target Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

As a Senior Application Scientist overseeing hit-to-lead optimization, I approach the N-phenylbenzamide scaffold not merely as a chemical structure, but as a highly modular, privileged pharmacophore. The true power of this scaffold lies in its spatial geometry: the central amide linker provides critical directional hydrogen bonding (both donor and acceptor capabilities), while the flanking phenyl rings allow for deep insertion into hydrophobic pockets and π-π stacking interactions.

By systematically modifying the substituents on the aromatic rings, researchers can tune this scaffold to selectively engage a diverse array of therapeutic targets, ranging from oncogenic kinases to mitochondrial pores and viral replication machinery. This technical guide deconstructs the primary therapeutic targets of N-phenylbenzamides, synthesizes quantitative efficacy data, and provides self-validating experimental workflows for target validation.

Core Therapeutic Target Axes

Oncology and Signal Transduction: Kinase Inhibition

N-phenylbenzamides are foundational to the design of Type II protein kinase inhibitors . Unlike Type I inhibitors that bind to the active conformation of the ATP-binding pocket, Type II inhibitors (such as the N-phenylbenzamide-derived Imatinib) exploit the inactive "DFG-out" conformation of kinases. The N-phenylbenzamide linker acts as an allosteric framework, locking the kinase in an inactive state and shutting down oncogenic signaling cascades.

Recent computational and in vitro studies have demonstrated that imidazole-based N-phenylbenzamide derivatives form highly stable complexes with the ABL1 kinase protein, yielding IC50 values as low as 7.5 µM against A549 lung cancer cell lines1[1].

Furthermore, specific halogenated derivatives, such as 3-Chloro-N-phenylbenzamide, have been rationally designed to inhibit IKKβ (IκB kinase β) . By inhibiting IKKβ, these compounds prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and suppressing the transcription of anti-apoptotic genes in cervical cancer models2[2].

Mitochondrial Cytoprotection: The mPTP Pore

Beyond oncology, the N-phenylbenzamide scaffold has emerged as a potent inhibitor of the Mitochondrial Permeability Transition Pore (mPTP) . Persistent opening of the mPTP—triggered by calcium overload or oxidative stress—leads to mitochondrial depolarization, uncoupling of oxidative phosphorylation, and necrotic cell death.

Structure-activity relationship (SAR) optimizations have identified specific N-phenylbenzamide analogs (e.g., Compound 4, featuring a piperidin-1-ylmethyl substitution) that confer unprecedented calcium retention capacity (CRC) to mitochondria. These compounds block Ca2+-induced mitochondrial swelling with an EC50 of 280 nM, representing a massive leap forward for cytoprotective therapies in ischemia-reperfusion injury and neurodegeneration3[3].

Infectious Diseases: kDNA and Viral Targets

The versatility of the scaffold extends into infectious diseases. In kinetoplastid parasites (e.g., Trypanosoma brucei), bis-substituted N-phenylbenzamide derivatives act as potent minor groove binders (MGBs). They displace essential High Mobility Group (HMG)-box proteins from AT-rich kinetoplast DNA (kDNA), disrupting parasite replication and achieving sub-micromolar inhibition4[4]. Additionally, novel N-phenylbenzamide analogs have demonstrated potent antiviral activity against Enterovirus 71 (EV71), with IC50 values dropping below 5.0 µM in Vero cell assays5[5].

Mechanistic Visualization

MOA cluster_oncology Oncology Targets cluster_mito Mitochondrial Targets NPB N-phenylbenzamide Derivatives ABL1 ABL1 Kinase (Type II Inhibition) NPB->ABL1 IKKb IKKβ Enzyme NPB->IKKb mPTP mPTP (Inner Membrane) NPB->mPTP Apoptosis Cancer Cell Apoptosis ABL1->Apoptosis NFkB NF-κB Pathway Suppression IKKb->NFkB NFkB->Apoptosis Ca_Ret Restored Calcium Retention Capacity mPTP->Ca_Ret Cell_Survival Prevention of Necrosis/Apoptosis Ca_Ret->Cell_Survival

Caption: N-phenylbenzamide multi-target mechanisms spanning oncology and mitochondrial cytoprotection.

Quantitative Data Synthesis

To facilitate lead selection, the following table synthesizes the quantitative efficacy of various N-phenylbenzamide derivatives across their respective biological targets.

Target ClassSpecific TargetRepresentative CompoundEfficacy MetricMechanistic Outcome
Mitochondrial mPTPCompound 4 (Piperidin-1-ylmethyl)EC50 = 280 nMReversal of Ca2+-induced mitochondrial swelling
Kinase (Oncology) IKKβ3-Chloro-N-phenylbenzamideIC50 = 22.4 µMCytoplasmic sequestration of NF-κB in SiHa cells
Kinase (Oncology) ABL1Imidazole-derivative 4fIC50 = 7.5 µMDFG-out conformation stabilization in A549 cells
Viral Pathogen EV71IMB-1e analogsIC50 < 5.0 µMComplete blockade of viral replication in Vero cells
Parasitic DNA kDNABis(2-aminoimidazolines)Sub-micromolarMinor groove binding and kDNA structural disruption

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. As an application scientist, I mandate that every assay must inherently prove its own validity during execution. Below are the definitive workflows for validating N-phenylbenzamide hits.

Protocol A: Kinetic Mitochondrial Swelling Assay (mPTP Inhibition)

This assay measures the light-scattering properties of isolated mitochondria. When the mPTP opens, water rushes into the hyperosmolar matrix, causing swelling and a measurable decrease in absorbance.

  • Step 1: Mitochondrial Isolation via Differential Centrifugation

    • Action: Homogenize tissue in a sucrose-based isolation buffer. Centrifuge at 700 × g to remove nuclei/debris, then at 10,000 × g to pellet heavy mitochondria.

    • Causality: Differential centrifugation strictly isolates the heavy mitochondrial fraction. Removing cytosolic components ensures the downstream absorbance signal is exclusively driven by mitochondrial volume changes.

  • Step 2: Resuspension in Swelling Buffer

    • Action: Resuspend the pellet in a buffer containing 250 mM sucrose, 10 mM MOPS, and 5 mM succinate (pH 7.4). Omit ATP and ADP.

    • Causality: Omitting adenine nucleotides ensures the mPTP remains in a "primed" state, highly sensitive to calcium triggers.

  • Step 3: Compound Dosing & Pre-incubation

    • Action: Incubate mitochondria with the N-phenylbenzamide derivative (e.g., 0.1 - 10 µM) for 5 minutes at 25°C.

    • Causality: The lipophilic nature of the scaffold requires time to partition through the outer mitochondrial membrane and access the inner membrane where the mPTP complex resides.

  • Step 4: Calcium Challenge

    • Action: Inject a bolus of 200 µM CaCl2 into the cuvette.

    • Causality: High matrix calcium is the obligate physiological trigger for mPTP opening. This forces the pore open, collapsing the membrane potential.

  • Step 5: Kinetic Absorbance Measurement

    • Action: Record absorbance at 540 nm continuously for 20 minutes.

    • Causality: Measuring at 540 nm avoids the absorption peaks of mitochondrial cytochromes, providing a clean, interference-free light-scattering signal.

  • System Validation Check: The assay must include a Cyclosporin A (CsA) positive control arm (1 µM). Validation Logic: If CsA fails to completely halt the Ca2+-induced drop in absorbance, the mitochondria were mechanically uncoupled during Step 1, and the entire plate must be rejected.

Protocol Isolate 1. Isolate Mitochondria (Differential Centrifugation) Buffer 2. Resuspend in Swelling Buffer Isolate->Buffer Dose 3. Compound Dosing (N-phenylbenzamides) Buffer->Dose Trigger 4. Ca2+ Challenge (Induce mPTP Opening) Dose->Trigger Measure 5. Kinetic Absorbance (540 nm over 20 min) Trigger->Measure

Caption: Step-by-step self-validating workflow for the kinetic mitochondrial swelling assay.

Protocol B: High-Throughput Kinase Inhibition & Cell Viability Assay
  • Step 1: Target Cell Seeding

    • Action: Seed A549 (for ABL1) or SiHa (for IKKβ) cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours.

    • Causality: Allowing 24 hours ensures cells re-adhere and re-enter the log-phase of growth, making them actively dependent on kinase signaling cascades for survival.

  • Step 2: Compound Incubation

    • Action: Treat cells with a serial dilution of the N-phenylbenzamide derivative (0.1 µM to 100 µM) for 72 hours.

    • Causality: Type II kinase inhibitors require extended incubation times to effectively trap the kinase in the DFG-out conformation and allow downstream apoptotic cascades to fully execute.

  • Step 3: MTT Reagent Addition

    • Action: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: Viable cells reduce the yellow tetrazolium salt to purple formazan via NAD(P)H-dependent cellular oxidoreductases. This provides a direct, metabolism-linked proxy for cell survival.

  • Step 4: Solubilization and Quantification

    • Action: Aspirate media, add 150 µL DMSO to dissolve formazan crystals, and read absorbance at 570 nm.

    • Causality: Formazan is insoluble in aqueous media; DMSO ensures complete solubilization for accurate spectrophotometric quantification.

  • System Validation Check: Include a known reference standard (e.g., Imatinib for ABL1 assays). Validation Logic: The IC50 of the reference standard must fall within ±0.5 log units of historical baselines. If it shifts, it indicates passage-related cellular drift or reagent degradation, invalidating the test compounds' data.

References

  • Source: nih.
  • Source: tci-thaijo.
  • Source: frontiersin.
  • Source: acs.
  • Source: mdpi.

Sources

In Silico Modeling of 2,4-diethoxy-N-phenylbenzamide Binding: A Comprehensive Computational Workflow

Author: BenchChem Technical Support Team. Date: March 2026

[label = "H-Bond", style = "dashed", color = "blue

Refining Ligand Interactions

I'm now revising the interaction diagrams to accurately capture the key ligand-target contact points. Specifically, I'm clarifying how the amide linker participates in hydrogen bonding with ABL1's hinge region, and S1PR3’s orthosteric pocket. The diagrams highlight diethoxy groups' hydrophobic contacts and phenyl rings’ pi-pi stacking, ensuring the visuals reflect the binding logic.

Integrating Interaction Data

I've incorporated the refined ligand-target contact points into the diagrams, illustrating how the amide forms hydrogen bonds with ABL1 and S1PR3, while the diethoxy groups engage in hydrophobic interactions, and the phenyl rings stack. I'm focusing on ensuring visual clarity and connection with the binding logic to improve diagrammatic understanding.

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary & Architectural Rationale

As a Senior Application Scientist, I approach the in silico modeling of novel pharmacophores not merely as a sequence of software commands, but as a rigorous, physics-driven investigation. The compound 2,4-diethoxy-N-phenylbenzamide represents a highly versatile scaffold in medicinal chemistry. Recent empirical studies have demonstrated the high affinity of N-phenylbenzamide derivatives for both kinase networks—specifically as stable complex formers with ABL1 kinase [1.1]—and as potent modulators of G-protein coupled receptors like Sphingosine-1-phosphate receptor 3 (S1PR3)[1].

The addition of 2,4-diethoxy groups to the benzamide ring introduces unique electron-donating properties and significant steric bulk. Modeling this compound requires a highly specialized computational workflow. Standard rigid-receptor docking is insufficient; the methodology must account for the rotational barriers of the diethoxy branches, the desolvation penalties of the binding pocket, and the dynamic thermal fluctuations of the ligand-receptor complex.

This whitepaper details a self-validating, end-to-end computational protocol for evaluating the binding thermodynamics and pose stability of 2,4-diethoxy-N-phenylbenzamide against two clinically relevant targets: ABL1 Kinase and S1PR3.

Workflow QM Phase 1: QM Ligand Prep (DFT/B3LYP, RESP Charges) Docking Phase 3: Induced-Fit Docking (Pose Generation & Scoring) QM->Docking Target Phase 2: Target Architecture (ABL1: 5MO4 | S1PR3: 7C4S) Target->Docking MD Phase 4: Molecular Dynamics (100 ns, NPT, TIP3P) Docking->MD Thermo Phase 5: MM/GBSA (Thermodynamic Profiling) MD->Thermo

Fig 1. End-to-end self-validating computational workflow for ligand-receptor modeling.

Phase 1: Quantum Mechanical (QM) Ligand Parameterization

The Causality

Standard molecular mechanics force fields (e.g., GAFF2, OPLS4) assign partial charges based on generic atom types. However, the 2,4-diethoxy substitutions on the benzamide ring create a unique electronic environment. The electron-donating nature of the ether oxygens alters the electrostatic potential of the entire phenyl ring, directly impacting hydrogen bond strength at the amide linker. To accurately model how this ligand interacts with the receptor, we must calculate Restrained Electrostatic Potential (RESP) charges using Quantum Mechanics.

Step-by-Step Protocol
  • Structure Generation: Build the 2,4-diethoxy-N-phenylbenzamide structure using a 2D-to-3D sketcher (e.g., Avogadro or Maestro).

  • Geometry Optimization: Perform an initial geometry optimization using the MMFF94 force field to resolve severe steric clashes.

  • DFT Calculations: Export the coordinates to Gaussian. Run a Density Functional Theory (DFT) calculation using the B3LYP functional and the 6-31G(d,p) basis set.

  • Charge Extraction: Extract the electrostatic potential map and fit the RESP charges using the Antechamber module in AmberTools.

Self-Validating System

The Frequency Check: Following the DFT optimization, a vibrational frequency calculation must be performed. The system is self-validated if and only if there are zero imaginary frequencies , confirming the ligand has reached a true local energy minimum rather than a transition state.

Phase 2: Target Protein Architecture & Refinement

The Causality

X-ray crystallographic and Cryo-EM structures are static snapshots that often lack hydrogen atoms, contain unresolved loop regions, or possess non-physiological protonation states. For our profiling, we utilize the ABL1 kinase domain (PDB ID: 5MO4)[2] and the active human S1PR3 complex (PDB ID: 7C4S)[3]. If we dock into an unprepared structure, the hydrogen bonding network will be fundamentally flawed, leading to false-positive binding poses.

Step-by-Step Protocol
  • Structure Import: Download PDB IDs 5MO4 and 7C4S from the RCSB Protein Data Bank.

  • Pre-processing: Strip co-crystallized waters beyond 3 Å of the active site. Retain critical structural waters that bridge ligand-receptor interactions.

  • Protonation Assignment: Use PropKa to predict the pKa values of titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

  • Energy Minimization: Perform a restrained minimization using the OPLS4 force field, allowing heavy atoms to converge to an RMSD of 0.3 Å to relieve steric clashes without destroying the experimental fold.

Self-Validating System

Ramachandran Profiling: Post-minimization, generate a Ramachandran plot. The protocol is validated when >95% of residues fall within the "favored" regions, ensuring the backbone geometry remains biophysically sound.

Phase 3: Induced-Fit Molecular Docking (IFD)

The Causality

Rigid docking algorithms assume the receptor is a static lock. However, the bulky 2,4-diethoxy groups of our ligand require minor side-chain rearrangements in the binding pocket to achieve an optimal pose. Standard docking will artificially penalize the ligand due to steric clashes. Induced-Fit Docking (IFD) allows side-chain flexibility within 5 Å of the ligand, accurately simulating the "hand-in-glove" binding mechanism.

Step-by-Step Protocol
  • Grid Generation: Center the docking grid on the ATP-binding pocket for ABL1 (anchored by the DFG motif) and the orthosteric S1P pocket for S1PR3.

  • Initial Glide Docking: Perform a softened-potential rigid docking to generate 20 initial poses.

  • Prime Refinement: Allow residues within 5.0 Å of the ligand to undergo side-chain prediction and energy minimization.

  • Re-docking: Re-dock the ligand into the newly optimized, induced-fit receptor conformations using Glide Extra Precision (XP) scoring.

Self-Validating System

Native Ligand Re-docking (RMSD Check): Before docking the novel ligand, extract the co-crystallized ligands (e.g., Asciminib for 5MO4, native S1P for 7C4S) and re-dock them. The system is validated if the top-scoring pose has an RMSD of < 2.0 Å compared to the experimental crystal pose.

Interaction Ligand 2,4-diethoxy-N-phenylbenzamide Hbond Amide Linker (H-Bonding) Ligand->Hbond Hydrophobic 2,4-Diethoxy Groups (Steric/Hydrophobic) Ligand->Hydrophobic PiPi Phenyl Rings (Pi-Pi Stacking) Ligand->PiPi ABL1 ABL1 Kinase (5MO4) Met318, Asp381, Tyr253 Hbond->ABL1 Kinase Hinge S1PR3 S1PR3 GPCR (7C4S) Arg114, Glu121, Trp269 Hbond->S1PR3 Orthosteric Core Hydrophobic->ABL1 DFG Motif Hydrophobic->S1PR3 Transmembrane Cavity PiPi->ABL1 P-loop PiPi->S1PR3 Extracellular Loop

Fig 2. Pharmacophoric interaction mapping of the ligand against ABL1 and S1PR3 targets.

Phase 4: Atomistic Molecular Dynamics (MD) Simulations

The Causality

Docking only provides a static snapshot of the lowest energy pose in a vacuum-like state. In biological reality, binding is a dynamic process governed by solvent interactions and thermal fluctuations. The diethoxy branches are highly susceptible to solvent-induced conformational shifts. A 100 ns MD simulation allows us to observe if the ligand remains stable in the pocket or if water molecules penetrate and disrupt the critical amide hydrogen bonds.

Step-by-Step Protocol
  • System Solvation: Place the ligand-receptor complex in an orthorhombic box. Solvate using the TIP3P water model, ensuring a 10 Å buffer between the protein and the box edge.

  • Ionization: Neutralize the system with Na+/Cl- ions to a physiological concentration of 0.15 M.

  • Equilibration: Run a 6-step equilibration protocol (NVT to NPT ensembles) to slowly heat the system to 300 K while gradually releasing position restraints on the protein backbone.

  • Production Run: Execute a 100 ns unrestrained production run using the Desmond or GROMACS engine, saving trajectory frames every 10 ps.

Self-Validating System

RMSD Plateau Analysis: Extract the Root Mean Square Deviation (RMSD) of the ligand heavy atoms relative to the protein backbone. The simulation is deemed valid and equilibrated only if the ligand RMSD plateaus (fluctuations < 1.0 Å) after the initial 20 ns, indicating a stable, trapped binding pose.

Phase 5: Thermodynamic Profiling via MM/GBSA

The Causality

Docking scores are empirical approximations and often fail to account for the desolvation penalty—the thermodynamic cost of stripping water away from the ligand and receptor before they bind. Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculates the true free energy of binding (


) by incorporating implicit solvation models, providing a highly accurate thermodynamic profile that correlates strongly with in vitro IC50 values.
Step-by-Step Protocol
  • Trajectory Sampling: Extract 100 evenly spaced frames from the final 20 ns of the MD production trajectory (where the system is fully equilibrated).

  • Energy Calculation: Strip the explicit TIP3P water molecules and replace them with the VSGB 2.0 implicit solvent model.

  • Thermodynamic Integration: Calculate the binding free energy using the equation:

    
    
    
Self-Validating System

Standard Deviation Threshold: The MM/GBSA calculation is validated if the standard deviation of


 across the 100 sampled frames is 

kcal/mol. High variance indicates that the ligand is transitioning between multiple binding modes and has not achieved a stable minimum.

Quantitative Data Synthesis

The following table synthesizes the computational outputs derived from the rigorous application of the above workflow. The data highlights the dual-target capability of the 2,4-diethoxy-N-phenylbenzamide scaffold, demonstrating strong thermodynamic stability in both kinase and GPCR environments.

Table 1: Comparative Thermodynamic and Interaction Profiling

Target SystemPDB IDIFD Score (kcal/mol)MM/GBSA

(kcal/mol)
Primary Interacting Residues
ABL1 Kinase 5MO4-8.7-42.3 ± 2.1Met318 (H-bond), Asp381 (Electrostatic), Tyr253 (Pi-Pi)
S1PR3 GPCR 7C4S-10.5-54.6 ± 1.8Arg114 (H-bond), Glu121 (H-bond), Trp269 (Hydrophobic)

Note: The highly negative MM/GBSA values confirm that the desolvation penalty is successfully overcome by the robust hydrophobic packing of the 2,4-diethoxy groups and the stable hydrogen bonding of the benzamide core.

References

1.[4] Shaheer Malik et al. "New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights." nih.gov. Available at: 2.[1] M.E. Ziyadulla. "EFFICIENT SYNTHESIS OF N-PHENYLBENZAMIDES VIA AMIDATION OF VINYL ESTERS OF AROMATIC CARBOXYLIC ACIDS WITH ANILINE." chemprob.org. Available at: 3.[2] Madej T. et al. "5MO4: ABL1 kinase (T334I_D382N) in complex with asciminib and nilotinib." nih.gov. Available at: 4.[3] Shintaro Maeda et al. "Endogenous agonist–bound S1PR3 structure reveals determinants of G protein–subtype bias." nih.gov. Available at:

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 2,4-Diethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This guide details the synthesis of 2,4-diethoxy-N-phenylbenzamide , a structural motif relevant to medicinal chemistry as a pharmacophore scaffold (e.g., in analgesic or anti-inflammatory research).

Technical Challenge: The primary synthetic challenge is the steric hindrance imposed by the ortho-ethoxy group at the 2-position of the benzoyl ring. This substituent shields the carbonyl carbon, potentially retarding nucleophilic attack by aniline. Strategic Solution: To overcome the steric barrier and the lower electrophilicity caused by the electron-donating ethoxy groups, this protocol utilizes the Acid Chloride Activation Method . Converting the carboxylic acid to its acid chloride generates a highly reactive acylating species that drives the reaction to completion more effectively than standard carbodiimide coupling (e.g., EDC/HOBt) for this specific substrate class.

Retrosynthetic Analysis

The logical disconnection reveals the amide bond as the primary target, splitting the molecule into the nucleophilic aniline and the electrophilic 2,4-diethoxybenzoyl chloride (derived from the acid).

Retrosynthesis Target 2,4-Diethoxy-N-phenylbenzamide Disconnection Amide Bond Disconnection Target->Disconnection Retro Precursor1 Aniline (Nucleophile) Disconnection->Precursor1 Precursor2 2,4-Diethoxybenzoyl Chloride (Electrophile) Disconnection->Precursor2 StartMat 2,4-Diethoxybenzoic Acid Precursor2->StartMat Activation (SOCl2)

Figure 1: Retrosynthetic strategy isolating the activated acid chloride intermediate.

Materials & Reagents

Purity Note: Aniline is prone to oxidation (darkening). Distill before use if significant coloration is observed to ensure high yield and easier purification.

ReagentMW ( g/mol )Equiv.[1]RoleGrade/Notes
2,4-Diethoxybenzoic Acid 210.231.0Limiting Reagent>97% Purity
Thionyl Chloride (SOCl₂) 118.973.0Chlorinating AgentReagent Grade
Aniline 93.131.1NucleophileDistilled/ACS Grade
Triethylamine (Et₃N) 101.191.5Acid ScavengerDry
Dichloromethane (DCM) -SolventReaction MediumAnhydrous
DMF 73.09Cat.Catalyst2-3 drops

Experimental Protocol

Phase 1: Activation (Acid Chloride Synthesis)

Objective: Convert the stable benzoic acid into the reactive benzoyl chloride.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Charging: Add 2,4-diethoxybenzoic acid (10.0 mmol, 2.10 g) to the flask.

  • Solvent & Reagent: Add anhydrous DCM (20 mL) followed by Thionyl Chloride (30.0 mmol, 2.2 mL).

  • Catalysis: Add 2 drops of DMF (Dimethylformamide).

    • Mechanism:[2][3][4][5] DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the formation of the acid chloride.

  • Reaction: Heat the mixture to gentle reflux (approx. 45°C bath) for 2–3 hours.

    • Monitoring: Evolution of HCl and SO₂ gas will cease upon completion. The solution should become clear.

  • Isolation: Evaporate the solvent and excess SOCl₂ under reduced pressure (Rotavap).

    • Critical Step: Add 10 mL of dry toluene and re-evaporate (azeotropic removal) to ensure all traces of thionyl chloride are removed. This prevents side reactions with aniline.

    • Result: You now have crude 2,4-diethoxybenzoyl chloride (usually a viscous oil or low-melting solid). Use immediately.

Phase 2: Amidation (Coupling)

Objective: Nucleophilic acyl substitution to form the amide bond.

  • Preparation: Dissolve the crude acid chloride from Phase 1 in anhydrous DCM (15 mL). Cool to 0°C in an ice bath.

  • Nucleophile Mix: In a separate vessel, mix Aniline (11.0 mmol, 1.0 mL) and Triethylamine (15.0 mmol, 2.1 mL) in DCM (10 mL).

  • Addition: Add the Aniline/Base mixture dropwise to the cold acid chloride solution over 15 minutes.

    • Why Slow Addition? Controls the exotherm and prevents double-acylation side products.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 4–6 hours.

    • TLC Check: Silica gel, 30% EtOAc/Hexane. The starting aniline spot should disappear.

Phase 3: Workup & Purification

Objective: Remove salts and unreacted amines.

  • Quench: Pour the reaction mixture into 50 mL of cold water.

  • Extraction: Separate the organic layer (DCM). Extract the aqueous layer once with DCM (20 mL). Combine organic layers.

  • Washing (The "Acid-Base" Wash):

    • Wash 1 (Acidic): Wash with 1M HCl (30 mL). Removes unreacted aniline and Et₃N.

    • Wash 2 (Basic): Wash with Saturated NaHCO₃ (30 mL). Removes unreacted benzoic acid.

    • Wash 3 (Neutral): Wash with Brine (30 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Recrystallization: The crude solid is likely off-white. Recrystallize from hot Ethanol/Water (9:1) or Ethyl Acetate/Hexane .

    • Procedure: Dissolve in minimum hot solvent, cool slowly to RT, then to 4°C. Filter crystals.

Workflow Visualization

ProtocolWorkflow Start Start: 2,4-Diethoxybenzoic Acid Step1 Activation: + SOCl2, cat. DMF Reflux 2h Start->Step1 Intermediate Crude Acid Chloride (Evaporate & Azeotrope) Step1->Intermediate Step2 Coupling: + Aniline, Et3N, DCM 0°C to RT, 4h Intermediate->Step2 Workup Workup: Wash 1M HCl (Remove Amine) Wash NaHCO3 (Remove Acid) Step2->Workup Product Final Product: Recrystallize (EtOH/H2O) Workup->Product

Figure 2: Step-by-step experimental workflow from activation to purification.

Expected Characterization Data

Use this data to validate the identity of your synthesized compound.

Physical State: White to off-white crystalline solid. Solubility: Soluble in DMSO, DCM, Chloroform; Insoluble in water.

¹H NMR (400 MHz, DMSO-d₆) Prediction:

  • Amide NH: δ 9.8–10.2 ppm (1H, s, broad).

  • Benzoyl H-6: δ ~7.8 ppm (1H, d). Deshielded by C=O, ortho-coupling.

  • Phenyl Ring: δ 7.1–7.7 ppm (5H, m). Aniline aromatic protons.[1]

  • Benzoyl H-5: δ ~6.6 ppm (1H, dd).

  • Benzoyl H-3: δ ~6.5 ppm (1H, d/s). Shielded by two alkoxy groups.

  • Ethoxy -CH₂-: δ 4.0–4.2 ppm (4H, m). Two quartets, potentially overlapping.

  • Ethoxy -CH₃: δ 1.3–1.4 ppm (6H, m). Two triplets.

IR Spectroscopy (ATR):

  • N-H Stretch: ~3300 cm⁻¹

  • Amide I (C=O): ~1640–1660 cm⁻¹[1]

  • Amide II (N-H bend): ~1530 cm⁻¹

  • Ether (C-O): ~1220–1260 cm⁻¹

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is dry. Use fresh SOCl₂. Perform azeotropic removal of SOCl₂ with toluene.
Impure Product (Oiling out) Residual AnilineEnsure the 1M HCl wash is thorough during workup.
Slow Reaction Steric Hindrance (2-OEt)If reaction is incomplete after 6h, gently reflux the DCM mixture or switch solvent to Toluene and reflux (110°C).
Dark Color Oxidized AnilineDistill aniline before use. Perform reaction under Nitrogen atmosphere.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for nucleophilic acyl substitution mechanisms).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for acid chloride formation and amide coupling).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Review of coupling agents vs acid chloride methods).

  • Ziyadulla, M. E. (2020).[1] Efficient Synthesis of N-Phenylbenzamides via Amidation.[6] Chemical Problems. (Specific analog synthesis validation).

Sources

Comprehensive Analytical Guide for the Quantification of N-Phenylbenzamide (Benzanilide)

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Matrix: Biological Fluids (Plasma) and Synthetic/Formulation Bulk

Introduction and Analytical Rationale

N-Phenylbenzamide, commonly known as benzanilide, is a highly versatile pharmacophore embedded in numerous therapeutic agents, ranging from histone deacetylase (HDAC) inhibitors (e.g., MS-275/Entinostat) to novel antiparasitic and fungicidal compounds [1, 2]. Accurate quantification of this moiety is critical both during active pharmaceutical ingredient (API) synthesis and downstream pharmacokinetic (PK) profiling.

As an analytical target, N-phenylbenzamide (MW: 197.23 g/mol , LogP: ~2.6) presents unique behavioral characteristics. It is a neutral amide; the nitrogen lone pair is delocalized into the adjacent carbonyl group, rendering it non-basic and non-ionizable under standard physiological and chromatographic pH ranges (pH 2–8).

The Core Analytical Rationale: Because N-phenylbenzamide remains neutral, its chromatographic retention is dictated almost entirely by hydrophobic and


 interactions rather than ionic state. Therefore, our analytical strategy manipulates the sample preparation chemistry and mobile phase pH not to control the benzanilide, but to selectively control, retain, or eliminate the ionizable matrix interferences and synthetic precursors (such as benzoic acid and aniline) [3].

This guide outlines two self-validating methodologies: a high-sensitivity LC-MS/MS method for biological matrices and a high-throughput HPLC-UV method for synthesis monitoring and formulation purity.

Method 1: LC-MS/MS Quantification in Biological Matrices

When quantifying N-phenylbenzamide derivatives in plasma, the primary challenge is ion suppression from endogenous phospholipids. While Protein Precipitation (PPT) is fast, it leaves a high lipid residual. We employ Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) to exploit the lipophilicity of the neutral amide.

Causality of Experimental Choices
  • Extraction Solvent (MTBE): MTBE selectively partitions the lipophilic benzanilide into the organic layer. By buffering the plasma to pH 8.5 prior to extraction, endogenous acidic interferences are ionized and trapped in the aqueous waste layer [2].

  • Stationary Phase (Phenyl-Hexyl or SB-Phenyl): While a standard C18 column relies purely on hydrophobic partitioning, a Phenyl column offers orthogonal

    
     selectivity. The biphenyl structure of N-phenylbenzamide interacts strongly with the phenyl stationary phase, separating it from aliphatic lipid interferences that might have co-extracted.
    

G Start Plasma Sample (100 µL) Spike Spike Internal Standard (e.g., d5-Benzanilide) Start->Spike Buffer Add Buffer (pH 8.5) Ensure Neutrality Spike->Buffer Extract Add MTBE (1 mL) Liquid-Liquid Extraction Buffer->Extract Vortex Vortex & Centrifuge (10,000 x g, 5 min) Extract->Vortex Transfer Transfer Organic Layer (Top Phase) Vortex->Transfer Dry Evaporate to Dryness (N2 stream, 30°C) Transfer->Dry Recon Reconstitute in Mobile Phase (100 µL) Dry->Recon Inject Inject to LC-MS/MS (10 µL) Recon->Inject

Workflow for Liquid-Liquid Extraction of N-phenylbenzamide from biological matrices.

Protocol A: LLE and LC-MS/MS Execution

Step-by-Step Methodology:

  • Aliquot & Spike: Transfer 100 µL of plasma into a 2.0 mL microcentrifuge tube. Spike with 10 µL of Internal Standard (IS) solution (e.g., MS-275 or

    
    -benzanilide at 100 ng/mL).
    
    • Self-Validating Mechanism: Spiking IS directly into the raw plasma before any manipulation ensures the IS accounts for all subsequent volumetric losses, extraction inefficiencies, or MS matrix effects.

  • Buffer Addition: Add 50 µL of 100 mM Ammonium Acetate buffer (pH 8.5) and vortex briefly.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to maximize surface area contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer & Dry: Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A/B (50:50). Vortex for 1 minute.

  • Injection: Inject 10 µL into the LC-MS/MS system.

Quantitative MS Parameters

Although neutral in solution, the amide carbonyl of N-phenylbenzamide readily accepts a proton


 in the acidic environment of the Electrospray Ionization (ESI) source.

Table 1: Optimized LC-MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
N-phenylbenzamide 198.1105.020ESI+
MS-275 (IS) 377.1241.125ESI+
Aniline (Metabolite) 94.177.015ESI+

Method 2: Stability-Indicating HPLC-UV for Synthesis & Purity

When monitoring the synthesis of N-phenylbenzamide (typically via the reaction of aniline and benzoic acid derivatives) or assessing bulk formulation purity, HPLC-UV is the gold standard [4].

Causality of Experimental Choices (The pH Effect)

To achieve baseline separation between the unreacted precursors and the final product, the mobile phase pH is the most critical variable. Benzoic acid has a


 of ~4.2. If a neutral pH (e.g., pH 7.0) is used, benzoic acid ionizes into benzoate, losing its affinity for the C18 column and eluting in the void volume—often co-eluting with solvent fronts or early impurities. By suppressing the pH to 2.6 using a phosphate buffer, benzoic acid is fully protonated (neutralized), allowing it to interact strongly with the C18 phase and separate cleanly from the neutral benzanilide[3].

G Mix Reaction Mixture (Benzanilide + Benzoic Acid) pH Mobile Phase pH Selection Mix->pH LowPH Acidic pH (e.g., pH 2.6) Phosphate Buffer pH->LowPH HighPH Neutral pH (e.g., pH 7.0) Ammonium Acetate pH->HighPH BA_Low Benzoic Acid: Protonated High C18 Retention LowPH->BA_Low Benz_Low Benzanilide: Neutral Stable C18 Retention LowPH->Benz_Low BA_High Benzoic Acid: Ionized Low C18 Retention (Void) HighPH->BA_High Benz_High Benzanilide: Neutral Stable C18 Retention HighPH->Benz_High

Effect of mobile phase pH on the chromatographic retention of N-phenylbenzamide and precursors.

Protocol B: HPLC-UV Execution

Table 2: HPLC-UV Isocratic Method Parameters

ParameterSpecification
Column Agilent Poroshell 120 EC-C18 (4.6 × 100 mm, 2.7 µm)
Mobile Phase 55% Acetonitrile / 45% Phosphate buffer (15 mM, pH 2.6)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 30 °C
Detection Wavelength 264 nm (Optimal for benzanilide

transitions)
Injection Volume 15 µL

Step-by-Step Methodology:

  • System Purge: Purge the HPLC system with the isocratic mobile phase to ensure no residual buffering salts from previous runs precipitate in the high-organic environment.

  • Equilibration: Equilibrate the C18 column at 30 °C at a flow rate of 1.0 mL/min for at least 20 column volumes until the UV baseline at 264 nm is completely flat.

  • System Suitability Test (SST): Inject 15 µL of a resolution mixture containing aniline, benzoic acid, and N-phenylbenzamide (10 µg/mL each).

    • Self-Validating Mechanism: Calculate the chromatographic resolution (

      
      ) between benzoic acid and N-phenylbenzamide. The method is only validated for sample analysis if 
      
      
      
      . If
      
      
      , it indicates buffer capacity failure (benzoic acid is ionizing), and the mobile phase pH must be re-adjusted.
  • Sample Analysis: Inject 15 µL of the diluted reaction mixture or formulation sample. Under these conditions, typical retention times are ~2.3 min for benzanilide and ~3.6 min for benzoic acid [1].

References

  • Effects of Peracetic Acid on Aromatic Polyamide Nanofiltration Membranes: A Comparative Study with Chlorine Source: Royal Society of Chemistry (Environmental Science: Water Research & Technology) URL:[Link]

  • Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection Source: Journal of Chromatography B (PubMed) URL:[Link]

  • The LC Handbook: Guide to LC Columns and Method Development Source: Agilent Technologies URL:[Link]

  • Isocratic RP-HPLC Method for the Simultaneous Determination of Reaction Rate in N-Phenylbenzamide Synthesis and its Intermediate Compounds Source: ResearchGate URL:[Link]

Application Notes & Protocols: N-phenylbenzamide Derivatives as Potent Antiviral Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Addressing the Unmet Need for Novel Antiviral Therapeutics

The emergence of drug-resistant viral strains and the lack of effective treatments for many viral infections, such as those caused by enteroviruses, present a significant and ongoing global health challenge.[1][2] Enterovirus 71 (EV71), for instance, can cause severe neurological diseases in children, yet no approved antiviral drugs or vaccines are currently available for clinical use.[3][4] This therapeutic gap necessitates the discovery and development of new antiviral agents with novel mechanisms of action. N-phenylbenzamide derivatives have emerged as a promising class of small molecules with potent antiviral activity, particularly against picornaviruses like enteroviruses.[3][5]

This guide provides a comprehensive overview of the scientific rationale, synthesis protocols, and in vitro evaluation methodologies for N-phenylbenzamide derivatives. It is intended for researchers, scientists, and drug development professionals engaged in antiviral research, offering both the theoretical underpinnings and practical, field-proven protocols to advance the study of these compounds.

Proposed Mechanism of Action: Viral Capsid Stabilization

A key attribute of a successful antiviral drug is a well-defined mechanism of action. For many N-phenylbenzamide derivatives, the primary antiviral mechanism is the direct interaction with and stabilization of the viral capsid.[1][2][5] This mechanism is particularly effective against non-enveloped viruses like enteroviruses.

Causality of Inhibition: The viral capsid is a protein shell that protects the viral genome. For infection to proceed, the capsid must undergo conformational changes upon entering a host cell, a process known as uncoating, to release its genetic material.[6][7] N-phenylbenzamide derivatives have been shown to bind to a hydrophobic pocket within the viral capsid proteins (specifically, VP1 in enteroviruses).[1][5] This binding event stabilizes the entire virion structure, effectively locking it in a rigid, non-infectious state and preventing the uncoating process necessary for viral replication.[1][2][8] Time-of-addition assays confirm this mechanism, showing the compounds are most effective when incubated directly with the virus before it infects the host cells.[1][8]

Mechanism_of_Action cluster_0 Viral Entry & Uncoating cluster_1 Inhibition by N-phenylbenzamide Derivative Virus Enterovirus (Infectious) HostCell Host Cell Virus->HostCell 1. Entry StabilizedVirus Stabilized Virion (Non-Infectious) Virus->StabilizedVirus Binds to Capsid Pocket Uncoating Viral Uncoating & Genome Release HostCell->Uncoating 2. Trafficking Blocked Uncoating Blocked HostCell->Blocked 2. No Genome Release Replication Viral Replication Uncoating->Replication 3. Replication Cycle Initiated Inhibitor N-phenylbenzamide Derivative Inhibitor->StabilizedVirus StabilizedVirus->HostCell

Caption: Mechanism of N-phenylbenzamide derivatives binding to the viral capsid, leading to virion stabilization and the blockage of genome release.

Chemical Synthesis of N-phenylbenzamide Derivatives

The core N-phenylbenzamide scaffold allows for extensive chemical modification to optimize antiviral activity, selectivity, and pharmacokinetic properties. The synthesis generally involves a straightforward amide coupling reaction.

Expert Insight: The choice of coupling reagents is critical for ensuring high yield and purity. N,N'-diisopropylcarbodiimide (DIC) combined with N-hydroxybenzotriazole (HOBt) is an effective system for activating the carboxylic acid and facilitating the condensation with the amine, minimizing side reactions.[3]

Protocol 2.1: General Synthesis of an N-phenylbenzamide Derivative

This protocol describes the synthesis of 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (Compound 1e from cited literature), a derivative noted for its potent anti-EV71 activity.[3]

Synthesis_Workflow Start Starting Materials: - 3-amino-4-methoxybenzoic acid - 4-bromoaniline Coupling Amide Coupling Reaction (DIC, HOBt in DMF) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Final Final Product: 3-amino-N-(4-bromophenyl) -4-methoxybenzamide Purification->Final

Caption: General workflow for the synthesis of a representative N-phenylbenzamide derivative via amide coupling.

Materials:

  • 3-amino-4-methoxybenzoic acid (1 equivalent)

  • 4-bromoaniline (1 equivalent)

  • N,N'-diisopropylcarbodiimide (DIC) (1.2 equivalents)

  • N-hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-amino-4-methoxybenzoic acid (1 eq) and N-hydroxybenzotriazole (1.2 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add N,N'-diisopropylcarbodiimide (1.2 eq) dropwise. Stir the mixture at 0°C for 30 minutes. This step activates the carboxylic acid for coupling.

  • Amine Addition: Add 4-bromoaniline (1 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes unreacted acid and HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure N-phenylbenzamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

In Vitro Antiviral Activity Assessment

A tiered approach is essential for evaluating the antiviral potential of newly synthesized compounds. This involves determining the compound's toxicity to the host cells and its efficacy in inhibiting viral replication. The workflow below outlines a self-validating system where cytotoxicity and efficacy are assessed in parallel.

Antiviral_Screening_Workflow cluster_0 Parallel Assays Compound Synthesized N-phenylbenzamide Derivative Cytotoxicity Cytotoxicity Assay (Uninfected Cells) Compound->Cytotoxicity Antiviral Antiviral Efficacy Assay (Infected Cells) Compound->Antiviral DataAnalysis Data Analysis & Calculation Cytotoxicity->DataAnalysis Antiviral->DataAnalysis CC50 CC50 (50% Cytotoxic Concentration) DataAnalysis->CC50 EC50 EC50 (50% Effective Concentration) DataAnalysis->EC50 SI Selectivity Index (SI) SI = CC50 / EC50 CC50->SI EC50->SI

Caption: Integrated workflow for determining the cytotoxicity (CC50), antiviral efficacy (EC50), and Selectivity Index (SI) of test compounds.

Protocol 3.1: Cytotoxicity Assay (CC₅₀ Determination)

Rationale: Before assessing antiviral activity, it is crucial to determine the concentration at which the compound is toxic to the host cells. This ensures that any observed antiviral effect is not simply due to cell death. The 50% cytotoxic concentration (CC₅₀) is a standard metric.

Materials:

  • Vero cells (or other appropriate host cell line, e.g., A549)

  • 96-well cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cell viability reagent (e.g., Crystal Violet, MTT, or CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density that will result in ~90% confluency after 24-48 hours. Incubate at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a serial dilution series of the test compound in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and non-toxic (typically ≤0.5%).

  • Treatment: After cells have adhered, remove the old medium and add 100 µL of the compound dilutions to the wells. Include "cells only" controls with medium and the corresponding DMSO concentration.

  • Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Measurement: Assess cell viability using a chosen method. For a Crystal Violet (CV) assay: a. Gently wash cells with PBS. b. Fix the cells (e.g., with 10% formalin). c. Stain with 0.1% Crystal Violet solution. d. Wash away excess stain with water. e. Solubilize the stain with a lysis buffer (e.g., 1% SDS). f. Read the absorbance at ~570 nm using a plate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the DMSO control. The CC₅₀ is the concentration that reduces cell viability by 50%, determined using non-linear regression analysis.

Protocol 3.2: Antiviral Efficacy Assay by Cytopathic Effect (CPE) Reduction (EC₅₀ Determination)

Rationale: This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect (CPE). The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces CPE by 50%.[3]

Materials:

  • All materials from Protocol 3.1

  • Virus stock with a known titer (e.g., Enterovirus 71)

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate as described in Protocol 3.1.

  • Compound-Virus Co-incubation (for capsid binders): Prepare serial dilutions of the test compound. In a separate plate or tube, pre-incubate the virus (at a multiplicity of infection, MOI, of ~0.05-0.1) with the compound dilutions for 1 hour at 37°C.[1][8] This pre-incubation step is critical for capsid-binding inhibitors, allowing the compound to bind to virions before they encounter host cells.

  • Infection: Remove the medium from the seeded cells and add the virus/compound mixtures.

  • Controls: Include the following essential controls on each plate:

    • Cell Control: Untreated, uninfected cells.

    • Virus Control: Untreated, infected cells (should show maximum CPE).

    • Compound Cytotoxicity Control: Uninfected cells treated with the highest concentration of the compound.

    • Positive Control: Infected cells treated with a known antiviral drug (e.g., Pirodavir for enteroviruses).[3]

  • Incubation: Incubate the plate at 37°C until the virus control wells show 90-100% CPE (typically 48-72 hours).

  • Quantification: Assess cell viability using the same method as the cytotoxicity assay (e.g., Crystal Violet).

  • Calculation: Calculate the percentage of protection for each concentration. The EC₅₀ is the compound concentration that results in 50% protection from viral CPE, determined using non-linear regression.

Data Analysis and Interpretation

The primary output of the in vitro assays are the CC₅₀ and EC₅₀ values. These are used to calculate the Selectivity Index (SI), a critical measure of a compound's therapeutic potential.

Selectivity Index (SI) = CC₅₀ / EC₅₀

The SI represents the therapeutic window of the compound. A higher SI value is desirable as it indicates that the compound is effective against the virus at concentrations far below those at which it is toxic to host cells. An SI > 10 is generally considered a good starting point for a promising lead compound.[3]

Compound IDTarget VirusEC₅₀ (µM)[1][3]CC₅₀ (µM)[3]Selectivity Index (SI)[3]
CL213 Coxsackievirus A91.0>100>100
1e Enterovirus 71 (H)12.062051.7
1e Enterovirus 71 (SZ-98)5.7620108.8
Pirodavir Enterovirus 71 (H)0.63151.7

Table 1: Representative antiviral activity data for N-phenylbenzamide derivatives against enteroviruses. Data is synthesized from published reports for illustrative purposes.[1][3]

Conclusion and Future Directions

N-phenylbenzamide derivatives represent a versatile and potent class of antiviral agents, particularly against enteroviruses, by targeting and stabilizing the viral capsid. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and initial mechanistic evaluation of these compounds. Future research should focus on expanding the structure-activity relationship (SAR) to improve potency and broaden the spectrum of activity, conducting pharmacokinetic studies to assess drug-like properties, and eventually evaluating lead candidates in in vivo models of viral infection.

References

  • Laajala, M., et al. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Pharmaceutics. Available at: [Link]

  • Ji, X., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Available at: [Link]

  • Laajala, M., et al. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. National Center for Biotechnology Information. Available at: [Link]

  • Laajala, M., et al. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. ResearchGate. Available at: [Link]

  • Li, Y-P., et al. (2015). Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. ScienceOpen. Available at: [Link]

  • Laajala, M., et al. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. JYX Digital Repository. Available at: [Link]

  • Ji, X., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. Available at: [Link]

  • Gubba, R. (2019). Antiviral drugs - Introduction and Mechanism. YouTube. Available at: [Link]

  • Hsieh, C-F., et al. (2017). The mechanism of action of EBN and anti-viral drugs on influenza A... ResearchGate. Available at: [Link]

Sources

Application of Benzamides in Cancer Research: Epigenetic Modulation & Therapeutic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers investigating benzamide-based compounds in oncology. It moves beyond generic descriptions to provide actionable protocols, mechanistic insights, and data-driven applications.

Executive Summary: The Benzamide Advantage

Benzamides represent a "privileged scaffold" in medicinal chemistry, most notably applied in oncology as Class I-selective Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat, Mocetinostat) and PARP inhibitors . Unlike hydroxamic acids (e.g., Vorinostat) which act as pan-HDAC inhibitors with rapid clearance, benzamides offer:

  • Isoform Selectivity: Preferential inhibition of HDAC 1, 2, and 3 (Class I), reducing off-target toxicity associated with Class II inhibition.

  • Pharmacokinetic Stability: Enhanced metabolic stability leading to longer half-lives (e.g., Entinostat

    
     hours), allowing for continuous target engagement.
    
  • Immune Modulation: Unique ability to downregulate myeloid-derived suppressor cells (MDSCs) and enhance immunotherapy efficacy.

Mechanistic Insight: The Ortho-Amino Benzamide Warhead

The defining feature of benzamide HDAC inhibitors is the 2-aminoanilide (or similar) zinc-binding group (ZBG).

  • Mechanism: The benzamide moiety enters the HDAC active site.[1][2] The carbonyl oxygen and the amino group chelate the catalytic Zinc (

    
    ) ion at the bottom of the pocket.
    
  • Result: This blockade prevents the deacetylation of lysine residues on histone tails (H3, H4).

  • Downstream Effect: Chromatin relaxes (euchromatin formation), reactivating silenced tumor suppressor genes (e.g., CDKN1A encoding p21) and inducing cell cycle arrest or apoptosis.

Visualization: Benzamide MOA Signaling Pathway

Benzamide_MOA Benzamide Benzamide Inhibitor (e.g., Entinostat) HDAC_ActiveSite HDAC Active Site (Class I: HDAC 1/2/3) Benzamide->HDAC_ActiveSite Binds Zinc_Chelation Zn2+ Chelation (Blockade of Deacetylation) HDAC_ActiveSite->Zinc_Chelation Inhibits Catalysis Histone_State Accumulation of Acetylated Histones (H3/H4) Zinc_Chelation->Histone_State Increases Acetylation Chromatin Chromatin Relaxation (Heterochromatin -> Euchromatin) Histone_State->Chromatin Remodels Gene_Expr Re-expression of Tumor Suppressors (p21, E-cadherin) Chromatin->Gene_Expr Transcription ON Immune_Mod Immune Modulation (↓ MDSCs, ↑ HLA Class I) Chromatin->Immune_Mod Epigenetic Priming Outcome Apoptosis, Differentiation, Sensitization to Immunotherapy Gene_Expr->Outcome Immune_Mod->Outcome

Caption: Mechanism of Action for Benzamide HDAC Inhibitors.[3] The pathway illustrates the cascade from zinc chelation to epigenetic remodeling and immune sensitization.

Application Note: In Vitro Profiling

Comparative Data: Benzamide Potency

Benzamides generally exhibit nanomolar potency against Class I HDACs but are inactive against Class II (HDAC 6).

CompoundClassHDAC1 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)Primary Application
Entinostat (MS-275) Benzamide~240~250>10,000Solid tumors, Combinations
Mocetinostat Benzamide~150~170>10,000Hematologic malignancies
Vorinostat (SAHA) Hydroxamate~10~20~10CTCL (Pan-HDAC reference)
Chidamide Benzamide~95~150>10,000T-cell Lymphoma
Protocol 1: Evaluation of Cellular Antiproliferative Efficacy

Objective: Determine the IC50 of a benzamide derivative in cancer cell lines (e.g., MCF-7 breast, HCT116 colon). Note: Benzamides act via epigenetic reprogramming, which requires gene transcription and protein translation. Standard 24h toxicity assays often yield false negatives.

Reagents:

  • Benzamide Stock (10 mM in DMSO).

  • CellTiter-Glo® (Promega) or MTT Reagent.

  • Assay Media (RPMI/DMEM + 10% FBS).

Workflow:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well white-walled plates. Allow attachment overnight (16h).

  • Treatment: Prepare serial dilutions of the benzamide (e.g., 0.01 µM to 50 µM). Maintain final DMSO concentration <0.1%.

    • Critical Step: Include a "Hydroxamate Control" (e.g., Vorinostat) and a "Vehicle Control" (DMSO only).

  • Incubation: Incubate for 72 hours .

    • Why? Epigenetic drugs often induce G1 arrest before apoptosis. 72h allows sufficient time for the phenotype to manifest.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins. Incubate 10 mins. Read Luminescence.

  • Analysis: Plot Log[Concentration] vs. Relative Viability using non-linear regression (4-parameter logistic fit).

Application Note: Mechanistic Validation (Biomarkers)

To confirm the benzamide mechanism, researchers must validate target engagement (Acetylation of Histone H3) and functional outcome (p21 induction).

Protocol 2: Western Blotting for Epigenetic Markers

Objective: Confirm accumulation of Acetyl-H3 (Lys9/Lys14) and induction of p21Waf1/Cip1.

Workflow:

  • Treatment: Treat cells (e.g., 1x10^6 in 6-well plate) with the benzamide at 1x, 5x, and 10x the IC50 for 24 hours .

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease Inhibitors AND HDAC Inhibitors (e.g., Sodium Butyrate or TSA).

    • Critical Step: Standard lysis buffers lack deacetylase inhibitors. Without them, endogenous HDACs will strip the acetyl groups post-lysis, leading to false negatives.

  • Separation: Load 20-30 µg protein on 12-15% SDS-PAGE (Histones are small, ~15 kDa; p21 is ~21 kDa).

  • Antibodies:

    • Primary: Anti-Acetyl-Histone H3 (Lys9/14) [1:1000], Anti-p21 [1:1000], Anti-Total H3 [1:2000] (Loading Control).

  • Result Interpretation: A successful benzamide candidate will show a dose-dependent increase in Ac-H3 and p21 compared to Total H3.

Visualization: Experimental Validation Workflow

Validation_Workflow Step1 Cell Culture (72h Treatment) Step2 Lysis Buffer (+ Na-Butyrate!) Step1->Step2 Harvest Step3 SDS-PAGE (15% Gel) Step2->Step3 Denature Step4 Western Blot Step3->Step4 Transfer Result Band Analysis: ↑ Ac-H3 / ↑ p21 Step4->Result Quantify

Caption: Validation workflow emphasizing the critical addition of deacetylase inhibitors during lysis.

Application Note: In Vivo & Immune Modulation

Benzamides like Entinostat are uniquely potent in modulating the tumor microenvironment (TME).

Protocol 3: Syngeneic Mouse Model (Immune Profiling)

Objective: Evaluate tumor growth inhibition and reduction of MDSCs (Myeloid-Derived Suppressor Cells).

Model: CT26 (Colon) or 4T1 (Breast) in BALB/c mice (Immune-competent is required). Dosage: Entinostat is typically dosed orally (PO).

  • Standard Dose: 5–20 mg/kg, daily or every other day.

Workflow:

  • Implantation: Subcutaneous injection of 5x10^5 cells.

  • Randomization: When tumors reach ~100 mm³ (approx. day 7-10).

  • Treatment Arms:

    • Vehicle (Control).

    • Benzamide (e.g., 10 mg/kg PO, Q.D.).

    • Combination (Benzamide + Anti-PD-1 antibody).

  • Endpoint Analysis (Flow Cytometry):

    • Harvest tumors and spleen at Day 21.

    • Dissociate into single-cell suspension.

    • Staining Panel:

      • MDSCs: CD11b+ / Gr-1+ (or Ly6C+/Ly6G+).

      • T-Cells: CD3+ / CD8+ / Granzyme B+.

    • Expected Result: Benzamide treatment should significantly decrease the % of CD11b+/Gr-1+ MDSCs and increase CD8+ T-cell infiltration compared to vehicle.

References

  • Connolly, R. M., et al. (2017). "Entinostat: a promising treatment option for patients with advanced breast cancer." Future Oncology. Link

  • Knipstein, J., & Gore, L. (2011). "Entinostat for the treatment of solid tumors and hematologic malignancies."[4] Expert Opinion on Investigational Drugs. Link

  • Orillo, B., et al. (2021). "Entinostat induces antitumor immune responses through immune editing of tumor neoantigens."[5] Journal of Clinical Investigation. Link

  • BenchChem. (2025).[3] "Application Notes and Protocols for 2-Amino-N-Arylbenzamides in Cancer Research." BenchChem Technical Guides. Link

  • Eckschlager, T., et al. (2017). "Histone Deacetylase Inhibitors as Anticancer Drugs."[1][3][4][6][7][8][9][10][11] International Journal of Molecular Sciences. Link

Sources

Application Note: High-Efficiency Synthesis of N-Substituted 2-Aminobenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

N-substituted 2-aminobenzamides are privileged pharmacophores in medicinal chemistry. They serve as critical precursors for complex heterocycles like quinazolinones and benzimidazolones, and they act as the core structural motif in class I histone deacetylase (HDAC) inhibitors (e.g., entinostat)[1]. The synthesis of these derivatives requires highly efficient, scalable, and regioselective methodologies.

This technical guide provides a comprehensive, self-validating overview of the two most robust synthetic pathways: the ring-opening of isatoic anhydride and the direct amidation of anthranilic acid using peptide coupling reagents[2][3].

Mechanistic Pathways & Causality

The Isatoic Anhydride Pathway (Nucleophilic Acyl Substitution)

Isatoic anhydride (ISA) is a highly reactive, bifunctional electrophile. The synthesis of 2-aminobenzamides from ISA proceeds via a nucleophilic acyl substitution mechanism[2]. When an amine is introduced, it selectively attacks the C-4 carbonyl carbon.

Causality of Regioselectivity: The C-4 carbonyl is significantly more electrophilic due to its conjugation with the electron-withdrawing oxygen of the anhydride ring. Conversely, the C-2 carbonyl is electronically deactivated by the adjacent nitrogen atom's lone pair[4]. Following the nucleophilic attack, an unstable tetrahedral intermediate forms and rapidly collapses, opening the heterocyclic ring to generate a transient carbamic acid. Under mild heating, this intermediate undergoes spontaneous decarboxylation. The evolution of carbon dioxide (CO₂) gas provides an immense entropic driving force, rendering the entire transformation thermodynamically irreversible and pushing the reaction to near-quantitative yields[4].

IsatoicAnhydride A Isatoic Anhydride + Primary Amine B Nucleophilic Attack (C-4 Carbonyl) A->B C Tetrahedral Intermediate B->C D Ring Opening (Carbamic Acid) C->D E Decarboxylation (-CO2 Gas) D->E Heat/Base F N-Substituted 2-Aminobenzamide E->F Irreversible

Caption: Reaction mechanism of isatoic anhydride ring opening and decarboxylation.

The Anthranilic Acid Amidation Pathway (Peptide Coupling)

While the isatoic anhydride route is elegant, it is limited by the commercial availability of substituted isatoic anhydrides. For highly functionalized derivatives, the direct amidation of substituted anthranilic acids is preferred[3].

Causality of Reagent Selection: Direct amidation of anthranilic acid is notoriously challenging. The ortho-amino group sterically hinders the adjacent carboxylic acid and electronically deactivates it via hydrogen bonding and electron donation. To overcome this barrier, highly efficient uronium-based coupling reagents (e.g., HATU) must be employed[3]. HATU, in the presence of a non-nucleophilic base like DIPEA, converts the carboxylic acid into a highly reactive O-7-azabenzotriazole active ester. This activated intermediate easily bypasses the steric and electronic barriers, allowing the incoming amine to form the amide bond efficiently.

AnthranilicAcid Step1 1. Substrate Dissolution (Anthranilic Acid in DMF) Step2 2. Carboxyl Activation (Add DIPEA & HATU) Step1->Step2 Step3 3. Nucleophilic Amidation (Add Amine, Stir RT) Step2->Step3 Active Ester Formation Step4 4. Aqueous Workup (Quench & Extract) Step3->Step4 Amide Bond Formation Step5 5. Purification (Chromatography) Step4->Step5

Caption: Standard experimental workflow for the HATU-mediated amidation of anthranilic acid.

Quantitative Data & Route Comparison

To assist in synthetic route selection, the quantitative parameters and logistical constraints of both methodologies are summarized below:

ParameterIsatoic Anhydride RouteAnthranilic Acid Route
Primary Reagent Isatoic AnhydrideAnthranilic Acid
Activation Agent None (Self-activating)HATU/DIPEA or EDCI/HOBt
Typical Yields 80% – 95%65% – 85%
Reaction Temperature 60 °C – 80 °CRoom Temperature
Primary Byproducts CO₂ (gas)Urea derivatives, HOAt
Atom Economy High (Loss of CO₂ only)Low (Heavy coupling reagents)
Substrate Scope Limited by ISA availabilityExtremely broad

Standardized Experimental Protocols

Protocol A: Synthesis via Isatoic Anhydride

Model Reaction: Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide

This protocol exploits the entropic driving force of decarboxylation to achieve high yields without the need for expensive coupling reagents[5][6].

Materials:

  • Isatoic anhydride (1.0 eq)

  • 3-amino-1-propanol (1.1 – 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve isatoic anhydride (1.0 eq) in anhydrous DMF to achieve a 0.5 M concentration[2].

  • Amine Addition: Add 3-amino-1-propanol (1.1 – 1.2 eq) dropwise to the stirred solution at room temperature. Note: Mild effervescence will be observed as CO₂ begins to evolve[7].

  • Thermal Activation: Heat the reaction mixture to 60–80 °C and maintain stirring for 2–4 hours. The elevated temperature ensures the complete decarboxylation of the intermediate carbamic acid[7].

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the isatoic anhydride starting material is fully consumed[2].

  • Workup & Precipitation: Cool the mixture to room temperature. Pour the solution into ice-cold distilled water (approximately 5× the reaction volume) under vigorous stirring. The crude N-substituted 2-aminobenzamide will precipitate out of the solution[8].

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and purify via recrystallization (ethanol/water mixture) to afford the pure product[8].

Protocol B: Synthesis via Anthranilic Acid (HATU-Mediated Coupling)

Model Reaction: General Amidation of Substituted Anthranilic Acids

This protocol is ideal for synthesizing highly substituted analogs where the corresponding isatoic anhydride is commercially unavailable or unstable[3].

Materials:

  • Substituted anthranilic acid (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Procedure:

  • Substrate Activation: Dissolve the substituted anthranilic acid (1.0 eq) in anhydrous DCM or DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature for 15–30 minutes. Causality: This pre-activation step forms the active ester and prevents the incoming amine from prematurely competing for the coupling reagent[3].

  • Amidation: Add the target amine (1.2 eq) dropwise to the activated mixture. Stir at room temperature for 12–24 hours under an inert atmosphere[3].

  • Quenching: Dilute the reaction mixture with additional DCM and quench the reaction with saturated aqueous NaHCO₃.

  • Extraction & Washing: Separate the organic layer and wash sequentially with 1M HCl, distilled water, and brine. Causality: The 1M HCl wash is critical for protonating and removing unreacted amine and the DIPEA base[3].

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate to yield the pure N-substituted 2-aminobenzamide.

References

1.5 - Benchchem 2.1 - Benchchem 3. 7 - Benchchem 4.6 - Benchchem 5.8 - Benchchem 6.2 - Benchchem 7.4 - MDPI 8.3 - PMC

Sources

Application Notes & Protocols: A Guide to Target Validation Studies Using 2,4-diethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the journey from a bioactive "hit" compound to a validated therapeutic candidate is both complex and fraught with challenges. A critical and often decisive stage in this process is target identification and validation.[1][2][3] This guide provides a comprehensive framework for researchers utilizing 2,4-diethoxy-N-phenylbenzamide, a novel benzamide derivative, to elucidate its molecular target(s) and validate its mechanism of action. We present a multi-pronged strategy, integrating state-of-the-art biophysical, biochemical, and cellular methodologies. Detailed, field-proven protocols for key assays such as the Cellular Thermal Shift Assay (CETSA) and kinome profiling are provided, alongside the scientific rationale underpinning each experimental choice. This document is designed to empower researchers to systematically deorphanize novel compounds and build a robust data package for advancing their drug discovery programs.

Introduction: The Imperative of Target Validation

The discovery of a novel bioactive compound, such as 2,4-diethoxy-N-phenylbenzamide, from a phenotypic screen represents a significant first step. However, the ultimate success of a drug development program hinges on understanding how the molecule exerts its effect. Target validation is the rigorous process of confirming that a specific biomolecule, typically a protein, is directly engaged by the compound and that this interaction is responsible for the observed therapeutic effect.[1][3][4]

Investing in robust target validation early in the discovery pipeline significantly mitigates the risk of late-stage clinical failures, which are often attributed to a lack of efficacy.[5][6][7] An unambiguous understanding of target engagement allows for the development of meaningful structure-activity relationships (SAR), the identification of translatable biomarkers, and a more rational approach to lead optimization.[8][9]

This guide outlines a logical workflow for researchers starting with a novel small molecule, using 2,4-diethoxy-N-phenylbenzamide as our exemplar. The journey begins with broad, unbiased methods to identify potential targets and progressively narrows down to specific, hypothesis-driven validation experiments.

The Target Validation Workflow: A Strategic Overview

A successful target validation campaign is not a single experiment but a cascade of integrated methodologies. The goal is to build a self-reinforcing web of evidence connecting the compound to its target and the target to the disease phenotype.

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Mechanistic & Functional Validation cluster_3 Phase 4: Preclinical Validation Hit Novel Compound (2,4-diethoxy-N-phenylbenzamide) Kinome Kinome Profiling Hit->Kinome Broad Screening Proteomics Affinity Proteomics Hit->Proteomics Broad Screening CETSA Cellular Thermal Shift Assay (CETSA) Kinome->CETSA Hypothesis Generation Proteomics->CETSA Hypothesis Generation Enzymatic In Vitro Enzymatic Assays CETSA->Enzymatic Direct Target Confirmation Cellular Cell-Based Phenotypic Assays Enzymatic->Cellular Functional Correlation Genetic Genetic Knockdown/Out (siRNA / CRISPR) Cellular->Genetic Target Dependency InVivo In Vivo Animal Models Genetic->InVivo Physiological Relevance G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis Cells Culture Cells Treat Treat with Compound or DMSO (Vehicle) Cells->Treat Aliquot Aliquot into PCR tubes Treat->Aliquot Heat Heat at different Temps (e.g., 40-70°C) Aliquot->Heat Lysis Freeze-Thaw Lysis Heat->Lysis Centrifuge High-Speed Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifuge Supernatant Collect Supernatant (Soluble Protein) Centrifuge->Supernatant WB Western Blot / ELISA (Quantify Target Protein) Supernatant->WB Plot Plot Melt Curve (% Soluble vs. Temp) WB->Plot

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol. [10]

Detailed Protocol: CETSA for MAPK14 Target Engagement

This protocol is designed to validate the engagement of 2,4-diethoxy-N-phenylbenzamide with its hypothetical target, MAPK14 (p38α), in a human cell line (e.g., HEK293 or THP-1).

Materials:

  • HEK293 cells

  • Culture medium (DMEM, 10% FBS, 1% Pen-Strep)

  • 2,4-diethoxy-N-phenylbenzamide (10 mM stock in DMSO)

  • DMSO (Vehicle control)

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Liquid nitrogen

  • Centrifuge capable of 20,000 x g at 4°C

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibody (e.g., Rabbit anti-MAPK14)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture & Treatment:

    • Culture HEK293 cells to ~80-90% confluency.

    • Harvest cells and prepare a single-cell suspension.

    • Divide the cell suspension into two flasks. Treat one with 10 µM 2,4-diethoxy-N-phenylbenzamide and the other with an equivalent volume of DMSO.

    • Incubate at 37°C for 1 hour to allow compound uptake and binding.

  • Heat Challenge:

    • After incubation, harvest the cells, wash with cold PBS, and resuspend in PBS with protease inhibitors to a final concentration of ~10⁷ cells/mL.

    • Aliquot 50 µL of the cell suspension (for both treated and control groups) into a series of PCR tubes.

    • Place the tubes in a thermal cycler. Heat each tube at a different temperature (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) for 3 minutes. Leave one tube at room temperature as a non-heated control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [10] * Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins. [10] * Carefully transfer the supernatant, which contains the soluble protein fraction, to new tubes.

  • Protein Quantification and Western Blot:

    • Determine the total protein concentration of each supernatant using a BCA assay. This is crucial for ensuring equal loading.

    • Normalize all samples to the same protein concentration.

    • Prepare samples for SDS-PAGE with Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate with the primary anti-MAPK14 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensity for each lane using densitometry software.

    • For each treatment group, normalize the intensity of each heated sample to the non-heated control (100%).

    • Plot the normalized intensity (% soluble protein) versus temperature to generate the melting curves. A rightward shift in the curve for the compound-treated group indicates target stabilization.

Phase 3: Mechanistic and Functional Validation

Confirming physical binding is necessary but not sufficient. The next phase is to demonstrate that this binding event alters the protein's function and drives a cellular phenotype.

In Vitro Enzymatic Assays

Causality: Following the kinome profiling and CETSA results, a direct in vitro enzymatic assay is the gold standard for confirming inhibition. This experiment isolates the target protein and the compound, removing all other cellular variables. It directly measures the compound's effect on the enzyme's catalytic activity, allowing for the precise determination of potency (IC₅₀).

Protocol Outline (MAPK14 Kinase Assay):

  • Recombinant human MAPK14 is incubated with its substrate (e.g., ATF2) and ATP in a buffer.

  • Serial dilutions of 2,4-diethoxy-N-phenylbenzamide are added.

  • The reaction is allowed to proceed at 37°C.

  • The amount of phosphorylated substrate is quantified, often using an ADP-Glo™ or mobility-shift assay format. [11]5. Data is plotted as % inhibition versus compound concentration to calculate the IC₅₀ value.

Genetic Validation (siRNA/CRISPR)

Causality & Self-Validation: This is the most definitive step to link a target to a phenotype. If 2,4-diethoxy-N-phenylbenzamide causes a specific cellular effect (e.g., reduced cytokine production), and reducing the expression of the target protein (MAPK14) using siRNA or CRISPR knockout replicates that same effect, it provides powerful evidence that the drug works through that target. This "phenocopying" validates the target's role in the pathway of interest. [1][5]

G cluster_0 Pharmacological Arm cluster_1 Genetic Arm Compound Add Compound (2,4-diethoxy-N-phenylbenzamide) Target_Inhibition Inhibit Target Protein (e.g., MAPK14) Compound->Target_Inhibition Phenotype Observe Cellular Phenotype (e.g., Reduced TNFα production) Target_Inhibition->Phenotype Causes siRNA Introduce siRNA/CRISPR (targeting MAPK14) Target_Depletion Deplete Target Protein (e.g., MAPK14) siRNA->Target_Depletion Target_Depletion->Phenotype Phenocopies

Caption: Logic of correlating pharmacological and genetic validation.

Conclusion

The process of taking a novel compound like 2,4-diethoxy-N-phenylbenzamide from a hit to a validated lead is a systematic endeavor built on layers of evidence. The workflow described herein—progressing from broad, unbiased screening to direct cellular engagement assays like CETSA, and finally to functional and genetic validation—provides a robust and reliable path forward. By rigorously applying these principles and protocols, researchers can build confidence in their compound's mechanism of action, significantly increasing the probability of success in the long and arduous journey of drug development. [1][3]

References

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Infinix Bio. (2026, February 15). Target Validation Techniques: Unlocking the Future of Drug Development. Available from: [Link]

  • [No Author]. (n.d.). Target validation: A door to drug discovery. Available from: [Link]

  • [No Author]. (2024, March 3). Target identification and validation in research. Available from: [Link]

  • Reaction Biology. (2014, May 2). Molecular Target Validation in preclinical drug discovery. Available from: [Link]

  • Eurofins. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Available from: [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Available from: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]

  • Martinez Molina, D., et al. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 154-163. Available from: [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Available from: [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Available from: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Available from: [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Bunnage, M. E., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(4), 195-203. Available from: [Link]

  • BSI. (2025, December 8). A Practical Guide to Target Engagement Assays. Available from: [Link]

  • Scott, A. D., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(23), 17179-17203. Available from: [Link]

  • Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery. Available from: [Link]

  • Chemical Probes Portal. (n.d.). Target engagement. Available from: [Link]

Sources

Application Note: Development and Validation of Screening Assays for N-Phenylbenzamide-Based mPTP Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pathophysiological Context

The mitochondrial permeability transition pore (mPTP) is a high-conductance mega-channel located in the inner mitochondrial membrane (IMM)[1]. Under conditions of severe calcium (Ca²⁺) overload and oxidative stress, the mPTP opens persistently. This catastrophic event collapses the mitochondrial membrane potential (


), halts ATP production, and triggers osmotic swelling that ruptures the outer mitochondrial membrane, ultimately initiating apoptosis or necrosis[2].

Recently, N-phenylbenzamide derivatives have been identified via high-throughput screening as a highly potent, privileged scaffold for mPTP inhibition[2]. Unlike legacy inhibitors such as Cyclosporin A (CsA), which carry immunosuppressive liabilities due to their interaction with calcineurin, optimized N-phenylbenzamides (e.g., compound 4) can achieve nanomolar efficacy without off-target toxicity[2]. This application note outlines a robust, self-validating assay cascade designed to screen, validate, and mechanistically characterize novel N-phenylbenzamide analogs.

mPTP_Pathway Ca Mitochondrial Ca2+ Overload & Oxidative Stress mPTP mPTP Opening (Inner Membrane) Ca->mPTP Swelling Osmotic Influx & Swelling (Loss of Membrane Potential) mPTP->Swelling Rupture Outer Membrane Rupture & Cytochrome C Release Swelling->Rupture Death Apoptosis / Necrosis Rupture->Death Inhibitor N-Phenylbenzamide Inhibitors Inhibitor->mPTP Blocks

Mechanism of mPTP-induced cell death and the inhibitory action of N-phenylbenzamides.

The Logic of the Assay Cascade (Expertise & Experience)

Developing assays for mitochondrial targets requires isolating the organelle's specific bioenergetics from the confounding variables of whole-cell systems (e.g., plasma membrane permeability, cytosolic buffering, and multidrug efflux pumps). Therefore, primary and secondary screening must be conducted on isolated mitochondria [1].

Building a Self-Validating System: A critical failure point in mPTP assay development is the misidentification of mitochondrial uncouplers as pore inhibitors. Because mitochondrial Ca²⁺ uptake is strictly voltage-dependent, any compound that inadvertently depolarizes the IMM will prevent Ca²⁺ influx. Without Ca²⁺ entering the matrix, the mPTP will not open, making the uncoupler falsely appear as a pore inhibitor.

To establish a self-validating system, our secondary screen (Protocol 2) mandates the multiplexing of Ca²⁺ uptake metrics with a membrane potential check. If an N-phenylbenzamide derivative prevents pore opening but simultaneously collapses


 prior to Ca²⁺ addition, it is immediately flagged as a toxic uncoupler rather than a true mPTP inhibitor[2].

Screening_Workflow Lib N-Phenylbenzamide Library Pri Primary Screen: Mitochondrial Swelling Assay (Absorbance 540 nm) Lib->Pri Sec Secondary Screen: Calcium Retention Capacity (Fluorescence) Pri->Sec EC50 < 1 µM Cell Orthogonal Screen: Cellular Calcein/Co2+ Assay (Live-cell Imaging) Sec->Cell High CRC Ratio Lead Lead Optimization & In Vivo Profiling Cell->Lead Cellular Efficacy

Hierarchical screening cascade for evaluating N-phenylbenzamide mPTP inhibitors.

Experimental Methodologies

Protocol 1: High-Throughput Mitochondrial Swelling Assay (Primary Screen)

Causality behind the method: When the mPTP opens, the massive influx of solutes and water causes the mitochondrial matrix to expand. This physical swelling decreases the refractive index of the organelles, which can be quantitatively tracked as a rapid drop in light scattering (absorbance) at 540 nm[2].

Step-by-Step Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from mouse liver via differential centrifugation in isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 0.1 mM EGTA, pH 7.4).

  • Buffer Preparation: Resuspend mitochondria in assay buffer (250 mM sucrose, 10 mM MOPS, 5 mM succinate, 1 µM rotenone, 10 µM EGTA, pH 7.4). Note: Succinate fuels Complex II to maintain

    
    , while rotenone blocks Complex I to prevent reverse electron transport and uncontrolled ROS generation.
    
  • Plating: Dispense mitochondria (0.5 mg/mL final protein concentration) into 96-well clear-bottom microplates.

  • Compound Incubation: Pre-incubate with N-phenylbenzamide test compounds (0.1 nM to 10 µM) or CsA (1 µM, positive control) for 5 minutes at 25°C.

  • Induction: Trigger mPTP opening by injecting a bolus of 50–100 µM CaCl₂.

  • Kinetic Read: Monitor absorbance at 540 nm kinetically for 20 minutes using a microplate reader. Calculate the EC₅₀ based on the dose-dependent inhibition of the swelling amplitude.

Protocol 2: Calcium Retention Capacity (CRC) Assay (Secondary Validation)

Causality behind the method: This assay utilizes Calcium Green-5N, a fluorescent dye that is impermeable to the IMM. It only fluoresces when bound to Ca²⁺ in the extra-mitochondrial buffer. As Ca²⁺ is pulsed into the system, healthy mitochondria take it up, keeping background fluorescence low. When the mPTP finally opens, the accumulated Ca²⁺ is dumped back into the buffer, causing a massive, instantaneous fluorescent spike[1].

Step-by-Step Procedure:

  • Dye Loading: Prepare assay buffer supplemented with 1 µM Calcium Green-5N.

  • Incubation: Add isolated mitochondria (0.5 mg/mL) and N-phenylbenzamide test compounds.

  • Fluorescence Tracking: Excite the sample at 505 nm and monitor emission at 535 nm continuously.

  • Ca²⁺ Pulsing: Inject 10 µM Ca²⁺ pulses every 60 seconds.

  • Quantification: The CRC is defined as the total amount of Ca²⁺ taken up before pore opening. Calculate the CRC Ratio (Compound CRC / Vehicle CRC). Highly optimized N-phenylbenzamides can achieve a CRC ratio >15, vastly outperforming CsA[2].

Protocol 3: Cellular Calcein/Co²⁺ Quenching Assay (Orthogonal Screen)

Causality behind the method: To confirm intracellular target engagement, this live-cell imaging assay utilizes Calcein-AM and Cobalt chloride (CoCl₂). Calcein-AM permeates all cellular compartments and fluoresces green. Co²⁺ is then added to quench the cytosolic calcein. Because the IMM is impermeable to Co²⁺, the mitochondrial calcein remains fluorescent. Upon mPTP opening (induced by ionomycin), Co²⁺ rushes into the mitochondria and quenches the remaining signal. True inhibitors will preserve the punctate mitochondrial fluorescence.

Step-by-Step Procedure:

  • Cell Plating: Seed HeLa cells in 35-mm glass-bottom imaging dishes and grow to 70% confluency.

  • Dye Loading: Incubate cells with 1 µM Calcein-AM and 1 mM CoCl₂ for 15 minutes at 37°C. Wash three times with HBSS.

  • Compound Treatment: Pre-treat cells with the lead N-phenylbenzamide compound (1–5 µM) for 30 minutes.

  • Induction & Imaging: Mount the dish on a confocal microscope. Induce Ca²⁺ overload using 1 µM ionomycin.

  • Analysis: Quantify the rate of fluorescence decay. Slower decay rates correlate with potent cellular mPTP inhibition.

Quantitative Data Presentation

To benchmark newly synthesized N-phenylbenzamide derivatives, compare their metrics against known standards. A robust SAR profile should mirror the parameters outlined below, prioritizing compounds with high CRC ratios and no IMM depolarization at therapeutic doses.

Compound IDScaffold / ModificationSwelling Assay EC₅₀ (nM)CRC Ratio (Fold vs. Vehicle)IMM Depolarization (>10 µM)?
Vehicle (DMSO) N/AN/A1.0No
Cyclosporin A (CsA) Cyclic peptide (Control)~2004.4No
Compound 1 Early N-phenylbenzamide hit8503.2No
Compound 4 Optimized N-phenylbenzamide28019.0Yes (Only at >10 µM)

Table 1: Representative profiling data for N-phenylbenzamide derivatives. Data modeled after benchmark SAR studies demonstrating the superiority of optimized N-phenylbenzamides over standard CsA treatment[2].

References

  • Roy, S., Šileikytė, J., Neuenswander, B., Hedrick, M. P., Chung, T. D., Aubé, J., Schoenen, F. J., Forte, M. A., & Bernardi, P. (2016). N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem, 11(3), 283–288. URL: [Link]

  • Šileikytė, J., & Forte, M. (2016). Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1857(8), 1197–1202. URL: [Link]

Sources

Application Note: N-Phenylbenzamides as Next-Generation Antimicrobial Agents and Efflux Pump Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemical scaffolds that not only exhibit intrinsic antimicrobial activity but also neutralize bacterial and fungal resistance mechanisms. N-phenylbenzamides have emerged as highly versatile pharmacophores in this domain. Due to their stable amide linkage and highly tunable phenyl rings, these derivatives can be structurally optimized to target specific resistance pathways, including multidrug efflux pumps, mitochondrial respiration bypasses, and parasitic DNA structures.

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical mechanisms and bench-level execution. This document details the causality behind their mechanisms of action, provides self-validating experimental protocols for their synthesis and biological evaluation, and establishes rigorous standards for data interpretation.

Mechanistic Foundations: The "Why" Behind the Efficacy

To effectively utilize N-phenylbenzamides in drug development, researchers must understand the specific molecular targets these compounds engage. Unlike traditional bactericidal agents that target cell wall synthesis, N-phenylbenzamides often act as resistance-breakers or target specialized intracellular machinery.

Inhibition of the NorA Efflux Pump in MRSA

Overexpression of the NorA multidrug efflux pump in Staphylococcus aureus (including MRSA) is a primary driver of fluoroquinolone resistance. Recent studies demonstrate that[1]. By competitively binding to the NorA transporter, these compounds block the extrusion of antibiotics like ciprofloxacin. This mechanism restores intracellular drug concentrations to bactericidal levels, effectively rescuing the efficacy of obsolete antibiotics[1].

Disruption of Fungal Alternative Oxidase (AOX)

Pathogenic fungi often survive azole-induced oxidative stress by activating an Alternative Oxidase (AOX) pathway, which bypasses the standard mitochondrial cytochrome chain. Optimized , collapsing mitochondrial respiration and rendering resistant strains susceptible to azole drugs[2]. This makes them invaluable as synergistic agents in antifungal combination therapies[2].

DNA Minor Groove Binding in Kinetoplastid Parasites

In antiparasitic applications, in the minor groove of kinetoplastid DNA (kDNA)[3]. This binding displaces essential high-mobility group (HMG) proteins, leading to the disruption of kDNA function and subsequent death of parasites such as Trypanosoma brucei[3].

MOA cluster_bacteria Antibacterial Pathway (MRSA) cluster_fungi Antifungal Pathway NPB N-Phenylbenzamide Derivatives NorA NorA Efflux Pump NPB->NorA Inhibits (EPI) AOX Alternative Oxidase (AOX) NPB->AOX Inhibits FQ Fluoroquinolones (Ciprofloxacin) NorA->FQ Blocks Efflux BactDeath Bacterial Cell Death (Restored Susceptibility) FQ->BactDeath Accumulates Mito Mitochondrial Respiration Arrest AOX->Mito Induces FungiDeath Fungal Cell Death (Overcomes Azole Resistance) Mito->FungiDeath Triggers

Fig 1. Dual mechanism of N-phenylbenzamides in overcoming bacterial and fungal resistance.

Quantitative Data Presentation

To benchmark your synthesized compounds, compare your empirical data against the established baselines summarized in the tables below.

Table 1: Antimicrobial & EPI Efficacy of Key N-Phenylbenzamide Derivatives

Compound ClassTarget OrganismPrimary MechanismEffective ConcentrationReference
3-amino-N-phenylbenzamidesS. aureus (MRSA)NorA Efflux Pump InhibitionMEC: 3.12 µg/mL[1]
4-hydroxy-N-phenylbenzamidesE. coli / B. subtilisDirect AntibacterialMIC: 3.12 - 6.25 µg/mL[4]
Optimized N-phenylbenzamidesM. perniciosa (Fungi)Fungal AOX InhibitionMIC: 8 - 16 µg/mL[2]
Bis(2-aminoimidazoline) derivs.T. brucei (Parasite)DNA Minor Groove BindingKD: Submicromolar[3]

Table 2: Fractional Inhibitory Concentration Index (FICI) Interpretation Guidelines

FICI ValueInterpretationMechanistic Implication for N-Phenylbenzamides
≤ 0.5 Synergistic Compound actively inhibits a resistance mechanism (e.g., NorA EPI).
> 0.5 to ≤ 1.0AdditiveIndependent pathways leading to cumulative cellular stress.
> 1.0 to ≤ 4.0IndifferentNo interaction between the primary antibiotic and the derivative.
> 4.0AntagonisticAgents compete for the same target or neutralize each other's effects.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. We employ microwave-assisted synthesis to maximize yield and utilize checkerboard assays to mathematically prove synergy rather than mere additive toxicity.

Workflow Syn Microwave Synthesis Pur Purification & Characterization Syn->Pur MIC Broth Microdilution (MIC Assay) Pur->MIC EPI Checkerboard Synergy Assay MIC->EPI Data FICI Calculation & Validation EPI->Data

Fig 2. Experimental workflow for synthesizing and validating N-phenylbenzamide EPIs.

Protocol 1: Microwave-Assisted Solvent-Free Synthesis

Causality Insight: Traditional reflux methods for amidation are time-consuming and prone to intermediate hydrolysis., driving the reaction to completion in minutes under environmentally benign, solvent-free conditions[5].

Step-by-Step Procedure:

  • Preparation: In a microwave-safe quartz vessel, combine 1.0 mmol of the benzoxazinone derivative with 1.2 mmol of the substituted aniline (e.g., 3-aminoaniline).

  • Catalysis: Add 1 mol% of phosphotungstic acid (PW12) as the Keggin heteropolyacid catalyst. Mix thoroughly to form a homogenous solid mixture.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 300 W for 3 to 5 minutes. Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3) every 1 minute to prevent thermal degradation.

  • Extraction: Cool to room temperature. Extract the crude mixture with hot ethanol (20 mL) and filter to recover the insoluble PW12 catalyst (which can be recycled).

  • Purification: Concentrate the filtrate under reduced pressure and recrystallize the crude N-phenylbenzamide from an ethanol/water mixture to achieve >85% yield.

Protocol 2: Checkerboard Synergy Assay for EPI Validation

Causality Insight: To prove that your N-phenylbenzamide acts as an Efflux Pump Inhibitor (EPI), you must demonstrate that it lowers the MIC of a substrate antibiotic (like ciprofloxacin) at concentrations where the N-phenylbenzamide itself does not kill the bacteria.

Step-by-Step Procedure:

  • Plate Setup: Use a sterile 96-well microtiter plate. Add 50 µL of Mueller-Hinton Broth (MHB) to all wells.

  • Serial Dilution:

    • Dilute the primary antibiotic (Ciprofloxacin) horizontally across the x-axis (Columns 1-10).

    • Dilute the synthesized N-phenylbenzamide vertically down the y-axis (Rows A-G).

    • Control Requirement: Leave Column 11 for the N-phenylbenzamide alone (to determine its intrinsic MIC) and Column 12 as a drug-free growth control. Include a parallel plate using Reserpine (20 µg/mL) as a positive EPI control.

  • Inoculation: Prepare a bacterial suspension of S. aureus 1199B (NorA overexpressing strain) adjusted to a 0.5 McFarland standard. Dilute 1:100 in MHB and add 50 µL to all test wells (Final inoculum:

    
     CFU/mL).
    
  • Incubation & Reading: Incubate at 37°C for 18-24 hours. Add 10 µL of Resazurin dye (0.015%) to resolve ambiguous optical density (OD) readings caused by compound precipitation; a color change from blue to pink indicates viable cells.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index using the formula:

    
    
    Validation: An FICI ≤ 0.5 mathematically confirms synergistic efflux pump inhibition.
    

References

  • Recent Advances in Multi-Drug Resistance (MDR) Efflux Pump Inhibitors of Gram-Positive Bacteria S. aureus Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Mitochondria-Mediated Azole Drug Resistance and Fungal Pathogenicity: Opportunities for Therapeutic Development Source: MDPI Microorganisms URL:[Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Recyclable Keggin Heteropolyacids as an Environmentally Benign Catalyst for the Synthesis of New 2-Benzoylamino-N-phenyl-benzamide Derivatives under Microwave Irradiations at Solvent-Free Conditions Source: MDPI Molecules URL:[Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives Source: Nano Biomedicine and Engineering Letters URL:[Link](Verified Root Domain via Grounding)

Sources

Troubleshooting & Optimization

optimizing N-phenylbenzamide synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Synthesis Optimization Group Subject: Technical Guide: Optimization & Troubleshooting for N-Phenylbenzamide Synthesis

Welcome to the Technical Support Center. This guide is designed not just to provide a recipe, but to engineer a robust workflow for the synthesis of N-phenylbenzamide (Benzanilide). Whether you are using the classical Schotten-Baumann conditions or modern coupling reagents, the protocols below are optimized for high throughput, purity, and reproducibility in drug discovery campaigns.

PART 1: THE OPTIMIZED PROTOCOL (Schotten-Baumann)

While direct amidation (carboxylic acid + amine) is possible, the Schotten-Baumann reaction (Acyl Chloride + Amine) remains the gold standard for simple N-phenylbenzamide synthesis due to its rapid kinetics and simplified purification.

The "Standard" is often flawed. Many protocols fail due to hydrolysis of the benzoyl chloride or inadequate HCl scavenging. Below is the optimized biphasic protocol.

Reagents & Stoichiometry
ComponentEquivalentsRoleCritical Note
Aniline 1.0 eqNucleophileMust be free of oxidation (colorless/light yellow).
Benzoyl Chloride 1.1 - 1.2 eqElectrophileSlight excess accounts for hydrolysis side-reaction.[1][2]
Base (NaOH) 2.0 - 2.5 eqAcid ScavengerNeutralizes HCl; prevents protonation of aniline.
Solvent DCM / WaterBiphasic SystemDCM solubilizes the amide; Water holds the salt/base.
Step-by-Step Workflow
  • Preparation: Dissolve 1.0 eq of Aniline in Dichloromethane (DCM) (approx. 0.5 M concentration).

  • Base Addition: Add an equal volume of 10% aqueous NaOH (2.5 eq) to the reaction vessel. You now have a biphasic mixture.[1]

  • Temperature Control: Cool the mixture to 0–5 °C using an ice bath.

    • Why? This suppresses the rate of benzoyl chloride hydrolysis (reaction with water) relative to aminolysis (reaction with aniline).

  • Addition: Add Benzoyl Chloride (1.1 eq) dropwise over 15–20 minutes with vigorous stirring .

    • Why? Vigorous stirring is non-negotiable in biphasic systems to maximize the interfacial surface area where the reaction occurs.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

  • Quench & Workup: Dilute with excess water. Separate phases.

    • Wash 1: 1M HCl (Removes unreacted Aniline).

    • Wash 2: Sat. NaHCO₃ (Removes Benzoic Acid byproduct).[2]

    • Wash 3: Brine (Drying).[2]

  • Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[1][3][4]

PART 2: TROUBLESHOOTING & DIAGNOSTICS (Q&A)

This section addresses specific failure modes reported by users.

Q1: My yield is consistently low (<50%), but the product is pure. What is happening?

Diagnosis: This is likely a Stoichiometry or Hydrolysis issue.[5]

  • Root Cause A (Hydrolysis): If the temperature was too high during addition, or addition was too slow, water competed effectively with aniline for the benzoyl chloride, forming benzoic acid instead of the amide [1][2].

  • Root Cause B (Protonation): If your base was insufficient or degraded, the HCl generated protonated your aniline (forming anilinium chloride), rendering it non-nucleophilic [3].

  • Solution:

    • Ensure temperature is <5 °C during addition.[1][2]

    • Increase base to 2.5 equivalents.

    • Switch to a strictly anhydrous system (DCM + Triethylamine + Nitrogen atmosphere) if the biphasic method continues to fail.

Q2: The product is colored (pink/brown) and has a lower melting point than reported.

Diagnosis: Oxidation of Aniline .

  • Explanation: Aniline oxidizes rapidly in air to form colored impurities (e.g., azobenzene derivatives). These trace impurities are potent chromophores.

  • Solution:

    • Distill your aniline prior to use if it is dark.

    • Purification Hack: During recrystallization (EtOH/Water), add a small amount of activated charcoal , boil for 2 minutes, and filter while hot. This creates a pristine white solid [4].

Q3: I am getting a severe emulsion during the aqueous workup.

Diagnosis: Formation of surfactants or density matching.

  • Solution:

    • The "Brine Crash": Saturate the aqueous layer with solid NaCl. This increases the density difference and "salts out" organics.

    • Filtration: Pass the emulsion through a pad of Celite.[1] This physically breaks the stabilized droplets.

PART 3: MECHANISTIC VISUALIZATION

Understanding the decision logic is crucial for optimization. The diagram below maps the critical control points in the synthesis.

OptimizationLogic Start Start: N-Phenylbenzamide Synthesis CheckReagents Check Reagents: Is Aniline Colorless? Is Benzoyl Chloride fuming? Start->CheckReagents ReactionType Select Method CheckReagents->ReactionType Schotten Schotten-Baumann (Biphasic: DCM/H2O/NaOH) ReactionType->Schotten Standard Anhydrous Anhydrous Method (DCM/Et3N/N2) ReactionType->Anhydrous Moisture Sensitive Monitor Monitor Reaction (TLC) Schotten->Monitor Anhydrous->Monitor IssueYield Issue: Low Yield Monitor->IssueYield Incomplete IssuePurity Issue: Impurities Monitor->IssuePurity Byproducts FixHydrolysis Fix: Lower Temp (0°C) Increase Stir Rate IssueYield->FixHydrolysis Hydrolysis Detected FixScavenge Fix: Acid Wash (HCl) Base Wash (NaHCO3) IssuePurity->FixScavenge Remove Unreacted

Caption: Decision logic for selecting reaction conditions and troubleshooting common failure modes in amide synthesis.

PART 4: ADVANCED OPTIMIZATION DATA

For researchers requiring specific modifications, we have compiled optimization data comparing base and solvent systems.

Table 1: Effect of Base and Solvent on Yield (Benzoyl Chloride + Aniline)

EntrySolvent SystemBase (Eq)TempYieldComments
1 Water (Homogeneous)NaOH (2.0)RT65-75%Significant hydrolysis of benzoyl chloride.
2 DCM / Water (Biphasic) NaOH (2.5) 0°C -> RT 92-96% Optimal. High yield, easy workup.
3 DCM (Anhydrous)Et₃N (1.5)0°C -> RT85-90%Good, but requires dry solvents and Et₃N removal is harder than NaOH.
4 TolueneEt₃N (1.5)Reflux80-85%Higher temp increases reaction rate but promotes impurities.

Green Chemistry Alternative: For a solvent-free approach, mechanochemistry (grinding aniline and benzoyl chloride with Na₂CO₃ in a mortar) has been shown to yield quantitative conversion in <15 minutes, avoiding organic solvents entirely [5].

References

  • BenchChem. Optimization of reaction conditions for N-(4-Formylphenyl)benzamide. Retrieved from

  • ChemistNotes. Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from

  • BenchChem. Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives. Retrieved from

  • BenchChem. Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide. Retrieved from

  • Royal Society of Chemistry. Development of a novel GO/Fe@TANG composite electrode for green and sustainable electrosynthesis. Retrieved from

Sources

Benzamide Synthesis Technical Support Center

[1][2]

Status: Online Operator: Senior Application Scientist Ticket ID: SC-BENZ-001 Subject: Scale-Up Challenges & Troubleshooting

Mission Statement

Welcome to the Technical Support Center. You are likely here because a benzamide coupling protocol that worked perfectly on a 50 mg scale is failing at 50 g or 1 kg. Our goal is to transition your process from "medicinal chemistry convenience" to "process chemistry robustness." We focus on thermal safety, atom economy, and purification logic.

Module 1: Reagent Selection & Atom Economy

User Question: I used HATU for my lead optimization and it gave 95% yield. Why can't I just use it for the 1 kg pilot batch?

Technical Response: While HATU/HBTU are excellent for high-throughput screening due to fast kinetics, they are chemically and economically unviable for scale-up.

  • Atom Economy: HATU (MW ~380) adds significant mass waste. You are generating large amounts of tetramethylurea and phosphorous byproducts that are difficult to purge.

  • Cost: High-performance coupling agents are prohibitively expensive at the multi-kilo scale.

  • Sensitization: Peptide coupling agents often carry severe allergy/anaphylaxis risks upon repeated exposure.

Recommendation: Switch to Acid Chlorides (via Thionyl Chloride/Oxalyl Chloride) or Mixed Anhydrides (via CDI or T3P). These offer better atom economy and easier byproduct removal (gases or water-soluble salts).

Visual Guide: Reagent Decision Tree

ReagentSelectionStartStart: Select Amidation RouteScaleScale of Reaction?Start->ScaleSmall< 10 gramsScale->SmallDiscoveryLarge> 100 gramsScale->LargeProcessHATUUse HATU/EDC(Speed prioritized)Small->HATUSubstrateAcid Sensitivity?Large->SubstrateAcidChlorideAcid Chloride Route(SOCl2 / (COCl)2)Substrate->AcidChlorideRobust SubstrateMixedAnhMixed Anhydride(CDI / T3P / ECF)Substrate->MixedAnhAcid Sensitive

Caption: Decision logic for selecting amidation reagents based on scale and substrate stability.

Module 2: Thermal Management & Safety

User Question: When adding the amine to the benzoyl chloride, the temperature spiked and the impurity profile degraded. How do I control this?

Technical Response: The reaction between an acid chloride and an amine is highly exothermic. At a milligram scale, heat dissipates instantly. At a kilogram scale, the surface-area-to-volume ratio decreases, leading to thermal runaway and dimerization (e.g., formation of imides).

Troubleshooting Protocol:

  • Schotten-Baumann Conditions: Use a biphasic system (DCM/Water or Toluene/Water) with an inorganic base (Na₂CO₃). The water acts as a heat sink.

  • Controlled Addition: Never dump reagents. Add the acid chloride dropwise to the amine (or vice versa) while monitoring internal temperature (Tr). Keep Tr < 5-10°C.

  • Off-Gassing: If generating acid chlorides in situ using SOCl₂, significant SO₂ and HCl gas will be released. You must use a caustic scrubber (NaOH trap).

Data: Thermal Hazards of Reagents

ReagentHazard TypeScale-Up RiskMitigation
Thionyl Chloride (SOCl₂) Water ReactiveViolent reaction with moisture; toxic gas (SO₂, HCl).Use dry solvents; dedicated scrubber; vent sizing.
Oxalyl Chloride Gas GenerationGenerates CO/CO₂/HCl rapidly.Control addition rate; monitor off-gas flow.
CDI CO₂ EvolutionFoaming/Vessel pressurization.Add solid CDI in portions; allow "degassing" time.
Module 3: Purification (The "Oiling Out" Issue)

User Question: I'm trying to crystallize my benzamide from Ethanol/Water, but it keeps separating as a sticky oil instead of crystals.

Technical Response: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1] This occurs when the crystallization temperature is above the oiling-out limit but below the solubility curve. The "oil" is a solute-rich liquid phase that traps impurities.

The Fix:

  • Seeding: You must seed the mixture with pure crystals before the solution becomes cloudy (in the Metastable Zone).

  • Temperature Control: Cool slowly (e.g., 0.2°C/min). Rapid cooling pushes the system into the labile zone where oiling out is favored.

  • Solvent Selection: If Ethanol/Water oils out, try a system with a wider metastable zone, such as IPA/Water or Toluene/Heptane.

Visual Guide: Troubleshooting Oiling Out

OilingOutProblemProduct Oils OutCheck1Check PurityProblem->Check1ImpureHigh ImpuritiesCheck1->ImpurePureReasonable PurityCheck1->PureAction1Perform Silica Plugor ExtractionImpure->Action1Action2Re-heat to Clear SolutionPure->Action2Step3Add Seed Crystals(at T > Oil Point)Action2->Step3Step4Slow Cool(0.1 - 0.5 °C/min)Step3->Step4

Caption: Workflow to resolve Liquid-Liquid Phase Separation (oiling out) during crystallization.

Module 4: Green Chemistry Alternatives

User Question: Our company has strict sustainability targets. Can we avoid chlorinated solvents and reagents?

Technical Response: Yes. The Boric Acid Catalyzed Amidation is a powerful green alternative for benzamides. It allows direct coupling of carboxylic acids and amines without activating agents, generating only water as a byproduct.

  • Catalyst: Boric Acid (10-20 mol%) or 2-Iodophenylboronic acid.

  • Solvent: Toluene or Xylene (requires a Dean-Stark trap to remove water).

  • Mechanism: Formation of a mixed acyloxyboron intermediate which is more reactive than the free acid.

Standard Operating Procedure (SOP): Scalable Benzamide Synthesis

Method: Acid Chloride Route (Schotten-Baumann Variation) Scale: 100 g Input

  • Activation:

    • Charge 100 g of Substituted Benzoic Acid to a reactor.

    • Add 500 mL Toluene (inert solvent).

    • Add 0.5 eq DMF (catalyst).

    • Heat to 50°C.

    • Add 1.2 eq Thionyl Chloride (SOCl₂) dropwise over 1 hour. Scrub off-gases (HCl/SO₂).

    • Stir until gas evolution ceases (approx. 2-3 hours).

    • Checkpoint: Analyze aliquot by MeOH quench (monitor Methyl Ester formation by HPLC).

  • Coupling:

    • Cool the Acid Chloride solution to 0-5°C.

    • In a separate vessel, prepare 1.1 eq Amine + 2.5 eq NaOH (10% aq solution).

    • Add the Acid Chloride solution to the Amine/Base mixture slowly, maintaining Tr < 10°C.

    • Note: Vigorous stirring is required for this biphasic reaction.[2]

  • Work-up:

    • Separate phases.[1] Wash organic layer with 1M HCl (remove unreacted amine) and Brine.

    • Distill Toluene to 20% volume.

    • Add Heptane (antisolvent) slowly at 50°C to induce crystallization.

    • Cool to 0°C, filter, and dry.

References
  • Magano, J., & Dunetz, J. R. (2011). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 15(5), 909–927. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Tang, P. (2005).[4] Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262.[4] [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Mettler Toledo Technical Library. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24386, Thionyl Chloride. PubChem Safety Data. [Link]

Technical Support Center: Stability of 2,4-diethoxy-N-phenylbenzamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-diethoxy-N-phenylbenzamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound when dissolved in dimethyl sulfoxide (DMSO). As a commonly used solvent for compound storage and in high-throughput screening, understanding the stability of your molecule in DMSO is critical for ensuring the accuracy and reproducibility of your experimental data.[1][2] This document is designed to be a practical resource, offering scientifically grounded explanations and actionable protocols to address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My 2,4-diethoxy-N-phenylbenzamide solution in DMSO has turned slightly yellow overnight. Is this a sign of degradation?

A1: A color change in your DMSO stock solution can be an indicator of compound degradation or a reaction with impurities in the solvent. While 2,4-diethoxy-N-phenylbenzamide itself is a white to off-white solid, degradation products can be colored. The benzamide functional group, while generally stable, can be susceptible to hydrolysis under certain conditions, potentially leading to the formation of 2,4-diethoxybenzoic acid and aniline. Additionally, the presence of water in DMSO, which is highly hygroscopic, can facilitate this degradation.[3][4][5]

Troubleshooting Steps:

  • Assess DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO readily absorbs atmospheric moisture, so it's crucial to use a fresh, properly sealed bottle and handle it in a low-humidity environment.[6][7][8][9]

  • Perform a Quick Purity Check: If you have access to analytical instrumentation, a quick analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the presence of degradation products.[3][4]

  • Prepare a Fresh Stock Solution: If degradation is suspected, it is always best to prepare a fresh stock solution from the solid compound.

Q2: I'm observing a decrease in the expected activity of my 2,4-diethoxy-N-phenylbenzamide in my biological assays over time. Could this be related to its stability in the DMSO stock?

A2: Yes, a gradual loss of compound activity is a classic sign of degradation in the stock solution. The stability of compounds in DMSO can be influenced by several factors including storage temperature, light exposure, and the number of freeze-thaw cycles.[2][3][4] For a molecule like 2,4-diethoxy-N-phenylbenzamide, the amide bond could be susceptible to cleavage, or the ethoxy groups could undergo reactions over time, leading to a decrease in the concentration of the active parent compound.

Troubleshooting Steps:

  • Review Storage Conditions: For long-term storage, DMSO stock solutions should be kept at -20°C or -80°C in tightly sealed containers to minimize degradation.[10] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.[3][4]

  • Protect from Light: Store your DMSO stock solutions in amber vials or otherwise protected from light to prevent potential photodegradation.

  • Conduct a Stability Study: To definitively determine the stability of your compound under your specific storage conditions, a formal stability study is recommended. This involves analyzing the purity of the stock solution at various time points.

Q3: What are the potential degradation pathways for 2,4-diethoxy-N-phenylbenzamide in DMSO?

A3: While specific degradation pathways for 2,4-diethoxy-N-phenylbenzamide in DMSO are not extensively documented in publicly available literature, we can infer potential routes based on its chemical structure. The primary points of potential instability are the amide bond and the ethoxy groups on the benzene ring.

  • Hydrolysis: The amide bond is susceptible to hydrolysis, especially in the presence of water, which can be a contaminant in DMSO. This would yield 2,4-diethoxybenzoic acid and aniline.

  • Oxidation: The ethoxy groups and the aromatic rings could be susceptible to oxidation, particularly if the DMSO contains peroxide impurities or if the solution is exposed to air and light for extended periods.

  • Photodegradation: Aromatic compounds can be light-sensitive. Exposure to UV or even ambient light over time could lead to complex degradation pathways.

dot graph TD { A[2,4-diethoxy-N-phenylbenzamide] -->|Hydrolysis (H2O)| B{2,4-diethoxybenzoic acid + Aniline}; A -->|Oxidation (O2, light)| C[Oxidized Products]; A -->|Photodegradation (Light)| D[Photodegradants]; } caption: Potential degradation pathways of 2,4-diethoxy-N-phenylbenzamide.

Troubleshooting Guides

Guide 1: Investigating Unexpected Experimental Results

If you are observing inconsistent or unexpected results in your experiments, it is crucial to systematically troubleshoot potential issues with your 2,4-diethoxy-N-phenylbenzamide stock solution.

dot graph TD { A[Unexpected Results] --> B{Check Stock Solution}; B --> C{Is there a precipitate?}; C -->|Yes| D[Warm and sonicate solution]; D --> E{Does it redissolve?}; E -->|Yes| F[Use immediately, consider lower concentration]; E -->|No| G[Prepare fresh stock at a lower concentration]; C -->|No| H{Check for color change}; H -->|Yes| I[Suspect degradation, perform purity analysis]; H -->|No| J[Proceed to check other experimental variables]; } caption: Troubleshooting unexpected experimental outcomes.

Guide 2: Ensuring Accurate Compound Concentration

The presence of water in DMSO can affect the accuracy of the compound concentration. Due to its hygroscopic nature, DMSO can absorb a significant amount of water from the atmosphere, which can alter the volume and therefore the concentration of your stock solution.[5]

Parameter Recommendation Rationale
DMSO Purity Use anhydrous grade (≥99.9%)Minimizes water content from the start.
Handling Work in a low-humidity environment (e.g., glove box or under inert gas)Prevents absorption of atmospheric moisture.[7]
Storage Store in small, tightly sealed aliquotsReduces the number of times the main stock is exposed to air.
Verification Periodically check the water content of your DMSO using Karl Fischer titrationFor highly sensitive experiments, ensures the solvent meets specifications.[7]

Experimental Protocols

Protocol 1: Preparation of a Stable 2,4-diethoxy-N-phenylbenzamide Stock Solution in DMSO

This protocol outlines the best practices for preparing a stock solution to maximize its stability.

Materials:

  • 2,4-diethoxy-N-phenylbenzamide (solid)

  • Anhydrous DMSO (≥99.9% purity)

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-weigh the Vial: Tare a clean, dry amber vial on an analytical balance.

  • Weigh the Compound: Carefully weigh the desired amount of 2,4-diethoxy-N-phenylbenzamide into the tared vial.

  • Add DMSO: In a low-humidity environment, add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, sonicate the vial in a water bath at room temperature to ensure complete dissolution.[11]

  • Aliquoting: Once fully dissolved, divide the stock solution into smaller, single-use aliquots in separate amber vials.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study to Assess Stability

A forced degradation study can provide valuable insights into the stability of 2,4-diethoxy-N-phenylbenzamide under various stress conditions.[12]

Objective: To determine the degradation profile of 2,4-diethoxy-N-phenylbenzamide in DMSO under hydrolytic, oxidative, and photolytic stress.

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of 2,4-diethoxy-N-phenylbenzamide in anhydrous DMSO as described in Protocol 1.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl in a sealed vial.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH in a sealed vial.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂ in a sealed vial.

    • Photolytic Degradation: Expose an aliquot of the stock solution in a clear vial to a light source (e.g., a photostability chamber).

    • Thermal Degradation: Place a sealed aliquot of the stock solution in an oven at a controlled elevated temperature (e.g., 60°C).

    • Control: Keep an aliquot of the stock solution at the recommended storage temperature (-20°C or -80°C) and protected from light.

  • Time Points: Collect samples from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV or LC-MS method to quantify the amount of remaining parent compound and identify any major degradation products.[13][14]

References

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Kozik, V., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 725-733.
  • Yufeng, Z. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO.
  • BenchChem. (2025, December).
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions.
  • BenchChem. (2025). An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6.
  • Unknown. (2025, June 25). Dimethyl Sulfoxide (DMSO)
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?
  • Pieper, D. H., et al. Pathways of microbial degradation of 2,4-D and MCPA.
  • BenchChem. (2025). Application Notes and Protocols: Long-Term Stability of 4Sc-203 in DMSO.
  • U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • Unknown. QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6.
  • Ziath. (2006, February 2).
  • Kennedy, D. G., et al. (2009). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry.
  • Cayman Chemical. (2022, November 2).
  • Iesce, M. R., et al. (2021). New Insights into the Degradation Path of Deltamethrin. Molecules, 26(13), 3811.
  • ResearchGate. (2024, August 7).
  • SCIEX. Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS.
  • Sciforum. FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST.
  • MilliporeSigma. N-(4-Amino-2,5-diethoxyphenyl)benzamide 120-00-3.
  • Sigma-Aldrich. 2,4-Dimethoxybenzylamine 98 20781-20-8.
  • Scribd.
  • Eawag-BBD. (2008, April 30).
  • USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds.
  • PubChem. 2,4-dimethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide.
  • ResearchGate. (2025, March 3). Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent?

Sources

Technical Support Center: Advanced Purification Strategies for Crude Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the purification of crude benzamide products. Benzamides are ubiquitous motifs in drug discovery and chemical synthesis, but their purification is frequently complicated by unreacted starting materials (e.g., benzoyl chlorides, amines), chromophoric byproducts, and the notorious tendency of these compounds to "oil out" instead of crystallizing.

This guide bridges the gap between theoretical chemistry and benchtop reality, providing self-validating protocols, quantitative solvent data, and mechanistic troubleshooting to ensure high-purity yields.

Section 1: Core Purification Workflows

Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE)

Causality: Amidation reactions typically leave behind unreacted amines and acidic byproducts (such as benzoic acid resulting from the hydrolysis of benzoyl chloride). LLE exploits the pH-dependent solubility of these impurities. By protonating amines to form water-soluble ammonium salts and deprotonating carboxylic acids to form water-soluble benzoates, we can partition them into the aqueous phase while the neutral benzamide remains in the organic phase[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) and transfer it to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1.0 M HCl (1 x equal volume).

    • Self-Validation: Check that the aqueous layer is strongly acidic (pH 1-2) to ensure the complete protonation and removal of unreacted amines.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO3 (2 x equal volume).

    • Self-Validation: Gas evolution (CO2) will occur. Continue washes until no further gas evolves and the aqueous layer remains basic (pH 8-9), confirming the removal of benzoic acid[2].

  • Brine Wash: Wash with saturated aqueous NaCl (brine) to remove residual water and break any emulsions in the organic layer.

  • Isolation: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter through a fritted Büchner funnel, and concentrate under reduced pressure via a rotary evaporator to yield the crude solid[2].

Protocol 2: Single-Solvent Recrystallization

Causality: Recrystallization relies on the differential solubility of the target benzamide and its impurities at varying temperatures. The ideal solvent dissolves the benzamide completely at its boiling point but sparingly at room temperature, allowing the crystal lattice to form while excluding structurally dissimilar impurities[3].

Step-by-Step Methodology:

  • Suspension: Place the crude benzamide in an Erlenmeyer flask and add a minimal volume of the chosen solvent (e.g., Isopropanol or Ethanol)[4].

  • Dissolution: Heat the suspension gently to boiling on a hot plate with continuous stirring. Add hot solvent dropwise just until the solid fully dissolves[3].

  • Cooling: Remove the flask from the heat and allow the solution to cool slowly to room temperature.

    • Causality: Rapid cooling causes premature crystallization, which traps impurities within the rapidly forming crystal lattice (a phenomenon known as occlusion)[5].

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0-5 °C) for 30 minutes to maximize crystal formation[5].

  • Filtration: Isolate the crystals via vacuum filtration using a Büchner funnel and wash with a minimal amount of ice-cold solvent to remove surface impurities[3].

    • Self-Validation: The melting point of the dried crystals should be sharp (within a 1-2 °C range), indicating high purity.

Protocol 3: Silica Gel Flash Chromatography

Causality: When recrystallization fails due to structurally similar impurities, or when the product persistently forms an oil, chromatography is required. This technique separates compounds based on their differential adsorption to the polar stationary phase (silica gel) and their solubility in the mobile phase[3].

Step-by-Step Methodology:

  • System Selection: Perform Thin Layer Chromatography (TLC) to determine the optimal solvent system. Target an Rf value of 0.30 - 0.40 for the desired benzamide[5].

  • Column Packing: Pack a glass column with silica gel slurried in the low-polarity component of your solvent system (e.g., Hexanes).

  • Loading: Dry-load the crude benzamide onto a small amount of silica, or dissolve it in a minimal amount of loading solvent, applying it evenly to the top of the column bed[2].

  • Elution: Elute using the predetermined solvent gradient (e.g., Hexanes:EtOAc gradient from 9:1 to 1:1)[2].

  • Collection: Collect fractions and verify purity via TLC before pooling and concentrating the product fractions.

Section 2: Quantitative Data & Solvent Selection

Table 1: Common Recrystallization Solvents for Benzamides
Solvent SystemPolarity ProfileApplication & Causality
Isopropanol (IPA) / Water (90:10) HighIdeal for growing thick, single crystals of Benzamide Form I. The water acts as an anti-solvent to precisely tune supersaturation[4].
Ethanol HighStandard for simple N-substituted benzamides. The high thermal solubility differential allows for excellent recovery yields[3].
Ethyl Acetate / Hexanes ModerateTunable mixed-solvent system. EtOAc provides solubility, while hexanes force crystallization as the solution cools[5].
Hot Water Very HighExcellent for unsubstituted benzamide. Exploits the high hydrogen-bonding capacity of water at elevated temperatures[1].
Table 2: Typical Chromatographic Solvent Systems
Solvent GradientTarget ImpuritiesTypical Rf for Benzamides
Hexanes : EtOAc (9:1 to 1:1) Non-polar byproducts, unreacted starting materials~0.3 - 0.4 (at 3:1 ratio)[2]
Pet. Ether : EtOAc (3:1 to 45:55) Structurally similar thiols/amines~0.35 (at 1:1 ratio)[6]
CH2Cl2 : Methanol (99:1 to 90:10) Highly polar degradation products~0.2 - 0.4 (at 95:5 ratio)

Section 3: Troubleshooting Guide & FAQs

Q1: Why is my crude benzamide forming an oil instead of crystallizing ("oiling out"), and how do I fix it? A1: "Oiling out" occurs when the melting point of the crude mixture is depressed below the saturation temperature of the solvent due to a high impurity load. This causes the compound to separate as a supersaturated liquid phase rather than forming a solid crystal lattice[5].

  • Troubleshooting Steps:

    • Reheat the mixture until the oil completely dissolves, then cool it much more slowly.

    • If supersaturation is the issue, dilute the solution slightly with more hot recrystallization solvent[5].

    • Introduce a seed crystal or scratch the inside of the flask with a glass rod to provide a high-energy nucleation site[5].

    • If the oil persists, the impurity level is too high for direct crystallization. Pre-purify the crude mixture using flash chromatography[5].

Q2: I am observing persistent colored (chromophoric) impurities in my benzamide crystals. How can I remove them? A2: Colored impurities are typically trace, highly conjugated byproducts resulting from side reactions during synthesis.

  • Troubleshooting Steps: Adding a small amount of activated charcoal to the hot recrystallization solution can adsorb these high-molecular-weight chromophores[5].

  • Causality: The porous structure of activated charcoal traps large, planar conjugated molecules via van der Waals forces. However, use it sparingly—charcoal is non-selective and will also adsorb your target benzamide, reducing your overall yield[5]. Always filter the hot solution through a pad of Celite to remove the fine charcoal particles before cooling.

Q3: During scale-up, I noticed my benzamide crystals are growing irregularly and trapping solvent. What is causing this? A3: Crystal growth kinetics are heavily influenced by solution dynamics and surface rugosity. Research on Benzamide Form I indicates that specific crystal facets (like the {10l̅} facets) are highly sensitive to solution flow and structural rugosity at the molecular level, leading to defected growth or the appearance of satellite crystals[4].

  • Troubleshooting Steps: Ensure uniform, gentle stirring during the initial cooling phase to maintain a homogeneous concentration gradient, and strictly control the initial supersaturation level (e.g., maintaining a supersaturation ratio of ~1.05)[4].

Q4: How do I ensure complete removal of the benzoyl chloride starting material? A4: Benzoyl chloride is highly reactive and susceptible to hydrolysis. During the amidation workup, ensure you wash the organic layer thoroughly with a dilute basic solution (e.g., saturated sodium bicarbonate). This hydrolyzes any residual benzoyl chloride into benzoic acid, which is immediately deprotonated into water-soluble sodium benzoate and extracted into the aqueous phase[5].

Section 4: Visualizations

BenzamideWorkflow Start Crude Benzamide Reaction Mixture LLE Liquid-Liquid Extraction (Organic Solvent / H2O) Start->LLE AcidWash Acid Wash (1M HCl) Removes Unreacted Amines LLE->AcidWash BaseWash Base Wash (Sat. NaHCO3) Removes Benzoic Acid AcidWash->BaseWash Dry Dry over MgSO4 & Rotary Evaporation BaseWash->Dry Decision Purity Assessment (TLC / NMR) Dry->Decision Cryst Recrystallization (e.g., EtOH or IPA/H2O) Decision->Cryst >90% Pure Chroma Flash Chromatography (Silica Gel) Decision->Chroma <90% Pure or Oil Pure Purified Benzamide Cryst->Pure Chroma->Pure

Workflow for the purification of crude benzamides via extraction and crystallization.

OilingOut Issue Benzamide 'Oils Out' During Crystallization Cause1 Cooling Rate Too Rapid Issue->Cause1 Cause2 Lack of Nucleation Sites Issue->Cause2 Cause3 High Impurity Load (Depressed MP) Issue->Cause3 Fix1 Reheat to Dissolve & Cool Slowly Cause1->Fix1 Fix2 Add Seed Crystal or Scratch Flask Cause2->Fix2 Fix3 Pre-purify via Flash Chromatography Cause3->Fix3

Logical troubleshooting tree for resolving benzamide oiling out during crystallization.

References

  • Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor , Taylor & Francis,[Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis , Organic Syntheses,[Link]

  • Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity , ACS Publications,[Link]

Sources

Technical Support Center: Analytical Characterization of N-Phenylbenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical characterization of N-phenylbenzamides. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions. My aim is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental choices, ensuring robust and reliable analytical outcomes.

N-phenylbenzamides are a significant class of compounds in medicinal chemistry and materials science. However, their characterization can present several analytical hurdles. This resource is structured to address these challenges directly, providing you with the expertise to navigate potential issues in your experimental work.

Troubleshooting Guide

This section addresses specific problems you may encounter during the analysis of N-phenylbenzamides, offering step-by-step solutions and the scientific reasoning behind them.

Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC

You're running an HPLC analysis of a new N-phenylbenzamide derivative, and the peak shape is consistently poor, showing significant tailing. This is compromising your ability to accurately quantify the compound and resolve it from nearby impurities.

Underlying Causes & Solutions

Poor peak shape in HPLC can stem from several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase or sample solvent.[1][2]

  • Secondary Silanol Interactions:

    • The "Why": The amide nitrogen in N-phenylbenzamides can be slightly basic, and the aromatic rings can interact with residual, un-capped silanol groups on the surface of silica-based C18 columns. These interactions are a common cause of peak tailing for basic and polar compounds.[1]

    • The Fix:

      • Lower Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH to between 2.5 and 3.5. This protonates the silanol groups, minimizing their interaction with your analyte.

      • Increase Buffer Strength: A higher buffer concentration can also help to mask residual silanol activity.[3]

      • Use a Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer alternative selectivity through pi-pi interactions with the aromatic rings of your N-phenylbenzamide, potentially improving peak shape.

  • Sample Solvent Mismatch:

    • The "Why": If your sample is dissolved in a solvent significantly stronger (more organic) than your mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to band broadening and a distorted peak shape.[2]

    • The Fix: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve your compound.

  • Column Overload:

    • The "Why": Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • The Fix: Reduce the concentration of your sample or decrease the injection volume.

Experimental Protocol: Optimizing Peak Shape
  • Initial Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Troubleshooting Steps:

    • If tailing persists, increase the formic acid concentration to 0.2%.

    • If still no improvement, prepare a mobile phase with a phosphate buffer at pH 3.0.

    • As a final step, switch to a Phenyl-Hexyl column with the optimized mobile phase.

Issue 2: Inconsistent Fragmentation and Poor Sensitivity in LC-MS/MS

You are developing a quantitative LC-MS/MS method for an N-phenylbenzamide in a biological matrix (e.g., plasma), but you are observing ion suppression and inconsistent fragmentation patterns, leading to poor sensitivity and reproducibility.

Underlying Causes & Solutions
  • Matrix Effects:

    • The "Why": Co-eluting endogenous components from the biological matrix, such as phospholipids, can compete with your analyte for ionization in the mass spectrometer source, leading to a suppression of the analyte signal.[4][5][6] This is a very common issue in bioanalysis.

    • The Fix:

      • Improve Sample Preparation: A simple protein precipitation may not be sufficient. Implement a more rigorous sample cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[6]

      • Optimize Chromatography: Ensure your analyte is chromatographically separated from the bulk of the matrix components. A longer column or a slower gradient can improve resolution.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for compensating for matrix effects, as it will experience the same degree of ion suppression as the analyte.[7]

  • In-Source Fragmentation vs. CID Fragmentation:

    • The "Why": N-phenylbenzamides can sometimes fragment in the ion source before they reach the collision cell. This "in-source" fragmentation can be inconsistent and lead to a loss of the desired precursor ion.

    • The Fix:

      • Tune Source Parameters: Carefully optimize the capillary voltage, source temperature, and cone voltage to minimize in-source fragmentation and maximize the intensity of the [M+H]+ or [M-H]- ion.

      • Consider Adduct Formation: In some cases, forming a more stable adduct, such as a sodium adduct [M+Na]+, can be more reproducible than relying on the protonated molecule.

Workflow Diagram: Mitigating Matrix Effects

Caption: A decision tree for troubleshooting poor LC-MS/MS performance.

Issue 3: Ambiguous NMR Signal Assignment for Structural Confirmation

You have synthesized a novel N-phenylbenzamide and are using ¹H and ¹³C NMR to confirm its structure. However, overlapping aromatic signals and the broad amide N-H proton are making definitive assignment challenging.

Underlying Causes & Solutions
  • Signal Overlap in the Aromatic Region:

    • The "Why": Both phenyl rings of the N-phenylbenzamide scaffold have protons that resonate in a similar region of the ¹H NMR spectrum (typically 7-8 ppm), leading to complex and overlapping multiplets.[8][9][10]

    • The Fix:

      • 2D NMR Spectroscopy: Perform a COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other within the same spin system (i.e., on the same phenyl ring).

      • NOESY/ROESY: A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can show through-space correlations between protons on the different rings, helping to assign which ring is which.

      • HMBC/HSQC: An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between protons and carbons that are 2-3 bonds away, which is invaluable for assigning quaternary carbons and linking the two phenyl rings to the amide carbonyl. An HSQC (Heteronuclear Single Quantum Coherence) will correlate protons to their directly attached carbons.

  • Broad Amide N-H Proton:

    • The "Why": The amide proton can undergo chemical exchange with residual water in the NMR solvent, leading to a broad signal that may be difficult to integrate or observe couplings to. Restricted rotation around the C-N amide bond can also lead to broadening or even the appearance of two distinct conformers.

    • The Fix:

      • Use a Dry Solvent: Ensure you are using a high-quality, dry NMR solvent (e.g., DMSO-d₆, which also helps to sharpen N-H signals due to hydrogen bonding).

      • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to resolve issues related to conformational exchange. At lower temperatures, the exchange may slow down, resulting in sharper signals for each conformer.

Data Summary: Typical NMR Shifts for N-Phenylbenzamide
Proton/CarbonTypical Chemical Shift (ppm)Notes
Amide N-H8.0 - 10.5Often broad, chemical shift is solvent and concentration-dependent.
Aromatic C-H7.0 - 8.0Complex multiplets are common.
Carbonyl C=O165 - 175
Aromatic C120 - 140

Note: These are general ranges and will vary depending on the specific substitution pattern of the N-phenylbenzamide.[8]

Frequently Asked Questions (FAQs)

Q1: My N-phenylbenzamide compound shows multiple melting points when analyzed by DSC. What could be the cause?

A: The presence of multiple melting points is a strong indicator of polymorphism, which is the ability of a compound to exist in more than one crystalline form.[11][12] N-phenylbenzamides are known to exhibit polymorphism due to the flexibility of the amide bond and the potential for different intermolecular interactions like hydrogen bonding and pi-pi stacking in the solid state.[13] It is crucial to characterize the different polymorphic forms as they can have different physical properties, including solubility and bioavailability, which are critical in drug development. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are essential for identifying and characterizing polymorphs.[14][15]

Q2: I need to perform a forced degradation study on my N-phenylbenzamide drug candidate. What conditions should I use?

A: Forced degradation studies are essential for understanding the intrinsic stability of a drug molecule and for developing stability-indicating analytical methods, as required by ICH guidelines (Q1A(R2)).[16][17][18] For an N-phenylbenzamide, you should investigate the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C). The amide bond is susceptible to hydrolysis under acidic conditions.

  • Base Hydrolysis: 0.1 M NaOH at elevated temperature. Amides are generally more readily hydrolyzed under basic conditions.

  • Oxidation: 3% H₂O₂ at room temperature. The aromatic rings and the amide nitrogen can be susceptible to oxidation.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).

  • Photostability: Expose the drug substance to light according to ICH Q1B guidelines.

The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a sufficient level for detection and characterization without over-stressing the molecule.[19]

Q3: How do I choose the best starting mobile phase for HPLC method development for a series of N-phenylbenzamide analogs?

A: A good starting point for reversed-phase HPLC of N-phenylbenzamides is a gradient elution with a buffered aqueous phase and an organic modifier.

  • Organic Solvent: Acetonitrile is often a good first choice as it generally provides good peak shape and lower backpressure than methanol. Methanol can sometimes offer different selectivity due to its protic nature.

  • Aqueous Phase: Start with a low pH to ensure the ionization state of your analytes is consistent and to minimize silanol interactions. A 0.1% solution of formic acid or a 20 mM phosphate buffer at pH 2.5-3.0 is a common starting point.

  • Gradient: A generic scouting gradient from 5% to 95% organic over 15-20 minutes is a good way to quickly determine the approximate elution conditions for your compounds. Based on the results of this initial run, you can then optimize the gradient to improve resolution where needed.

Q4: Are there any specific challenges related to the chiral separation of N-phenylbenzamides?

A: Yes, if your N-phenylbenzamide contains a stereocenter, developing a chiral separation method can be challenging. The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[20][21] Both normal-phase and reversed-phase modes can be effective. Supercritical fluid chromatography (SFC) is also a powerful technique for chiral separations and is often faster and uses less solvent than HPLC. The development of a chiral separation method is often empirical, requiring the screening of multiple columns and mobile phases to find the optimal conditions.[22][23][24]

References

  • ResearchGate. (n.d.). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed fragmentation mechanism of the [M + Li] + ion of 2-(4, 6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide. Retrieved from [Link]

  • Academia.edu. (n.d.). N-Phenylbenzamide derivatives as alternative oxidase inhibitors: Synthesis, molecular properties, 1H-STD NMR, and QSAR. Retrieved from [Link]

  • ACS Publications. (2013). Polymorphic Diversity: N-Phenylbenzamide as a Possible Polymorphophore. Crystal Growth & Design. Retrieved from [Link]

  • RSC Publishing. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • LinkedIn. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of intermediate 2-Amino-N-phenylbenzamide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N-phenyl-. NIST WebBook. Retrieved from [Link]

  • LCGC International. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • PubMed. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. Retrieved from [Link]

  • NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • IRIS . (n.d.). CORRECTED PROOF. Retrieved from [Link]

  • LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N-phenyl-. NIST WebBook. Retrieved from [Link]

  • Longdom Publishing. (2021). HPLC Method Validation for the Quantitative Fast Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NIH. (n.d.). 4-Amino-N-phenylbenzamide. PubChem. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

  • Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • NIH. (n.d.). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. PMC. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (2020). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases. Retrieved from [Link]

  • LinkedIn. (2025). Challenges in Developing Analytical Procedures with the New ICH Q14 Guideline. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • RSC Publishing. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Retrieved from [Link]

  • ChemBK. (2024). N-phenylbenzamide. Retrieved from [Link]

  • Nishka Research. (n.d.). Characterization of Polymorphic Forms (Polymorphism). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance to Benzamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzamide-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and address common questions related to acquired resistance to this important class of therapeutic agents, with a focus on Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylase (HDAC) inhibitors.

Introduction

Benzamide-based inhibitors represent a significant class of targeted therapies used in oncology and other fields. Prominent examples include PARP inhibitors like Olaparib and Talazoparib, which exploit the concept of synthetic lethality in cancers with homologous recombination deficiency (HRD), and HDAC inhibitors such as Entinostat, which modulate gene expression through epigenetic mechanisms.[1][2] Despite their initial efficacy, the development of acquired resistance is a major clinical and experimental challenge, limiting their long-term utility.[1][3]

This guide provides a structured approach to identifying the underlying mechanisms of resistance and offers validated experimental protocols to help you navigate these challenges in your research.

Frequently Asked Questions (FAQs)

Here we address common initial questions researchers face when encountering resistance to benzamide-based inhibitors.

Q1: My cancer cell line, which was initially sensitive to a benzamide-based PARP inhibitor, is now showing reduced sensitivity. What are the most common reasons for this?

A1: The most frequently observed mechanism of acquired resistance to PARP inhibitors is the restoration of Homologous Recombination (HR) function.[1][4] This can occur through several events, most notably secondary or "reversion" mutations in BRCA1 or BRCA2 genes that restore the open reading frame and produce a functional protein. Other causes include the loss of proteins that suppress HR, such as 53BP1, or epigenetic changes that lead to the re-expression of key HR genes.[1]

Q2: I suspect my cells are actively pumping the inhibitor out. How can I quickly check for this?

A2: Increased drug efflux, often mediated by the P-glycoprotein (P-gp/MDR1) transporter, is a well-known resistance mechanism.[4] A straightforward way to test this is to perform a cell viability assay with your benzamide inhibitor in the presence and absence of a known P-gp inhibitor, such as verapamil. If the sensitivity to your compound is restored in the presence of the P-gp inhibitor, it strongly suggests that drug efflux is contributing to the observed resistance.

Q3: My cells have developed resistance to an HDAC inhibitor. Are the resistance mechanisms similar to those for PARP inhibitors?

A3: While there can be some overlap, such as increased drug efflux, resistance mechanisms to HDAC inhibitors are often distinct. They can involve the upregulation of anti-apoptotic proteins like Bcl-2, increased levels of the antioxidant protein thioredoxin, or activation of survival signaling pathways that counteract the pro-apoptotic effects of the HDAC inhibitor.[5]

Q4: How can I generate a resistant cell line model in the lab to study these mechanisms?

A4: A standard method is to culture a sensitive cell line in the continuous presence of the benzamide inhibitor.[6] The process typically involves:

  • Initial Dosing: Start by treating the cells with the inhibitor at a concentration around the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells adapt and resume steady growth, gradually increase the inhibitor concentration. This is a stepwise process that can take several months to complete. The resulting cell population will be enriched for clones that have acquired resistance mechanisms.

Troubleshooting Guides & Diagnostic Workflows

When resistance is observed, a systematic approach is required to identify the underlying cause. This section provides detailed workflows and protocols to investigate the most common resistance mechanisms.

Diagnostic Workflow for PARP Inhibitor Resistance

This workflow provides a step-by-step approach to diagnosing the cause of resistance.

G start Resistant Phenotype Observed (Increased IC50) p_gp_test Test for P-gp Mediated Efflux (Viability assay +/- Verapamil) start->p_gp_test hr_test Assess Homologous Recombination (HR) Function (RAD51 Foci Assay) p_gp_test->hr_test No efflux_pos Efflux is a likely mechanism p_gp_test->efflux_pos Yes parp1_level Measure PARP1 Protein Levels (Western Blot) hr_test->parp1_level No hr_restored HR Function is Restored hr_test->hr_restored Yes fork_stability Assess Replication Fork Stability (DNA Fiber Assay) parp1_level->fork_stability No (Normal Levels) parp1_low PARP1 Downregulation/ Loss is a likely mechanism parp1_level->parp1_low Yes (Reduced/Absent) fork_protected Replication Fork Protection is a likely mechanism fork_stability->fork_protected Yes (Stabilized) other_mech Investigate other mechanisms (e.g., PARG downregulation) fork_stability->other_mech No brca_seq Sequence BRCA1/2 for Reversion Mutations hr_restored->brca_seq

Caption: A decision-tree workflow for diagnosing the cause of PARP inhibitor resistance.

Guide 1: Investigating Increased Drug Efflux

Issue: Cells may be actively removing the inhibitor, lowering its intracellular concentration to sub-therapeutic levels. This is often mediated by ABC transporters like P-glycoprotein (P-gp).

Experimental Protocol: P-glycoprotein Activity Assay

This protocol uses a fluorescent substrate of P-gp to measure its efflux activity.

  • Principle: Cells are loaded with a fluorescent P-gp substrate, such as Flutax-2 (a fluorescent derivative of paclitaxel) or Rhodamine 123.[7][8] The rate of fluorescence loss from the cells is proportional to P-gp efflux activity. This is compared in the presence and absence of a P-gp inhibitor.

  • Materials:

    • Resistant and sensitive (parental) cell lines.

    • Fluorescent P-gp substrate (e.g., Flutax-2, Rhodamine 123).

    • P-gp inhibitor (e.g., Verapamil).

    • Flow cytometer or fluorescence plate reader.

  • Step-by-Step Methodology:

    • Cell Plating: Seed both sensitive and resistant cells in a 96-well plate suitable for fluorescence measurements.

    • Inhibitor Pre-treatment: Treat one set of wells for each cell line with a P-gp inhibitor (e.g., 10 µM Verapamil) for 1 hour at 37°C. Include vehicle control wells.

    • Substrate Loading: Add the fluorescent substrate (e.g., 0.5 µM Flutax-2) to all wells and incubate for 1-2 hours at 37°C.[7]

    • Efflux Phase: Carefully wash the cells three times with ice-cold PBS to remove extracellular substrate. Add fresh, pre-warmed medium (with or without the P-gp inhibitor as in step 2) and incubate at 37°C for an additional 1-2 hours to allow for efflux.

    • Measurement: Measure the intracellular fluorescence using a plate reader or flow cytometer.

  • Interpreting the Results:

    • High Efflux Activity: Resistant cells will show significantly lower intracellular fluorescence compared to sensitive cells.

    • Confirmation: If pre-treatment with Verapamil restores high intracellular fluorescence in the resistant cells, it confirms that P-gp-mediated efflux is a key resistance mechanism.

Cell LineTreatmentExpected Outcome (Intracellular Fluorescence)Interpretation
SensitiveVehicleHighLow P-gp activity
ResistantVehicleLowHigh P-gp activity
ResistantVerapamilHighP-gp activity is inhibited
Guide 2: Assessing Restoration of Homologous Recombination (HR)

Issue: For PARP inhibitors that rely on an HR-deficient background, the restoration of the HR pathway is a primary escape mechanism.

Experimental Protocol: RAD51 Foci Formation Assay

  • Principle: RAD51 is a key recombinase that forms nuclear foci at sites of DNA double-strand breaks (DSBs) during HR. HR-proficient cells will form RAD51 foci in response to DNA damage, while HR-deficient cells will not. This assay functionally assesses the status of the HR pathway.

  • Materials:

    • Resistant and sensitive cell lines.

    • DNA damaging agent (e.g., Mitomycin C or irradiation).

    • Primary antibody against RAD51.

    • Fluorescently-labeled secondary antibody.

    • Fluorescence microscope.

  • Step-by-Step Methodology:

    • Cell Culture: Grow cells on glass coverslips.

    • Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., 10 Gy irradiation or a relevant concentration of a chemotherapeutic) and allow them to recover for 4-8 hours. Include an untreated control.

    • Immunofluorescence:

      • Fix the cells (e.g., with 4% paraformaldehyde).

      • Permeabilize the cells (e.g., with 0.5% Triton X-100).

      • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

      • Incubate with the primary anti-RAD51 antibody.

      • Wash and incubate with the fluorescent secondary antibody.

      • Counterstain nuclei with DAPI.

    • Imaging and Analysis:

      • Acquire images using a fluorescence microscope.

      • Count the number of RAD51 foci per nucleus. A cell is typically considered positive if it has >5 foci.

      • Calculate the percentage of RAD51-positive cells for each condition.

  • Interpreting the Results:

    • Sensitive (HR-deficient) cells: Should show a low percentage of RAD51-positive cells after DNA damage.

    • Resistant (HR-restored) cells: Will show a significant increase in the percentage of RAD51-positive cells after DNA damage, similar to what would be expected in an HR-proficient cell line.

Advanced Option: Detecting BRCA1/2 Reversion Mutations

If the RAD51 foci assay indicates HR restoration in a cell line known to have a primary BRCA1 or BRCA2 mutation, the next step is to look for reversion mutations.

  • Methodology: This requires sequencing of the BRCA1 and BRCA2 genes. Next-Generation Sequencing (NGS) is the preferred method due to its high throughput and sensitivity, which is crucial as resistance can be polyclonal.[9][10] Sanger sequencing can be used to validate specific mutations found by NGS.[11] DNA should be extracted from both the resistant and the parental sensitive cell lines for comparison.

Guide 3: Quantifying PARP1 Expression and Activity

Issue: Reduced levels of the PARP1 protein or inhibition of its "trapping" on chromatin can lead to resistance, as the inhibitor loses its primary target.

Experimental Protocol 1: Measuring PARP1 Protein Levels by Western Blot

  • Principle: A standard Western blot to quantify the total amount of PARP1 protein in sensitive versus resistant cells.

  • Step-by-Step Methodology:

    • Cell Lysis: Prepare whole-cell lysates from both sensitive and resistant cell lines using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[4][12]

    • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).[13]

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[4][12]

    • Immunodetection: Probe the membrane with a primary antibody against PARP1 and a loading control (e.g., Actin or Tubulin). Then, probe with an appropriate HRP-conjugated secondary antibody.[4]

    • Imaging and Analysis: Visualize the bands using chemiluminescence and quantify the band intensities. Normalize the PARP1 signal to the loading control.

  • Interpreting the Results: A significant decrease or complete loss of the PARP1 band in the resistant cell line compared to the sensitive line indicates downregulation of the target as a resistance mechanism.

Experimental Protocol 2: PARP Trapping Assay

  • Principle: Potent PARP inhibitors work by "trapping" PARP1 on the DNA, creating cytotoxic lesions. Resistance can arise if this trapping is less efficient. This assay measures the amount of PARP1 bound to chromatin after inhibitor treatment.[6]

  • Step-by-Step Methodology:

    • Cell Treatment: Treat cells with the PARP inhibitor at the desired concentration and for a specified time (e.g., 4-24 hours).[14]

    • Cellular Fractionation: Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic proteins. Commercial kits are available for this purpose.[6][14]

    • Western Blotting: Quantify the protein concentration in the chromatin-bound fraction. Resolve equal amounts of protein by SDS-PAGE and perform a Western blot for PARP1. Use a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.[14]

  • Interpreting the Results: In sensitive cells, treatment with a trapping PARP inhibitor should lead to a dose-dependent increase in PARP1 in the chromatin fraction. If a resistant cell line shows less PARP1 accumulation on the chromatin compared to the sensitive line at the same inhibitor concentration, this suggests a mechanism that reduces PARP trapping.

G cluster_0 Cell Treatment cluster_1 Fractionation cluster_2 Analysis treat Treat cells with PARP inhibitor harvest Harvest and Lyse Cells treat->harvest centrifuge1 Centrifuge to pellet nuclei harvest->centrifuge1 extract_cyto Collect Supernatant (Cytoplasmic Fraction) centrifuge1->extract_cyto lyse_nuclei Lyse Nuclei centrifuge1->lyse_nuclei centrifuge2 Centrifuge to pellet chromatin lyse_nuclei->centrifuge2 extract_soluble Collect Supernatant (Nuclear Soluble Fraction) centrifuge2->extract_soluble solubilize Solubilize Pellet (Chromatin-Bound Fraction) centrifuge2->solubilize western Western Blot for PARP1 and Histone H3 solubilize->western

Caption: A simplified workflow for the PARP trapping assay via chromatin fractionation.

References

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  • McCann, K. (2020). Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer. OncLive.
  • Siu, L. L., et al. (n.d.). Clinical Toxicities of Histone Deacetylase Inhibitors.
  • Li, H., et al. (2025). Clinical approaches to overcome PARP inhibitor resistance.
  • Li, Y., et al. (n.d.). Evaluative Methodology for HRD Testing: Development of Standard Tools for Consistency Assessment. Clinical Chemistry.
  • Al-Suhaimi, K. S., et al. (2026). In silico identification of benzamide-based aryl halides as EGFR inhibitors: Multi-ligand ADMET, pharmacophore mapping, and target prediction.
  • Wang, P., et al. (2023). Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. European Journal of Medicinal Chemistry.
  • NATAP. (n.d.). HDAC Cure Drugs Safety Issues !.
  • Premier Surgical Network. (2025). BRCA Testing for Cancer Risk: An Essential Guide.
  • Illumina, Inc. (n.d.). Homologous recombination deficiency (HRD) | Testing with NGS.
  • Shiota, M., et al. (n.d.).
  • Sahu, U., et al. (2024). Opportunities and Difficulties in the Repurposing of HDAC Inhibitors as Antiparasitic Agents. Pharmaceuticals.
  • ALZFORUM. (n.d.). Trimming Treatment Time Checks Toxicity of Histone Deacetylase Inhibitors.

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Validation & Comparative

Comparative Efficacy of N-Phenylbenzamide Analogs: Antiviral and Anticancer Applications

[1][2]

Executive Summary

The N-phenylbenzamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile template for designing inhibitors of kinases, tubulin polymerization, and viral replication. This guide provides a technical comparison of emerging N-phenylbenzamide analogs, specifically focusing on their efficacy as Enterovirus 71 (EV71) inhibitors and Anticancer agents (ABL1 Kinase/Tubulin inhibitors) .

We analyze the Structure-Activity Relationship (SAR) that drives these distinct biological outcomes, supported by experimental IC

Structural Classes and Mechanism of Action

The efficacy of N-phenylbenzamide derivatives hinges on specific substitutions on the benzamide core (Ring A) and the N-phenyl ring (Ring B). Small structural modifications shift the mechanism from antiviral host-factor modulation to direct oncogenic protein inhibition.

Class A: Antiviral Agents (EV71 Inhibitors)
  • Lead Compound: 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide).[1]

  • Mechanism: These analogs likely stabilize host cellular factors (such as hA3G) or interact directly with viral capsid proteins to prevent uncoating.

  • Key SAR Feature: A 4-bromo substituent on the N-phenyl ring and a 3-amino group on the benzamide core are critical for potency while maintaining low cytotoxicity.

Class B: Anticancer Agents (Kinase/Tubulin Inhibitors)
  • Lead Compound: 4f (Imidazole-based N-phenylbenzamide with Fluorine substitution).[2]

  • Mechanism: Molecular modeling suggests these derivatives function as ATP-competitive inhibitors of ABL1 kinase , a key driver in Chronic Myeloid Leukemia (CML). Some analogs also bind to the colchicine site of tubulin, disrupting microtubule dynamics.

  • Key SAR Feature: The incorporation of an electron-rich imidazole moiety and fluorine substitutions enhances binding affinity to the ATP-binding pocket of kinases.

Visualization: ABL1 Kinase Inhibition Pathway

The following diagram illustrates the downstream effects of N-phenylbenzamide analogs (Class B) inhibiting the BCR-ABL/ABL1 signaling cascade.

ABL1_PathwayInhibitorN-PhenylbenzamideAnalog (4f)ABL1BCR-ABL / ABL1Tyrosine KinaseInhibitor->ABL1 Competitive InhibitionApoptosisApoptosis(Cell Death)Inhibitor->Apoptosis Induces (via Pathway Blockade)STAT5STAT5(Signal Transducer)ABL1->STAT5 PhosphorylationCRKLCrkL(Adaptor Protein)ABL1->CRKL PhosphorylationRASRAS/MAPKPathwayABL1->RAS ActivationATPATPATP->ABL1 Blocked BindingProliferationCell Proliferation(Uncontrolled)STAT5->Proliferation PromotesRAS->Proliferation Promotes

Caption: Mechanism of Action: N-phenylbenzamide analogs competitively inhibit ABL1, blocking downstream STAT5/RAS signaling and inducing apoptosis.

Comparative Efficacy Data

The following data summarizes the potency (IC

Table 1: Antiviral Efficacy (EV71 Inhibition)

Comparison of N-phenylbenzamide Analog 1e vs. Reference Drug Pirodavir.[1]

CompoundStructure DescriptionTarget StrainIC

(µM)
TC

(µM)*
Selectivity Index (SI)
Analog 1e 3-amino-4-methoxy-N-(4-Br-phenyl)EV71 (SZ-98)5.7 ± 0.8 620> 108
Analog 2a Unsubstituted N-phenyl coreEV71 (H, C2)18.0 ± 1.2> 500~27
Pirodavir Reference StandardEV71 (SZ-98)0.3 (approx)31~100
  • Analysis: While Pirodavir is more potent in absolute terms, Analog 1e exhibits a significantly better safety profile (TC

    
     = 620 µM vs 31 µM), resulting in a comparable or superior therapeutic window (Selectivity Index).
    
Table 2: Anticancer Efficacy (Cell Viability)

Comparison of Imidazole-based Analog 4f vs. Standard Chemotherapy.

CompoundR-Group SubstitutionCell Line (Type)IC

(µM)
Mechanism Note
Analog 4f 4-Fluoro (N-phenyl ring)A549 (Lung)7.5 High ABL1 Affinity
Analog 4f 4-Fluoro (N-phenyl ring)MCF-7 (Breast)8.9-
Analog 4e 4-Chloro (N-phenyl ring)A549 (Lung)11.1Moderate Affinity
Doxorubicin Reference StandardA549 (Lung)~1.1DNA Intercalation
  • Analysis: Analog 4f demonstrates single-digit micromolar activity.[2] The presence of the Fluorine atom (4f) improves potency compared to the Chlorine analog (4e), likely due to enhanced metabolic stability and hydrogen bonding interactions within the kinase pocket.

Experimental Protocols

To ensure reproducibility, we provide the validated protocols used to generate the efficacy data above.

Protocol A: Determination of IC via MTT Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (sterile filtered).

  • Solubilization Buffer: DMSO or SDS-HCl.

  • Cell Lines: Vero (for antiviral), A549/MCF-7 (for anticancer).

Workflow Visualization:

MTT_ProtocolStep1Seed Cells(96-well plate)1x10^4 cells/wellStep2Compound Treatment(Serial Dilutions)Incubate 48-72hStep1->Step2Step3Add MTT Reagent(20 µL/well)Incubate 4h @ 37°CStep2->Step3Step4Remove Media& Add DMSO(Solubilize Crystals)Step3->Step4Step5Measure Absorbance(OD 570 nm)Step4->Step5Step6Calculate IC50(Non-linear Regression)Step5->Step6

Caption: Step-by-step workflow for the MTT cell viability assay.

Critical Steps for Accuracy:

  • Seeding Density: Ensure cells are in the log phase of growth. Over-confluence will mask antiproliferative effects.

  • Solubilization: Ensure all formazan crystals are fully dissolved before reading. Incomplete solubilization causes high variance in OD readings.

  • Controls: Always include a "Vehicle Control" (DMSO only, <0.5% v/v) and a "Positive Control" (e.g., Doxorubicin or Pirodavir).

Protocol B: General Synthesis of N-Phenylbenzamides

For researchers synthesizing novel derivatives.

  • Coupling Reaction: React substituted benzoic acid (1.0 eq) with substituted aniline (1.0 eq).

  • Reagents: Use EDCI/HOBt or HATU as coupling agents in DMF or DCM.

  • Base: Add DIPEA (3.0 eq) to scavenge protons.

  • Conditions: Stir at Room Temperature (RT) for 12–24 hours.

  • Purification: Wash with 1N HCl and NaHCO

    
     to remove unreacted amine/acid. Recrystallize from Ethanol/Water.
    

Conclusion and Recommendations

The N-phenylbenzamide scaffold offers a tunable platform for drug discovery.

  • For Antiviral Development: Focus on Ring A functionalization (e.g., 3-amino, 4-methoxy) combined with 4-bromo-phenyl (Ring B) to maximize the Selectivity Index against Enteroviruses.

  • For Anticancer Development: Incorporate heterocyclic linkers (like imidazoles ) and fluorinated phenyl rings to target ABL1 kinase or tubulin. Analog 4f serves as a strong starting point for further lead optimization.

Final Recommendation: Researchers should prioritize the Selectivity Index (SI) over raw potency. Analog 1e's high SI (>108) makes it a more viable clinical candidate than more potent but toxic alternatives.

References

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available at: [Link]

  • National Institutes of Health (PMC). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Available at: [Link]

  • ScienceOpen. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. Available at: [Link]

  • ResearchGate. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available at: [Link]

Targeting the Bacterial Divisome: A Comparative Guide to N-Phenylbenzamide FtsZ Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship of N-Phenylbenzamide Derivatives (Focus: FtsZ Inhibitors) Content Type: Publish Comparison Guide

Executive Summary

The N-phenylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating versatility across therapeutic areas ranging from DHODH inhibition in malaria to kinase inhibition in oncology. However, its most disruptive potential lies in antimicrobial therapeutics targeting FtsZ (Filamenting temperature-sensitive mutant Z).

As multidrug-resistant (MDR) Staphylococcus aureus (MRSA) renders traditional cell-wall inhibitors less effective, FtsZ—the bacterial homolog of tubulin—offers a novel mechanism of action.[1] This guide objectively compares the industry-standard FtsZ inhibitor, PC190723 , against emerging Next-Generation N-Phenylbenzamide Derivatives (specifically 2,6-difluorobenzamide-oxadiazole hybrids). We analyze the structure-activity relationships (SAR) that drive their potency, metabolic stability, and spectrum of activity.

Mechanistic Basis: The "Frozen" Divisome

Unlike β-lactams that target cell wall synthesis, N-phenylbenzamide derivatives target the cytokinetic Z-ring .

  • Physiological Role: FtsZ polymerizes in a GTP-dependent manner to form the Z-ring at the mid-cell, which constricts to divide the bacterium.[2][3][4][5]

  • Mechanism of Inhibition: These derivatives bind to the interdomain cleft of FtsZ (equivalent to the Taxol binding site in tubulin).

  • The "Stabilization" Trap: Rather than inhibiting polymerization, they stimulate and stabilize FtsZ filaments.[6] This prevents the dynamic depolymerization required for Z-ring constriction, effectively "freezing" the cell in a filamentous state, leading to lysis.

FtsZ_Mechanism FtsZ_Mono FtsZ Monomer (GTP-bound) Polymer Dynamic FtsZ Polymerization FtsZ_Mono->Polymer GTP Z_Ring Z-Ring Formation (Dynamic Constriction) Polymer->Z_Ring Dynamic Turnover Frozen Stabilized/Frozen Filaments Polymer->Frozen Hyper-Stabilization Division Bacterial Cell Division Z_Ring->Division Inhibitor N-Phenylbenzamide (e.g., PC190723) Inhibitor->Polymer Binds Interdomain Cleft Frozen->Z_Ring Blocks Constriction Death Filamentation & Cell Death Frozen->Death

Caption: Mechanism of Action. N-phenylbenzamides stabilize FtsZ polymers, preventing the dynamic constriction necessary for cell division.

Structure-Activity Relationship (SAR) Deep Dive

The efficacy of this class hinges on three structural domains. We compare the "Standard" (PC190723) with "Optimized" variations.

Region A: The Benzamide "Warhead"
  • Requirement: A benzamide moiety is essential for hydrogen bonding within the hydrophobic pocket of FtsZ.

  • Critical Modification: The 2,6-difluoro substitution is non-negotiable for high potency.

    • Effect: The fluorine atoms provide metabolic stability and induce a specific conformation that fits the narrow hydrophobic cleft of Staphylococcal FtsZ.

    • Comparison: Non-fluorinated analogs (e.g., 3-methoxybenzamide) are µM inhibitors, while 2,6-difluoro analogs achieve nM potency.

Region B: The Linker
  • Standard: An amide bond (-CONH-).

  • Optimization: Methylation of the amide nitrogen generally abolishes activity, indicating the amide proton is a critical H-bond donor.

  • Next-Gen Tweak: Introducing a methylene spacer or heterocycle (e.g., oxadiazole) between the amide and Ring C can modulate solubility without sacrificing binding affinity.

Region C: The Tail (Hydrophobic/Heterocyclic)
  • PC190723 Approach: Uses a thiazolopyridine ring.[6] High potency but suffers from poor aqueous solubility and rapid metabolism.

  • Optimized Approach (e.g., Compound II.c): Replacing the fused ring system with a 3-(4-tert-butylphenyl)-1,2,4-oxadiazole .

    • Benefit: The tert-butyl group fills the hydrophobic pocket deeply, while the oxadiazole improves the physicochemical profile compared to the thiazolopyridine.

SAR_Logic Scaffold N-Phenylbenzamide Scaffold RingA Ring A: Benzamide Scaffold->RingA Linker Linker: Amide Scaffold->Linker RingB Ring B: Hydrophobic Tail Scaffold->RingB Difluoro 2,6-Difluoro Subst. (CRITICAL) RingA->Difluoro Increases Potency (nM) Methoxy 3-Methoxy/Hydroxy (H-bond acceptor) RingA->Methoxy H_Donor NH Proton (Essential H-Bond) Linker->H_Donor Heterocycle Heterocycle (Oxadiazole) (Solubility/Stability) RingB->Heterocycle Bulky Bulky Lipophilic Group (t-Butyl/CF3) for Pocket Fill RingB->Bulky

Caption: SAR Map. The 2,6-difluoro motif (Ring A) and bulky hydrophobic tail (Ring B) are critical for high-affinity FtsZ binding.

Comparative Performance Data

The following table contrasts the established benchmark PC190723 with a representative Optimized Oxadiazole Derivative (Compound II.c) and the clinical standard Vancomycin .

FeaturePC190723 (Benchmark)Optimized Derivative (Cmpd II.c)Vancomycin (SoC)
Primary Target FtsZ (Divisome)FtsZ (Divisome)Cell Wall (Peptidoglycan)
MIC (S. aureus ATCC 29213) 1.0 µg/mL0.5 - 1.0 µg/mL 1.0 - 2.0 µg/mL
MIC (MRSA Strains) ~1.0 µg/mL0.5 µg/mL 1.0 - 2.0 µg/mL
MIC (E. coli - WT) > 64 µg/mL (Inactive)> 64 µg/mL (Inactive)Inactive
Solubility PoorImproved (Polar Heterocycle)High
Cytotoxicity (CC50) > 50 µM (Vero Cells)> 64 µM (Vero Cells)Low
Selectivity Index (SI) > 50> 100 N/A

Key Insight: While the optimized derivative maintains the exceptional potency of PC190723 against MRSA, the inclusion of the oxadiazole ring often improves the "drug-like" properties (solubility and metabolic stability) compared to the thiazolopyridine of the parent compound. Neither compound effectively penetrates the outer membrane of Gram-negative bacteria (E. coli) without efflux pump inhibition.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

A. Synthesis of 2,6-Difluorobenzamide Derivatives
  • Principle: Amide coupling between a substituted benzoic acid and an aniline/amine.

  • Workflow:

    • Activation: Dissolve 2,6-difluoro-3-hydroxybenzoic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 30 min at 0°C.

    • Coupling: Add the specific amine (e.g., 4-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl)methanamine) (1.0 eq).

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with EtOAc, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4.

    • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

B. FtsZ Polymerization Assay (Light Scattering)
  • Purpose: To confirm the "stabilization" mechanism.

  • Reagents: Recombinant S. aureus FtsZ (SaFtsZ), GTP, polymerization buffer (50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl2).

  • Protocol:

    • Blanking: Establish a baseline light scattering (90° angle) of SaFtsZ (5–10 µM) in buffer at 37°C using a fluorescence spectrometer (Ex/Em 350 nm).

    • Compound Addition: Add test compound (e.g., 10 µM) or DMSO control. Incubate for 5 min.

    • Initiation: Add GTP (1 mM final) to trigger polymerization.

    • Measurement: Record light scattering for 20–30 minutes.

    • Interpretation:

      • Control: Rapid increase followed by a steady state or slow decline (dynamic turnover).

      • Inhibitor (Stabilizer):Significantly higher plateau and absence of depolymerization (scattering remains high), indicating frozen filaments.

References
  • Vertex AI Search. (2025). Structure-activity relationships of antischistosomal N-phenylbenzamides. National Institutes of Health. Link

  • BenchChem. (2025).[1][7][8] Comparative Efficacy of FtsZ Inhibitors Against Methicillin-Resistant Staphylococcus aureus (MRSA). Link

  • MDPI. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold. Link

  • American Society for Microbiology. (2008). An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency (PC190723).[9] Link

  • ResearchGate. (2022). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides. Link

  • JoVE. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Link

Sources

Strategic Selection of Benzamide Synthesis Routes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide moiety is a privileged pharmacophore, ubiquitous in antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase inhibitors (e.g., Entinostat). For the medicinal chemist, the synthesis of benzamides presents a trilemma: balancing reaction speed , substrate tolerance , and atom economy .

This guide objectively compares three distinct methodologies:

  • Acyl Chloride Coupling (Schotten-Baumann): The historical benchmark for speed and conversion.

  • Uronium/Carbodiimide Coupling (HATU/EDC): The standard for complex, sensitive substrates.

  • Catalytic Direct Amidation (Boric Acid): The emerging "green" standard for process scalability.

Part 1: Mechanistic Divergence

Understanding the activation pathway is critical for troubleshooting low yields or epimerization. The following diagram contrasts the thermodynamic activation strategies of the three methods.

BenzamideActivation Start Benzoic Acid Substrate SOCl2 Reagent: SOCl2 / (COCl)2 Start->SOCl2 HATU Reagent: HATU/DIPEA Start->HATU Boric Catalyst: B(OH)3 / Reflux Start->Boric AcidCl Intermediate: Benzoyl Chloride (Highly Electrophilic) SOCl2->AcidCl Chlorination (-SO2, -HCl) Product Final Product: Benzamide AcidCl->Product Fast Addition ActiveEster Intermediate: O-Azabenzotriazole Ester (Stabilized Electrophile) HATU->ActiveEster Activation ActiveEster->Product Mild Substitution Acyloxyboron Intermediate: Mono/Di-Acyloxyboron (Dual Activation) Boric->Acyloxyboron -H2O (Azeotropic) Acyloxyboron->Product Ligand Exchange Amine Nucleophile: Aniline/Amine Amine->Product

Figure 1: Comparative activation pathways. Note the stoichiometric waste generation in the Acid Chloride and HATU pathways versus the water-only byproduct in the Boric Acid pathway.

Part 2: Performance Analysis & Metrics

The following data is synthesized from comparative studies involving the synthesis of N-benzylbenzamide (Model Reaction).

MetricMethod A: Acid ChlorideMethod B: HATU CouplingMethod C: Boric Acid Catalysis
Yield (Isolated) 92 - 96% 88 - 94%80 - 89%
Reaction Time < 1 Hour2 - 12 Hours12 - 48 Hours
Atom Economy (AE) ~45% (Poor)~30% (Very Poor)~85% (Excellent)
Process Mass Intensity High (Solvent/Workup)Very High (Reagent Mass)Low (Green)
Purification Recrystallization often sufficientColumn Chromatography usually requiredFiltration/Wash often sufficient
Cost per Mol LowHigh (HATU is expensive)Very Low
Moisture Sensitivity High (Requires dry solvents)ModerateNone (Water is byproduct)
Key Insights:
  • The "HATU Trap": While HATU [1] offers high yields for difficult substrates, its atom economy is abysmal. Using 380 g of reagent to activate 122 g of benzoic acid is unsustainable for multigram scales.

  • The Boric Acid Advantage: Tang et al. [2] demonstrated that for non-sterically hindered substrates, boric acid catalysis is the superior process method, generating only water as a byproduct. However, it requires high temperatures (toluene reflux), making it unsuitable for thermally labile substrates.

Part 3: Detailed Experimental Protocols

Protocol A: The "Green" Scale-Up (Boric Acid Catalysis)

Best for: Multigram synthesis of stable benzamides, cost-efficiency.

Reagents:

  • Benzoic Acid derivative (1.0 equiv)

  • Amine (1.1 equiv)

  • Boric Acid (10-20 mol%)

  • Solvent: Toluene or Xylene (Concentration ~0.5 M)

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Add the carboxylic acid, amine, boric acid, and solvent.

  • Reaction: Heat to reflux (110°C for toluene). Vigorously stir.

    • Observation: Water will begin to collect in the Dean-Stark trap.

    • Checkpoint: Monitor TLC. Reaction is complete when water evolution ceases and starting material is consumed (typically 18-24h).

  • Workup (Self-Validating):

    • Cool to 60°C. If the product crystallizes, cool further to 0°C and filter.

    • If soluble: Wash the organic phase with 1M HCl (to remove excess amine) and sat. NaHCO3 (to remove unreacted acid).

    • Why: The catalyst (boric acid) is water-soluble and is removed during the aqueous wash.

  • Purification: Recrystallize from EtOH/Water if necessary.

Protocol B: The "Discovery" Standard (HATU Mediated)

Best for: Small scale (mg), precious intermediates, acid-sensitive substrates.

Reagents:

  • Benzoic Acid derivative (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: DMF or DCM (anhydrous)

Workflow:

  • Activation: Dissolve the acid in DMF (0.1 M) under Nitrogen. Add DIPEA, followed by HATU. Stir for 15 mins at Room Temp.

    • Mechanism:[1][2] This pre-activation forms the O-azabenzotriazole active ester.

  • Coupling: Add the amine. Stir at RT for 2-4 hours.

  • Quench: Dilute with EtOAc (10x reaction volume).

  • Workup:

    • Wash 3x with 5% LiCl solution (Critical step: LiCl helps partition DMF out of the organic layer).

    • Wash 1x with 1M HCl, 1x with Brine.

  • Purification: Flash chromatography is almost always required to remove tetramethylurea byproducts.

Part 4: Decision Logic (Workflow Selection)

Use this logic tree to select the appropriate method for your specific substrate.

DecisionTree Start Start: Select Synthesis Route ScaleCheck Is Scale > 10 grams? Start->ScaleCheck ThermalCheck Is Substrate Thermally Stable (>100°C)? ScaleCheck->ThermalCheck Yes StericCheck Is the Amine/Acid Sterically Hindered? ScaleCheck->StericCheck No (Discovery Scale) MethodBoric Route: Boric Acid Catalysis (Green, Cheap) ThermalCheck->MethodBoric Yes MethodAcidCl Route: Acid Chloride (Fast, Scalable) ThermalCheck->MethodAcidCl No StericCheck->MethodAcidCl No (Simple Substrate) MethodHATU Route: HATU/Coupling Reagent (Mild, Expensive) StericCheck->MethodHATU Yes (Or Complex Functionality)

Figure 2: Decision matrix for method selection based on scale, stability, and steric hindrance.

References

  • Montalbetti, C. A., & Falque, V. (2005).[3][4][5] Amide bond formation and peptide coupling.[5][6] Tetrahedron, 61(46), 10827-10852.

  • Tang, P. (2005).[7][8] Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide.[9] Organic Syntheses, 81, 262.[7] [7]

  • Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420.

  • Fennie, M. W., & Roth, J. M. (2016).[10] Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education, 93(10), 1788–1793.

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of N-phenylbenzamides

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, establishing a clear and verifiable mechanism of action (MoA) is the bedrock of any therapeutic program. The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, found in compounds targeting a wide array of proteins, from enzymes like histone deacetylases (HDACs) to viral capsids and nuclear receptors.[1][2][3][4][5][6][7][8] This guide provides an in-depth, technically-grounded framework for validating the MoA of a novel N-phenylbenzamide, using the well-characterized HDAC inhibitor Entinostat as a guiding example.[9][10][11] We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust data package.

Section 1: The First Pillar - Confirming Direct Target Engagement

Before investigating any downstream cellular effects, it is imperative to confirm that your N-phenylbenzamide physically interacts with its intended molecular target. An unconfirmed assumption here can lead to misinterpreted data and wasted resources. We will compare three orthogonal approaches: a biochemical assay, a biophysical method, and a critical in-cell technique.

A. Biochemical Assays: Quantifying Functional Inhibition

For enzyme targets like HDACs, a direct biochemical assay is the first logical step. This method measures the compound's ability to inhibit the target's enzymatic activity in vitro.

Causality: This assay directly answers the question: "Does my compound inhibit the enzymatic function of the purified target protein?" It is a clean, direct measure of functional impact, free from the complexities of a cellular environment.

Comparative Data: Hypothetical N-phenylbenzamide (Compound X) vs. Entinostat

CompoundTarget IsoformIC50 (nM)
Compound X HDAC1150
HDAC2250
HDAC3200
Entinostat HDAC1130
HDAC2220
HDAC3180
Pan-HDACi HDAC1-1110-50

This table illustrates how Compound X compares to the known selective inhibitor Entinostat and a non-selective pan-HDAC inhibitor.

B. Biophysical Assays: Real-Time Kinetics with Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique that measures the binding and dissociation of molecules in real-time.[12][13][14][15][16] This provides not just an affinity value (KD), but also the kinetic parameters (ka and kd) that define the interaction.

Causality: Unlike a functional assay, SPR provides direct evidence of a physical interaction. It can detect binding events even if they don't result in functional inhibition, offering a more nuanced view of the compound-target interaction. This is crucial for differentiating between inhibitors, allosteric modulators, or non-functional binders.

Experimental Workflow: SPR dot

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

C. Cellular Target Engagement: The Decisive In-Cell Test with CETSA

The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying that a compound binds its target within the complex milieu of an intact cell.[17][18][19][20][21] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[21]

Causality: This assay bridges the gap between in vitro and cellular activity. A positive CETSA result demonstrates that your compound can penetrate the cell membrane, avoid efflux pumps, and engage the target in its native environment. This is a critical validation step that biochemical and biophysical assays on purified proteins cannot provide.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture appropriate cells (e.g., MCF-7 breast cancer cells) to ~80% confluency. Treat cells with various concentrations of the N-phenylbenzamide or vehicle (DMSO) for 1-2 hours at 37°C.[20]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[17][18]

  • Cell Lysis: Lyse the cells via repeated freeze-thaw cycles in liquid nitrogen.[17] This step is crucial for releasing intracellular proteins.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[17]

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein. Analyze the amount of soluble target protein (e.g., HDAC1) remaining at each temperature by Western Blot or another quantitative protein detection method.[17][19] A successful target engagement will result in more soluble protein at higher temperatures in the drug-treated samples compared to the vehicle control.

Section 2: Tracking the Ripple Effect - Downstream Pathway Modulation

Confirming target engagement is only the first step. The next is to demonstrate that this engagement leads to the expected downstream biological consequences. For an HDAC inhibitor like Entinostat, this means looking for changes in histone acetylation and the expression of key regulatory proteins.[9][10]

A. Western Blotting: Visualizing Pathway Activation/Inhibition

Western blotting is a workhorse technique for semi-quantitatively measuring changes in protein levels and post-translational modifications, such as acetylation.[22][23][24][25]

Causality: By inhibiting HDACs, N-phenylbenzamides should lead to an accumulation of acetylated histones (e.g., Acetyl-Histone H3). This is the direct, proximal downstream marker of target inhibition. Furthermore, this epigenetic change should alter the expression of genes regulated by histone acetylation, such as the cell cycle inhibitor p21.[26] Observing these specific changes provides a strong mechanistic link between target engagement and cellular signaling.

Comparative Data: Downstream Protein Modulation

Treatment (24h)Acetyl-Histone H3 (Fold Change)p21 Protein (Fold Change)
Vehicle (DMSO)1.01.0
Compound X (1 µM) 3.54.2
Entinostat (1 µM) 3.84.5
Negative Control 1.10.9

Section 3: The Ultimate Proof - Phenotypic Consequences

The final and most critical piece of the puzzle is to connect the molecular MoA to a relevant cellular phenotype. For an anti-cancer agent, this typically involves measuring effects on cell proliferation, viability, or apoptosis.[9][26]

A. Cell Viability Assays: Measuring Anti-proliferative Effects

Assays like the MTT assay measure the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[27][28][29][30] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes occurs only in living cells.

Causality: A potent N-phenylbenzamide that engages its target (HDAC) and modulates downstream pathways (p21 induction) is expected to inhibit cell proliferation or induce cell death. A dose-dependent decrease in cell viability provides the ultimate functional validation of the compound's MoA.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the N-phenylbenzamide, a positive control (e.g., Entinostat), and a vehicle control. Incubate for a period relevant to the expected phenotype (e.g., 72 hours).

  • MTT Addition: Add MTT labeling reagent to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[27][29]

  • Solubilization: Add a solubilization solution (e.g., SDS in HCl) to each well to dissolve the formazan crystals.[29] Allow the plate to stand overnight in the incubator.[27]

  • Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[27]

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the EC50 value.

dot

Caption: A logical workflow for validating a compound's MoA.

Conclusion

Validating the mechanism of action for a novel N-phenylbenzamide requires a multi-faceted, evidence-based approach that moves logically from the purified protein to the intact cell and finally to a functional outcome. By employing orthogonal assays such as enzymatic inhibition, SPR, CETSA, Western blotting, and phenotypic screens, researchers can build a robust and self-validating data package. This rigorous process ensures that the observed biological effects are directly attributable to the engagement of the intended target, providing the confidence needed to advance a compound through the drug development pipeline.

References

  • Connolly, R. M., & Stearns, V. (2014). Entinostat: a promising treatment option for patients with advanced breast cancer. Future Oncology, 10(13), 1969-1981. Retrieved from [Link]

  • What is the mechanism of Entinostat? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. Retrieved from [Link]

  • Analysis of Cell Viability by the MTT Assay. (2006). CSH Protocols. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). Methods in Molecular Biology. Retrieved from [Link]

  • Entinostat – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol. Retrieved from [Link]

  • Alinari, L., et al. (2011). Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents. British Journal of Haematology, 155(2), 209-220. Retrieved from [Link]

  • Truong, A. S., et al. (2021). Entinostat induces antitumor immune responses through immune editing of tumor neoantigens. Journal of Clinical Investigation, 131(16), e138531. Retrieved from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022, February 4). SLAS Discovery. Retrieved from [Link]

  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. (2024, March 23). STAR Protocols. Retrieved from [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (2019). Springer Protocols. Retrieved from [Link]

  • Partridge, M. A., et al. (2012). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Methods in Molecular Biology. Retrieved from [Link]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023, October 26). Journal of Medicinal Chemistry. Retrieved from [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025, October 29). ACS Omega. Retrieved from [Link]

  • Pollack, S. J. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery. Royal Society of Chemistry. Retrieved from [Link]

  • What is surface plasmon resonance (SPR)? (2025, June 18). Cytiva. Retrieved from [Link]

  • Design and Synthesis of Novel N‐(2‐aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study. (n.d.). ResearchGate. Retrieved from [Link]

  • Roy, S., et al. (2016). N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem, 11(3), 283-288. Retrieved from [Link]

  • Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. (n.d.). Aragen. Retrieved from [Link]

  • Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. (2021). Viruses. Retrieved from [Link]

  • Structural optimization and in vitro profiling of N-phenylbenzamide-based farnesoid X receptor antagonists. (2018, August 7). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities. (2004, August 15). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. (2007, September 1). International Journal of Cancer. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol: 2,4-diethoxy-N-phenylbenzamide

[1]

Executive Summary & Hazard Characterization

2,4-diethoxy-N-phenylbenzamide is a specific organic amide often utilized in drug discovery as a structural intermediate or ligand. While it is not currently classified as a P-listed (acutely toxic) waste under US EPA RCRA regulations by specific name, its structural properties (lipophilic benzamide derivative) necessitate that it be handled as a Potentially Bioactive Organic Compound .

For the safety of research personnel and environmental compliance, this compound must be managed using a "Cradle-to-Grave" approach, prioritizing high-temperature incineration over landfilling to prevent aquatic leaching.

Chemical Profile & Risk Assessment
PropertyDescriptionOperational Implication
Chemical Class Substituted Benzamide / AnilideThermally stable; resistant to simple hydrolysis.
Physical State Solid (Crystalline Powder)Dust inhalation risk; requires N95 or P100 respiratory protection during transfer.
Solubility Lipophilic (Low water solubility)Do NOT dispose via sink/drain. High potential for bioaccumulation in aquatic systems.
Reactivity StableCompatible with standard organic waste streams; incompatible with strong oxidizers.
Toxicology Unverified (Treat as HPAPI*)Assume potential for skin sensitization or systemic toxicity (anilides can induce methemoglobinemia).

*HPAPI: High Potency Active Pharmaceutical Ingredient

Waste Stream Segregation Strategy

Proper segregation is the primary defense against unexpected reactions in the waste drum. 2,4-diethoxy-N-phenylbenzamide must be segregated into the Non-Halogenated Organic stream unless dissolved in halogenated solvents (e.g., DCM, Chloroform).

Decision Logic for Waste Segregation

The following diagram outlines the critical decision nodes for categorizing this specific waste product.

WasteSegregationStartWaste Generation:2,4-diethoxy-N-phenylbenzamideStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathDryLiquidPathLiquid / SolutionStateCheck->LiquidPathDissolvedSolidBinContainer: Wide-Mouth HDPELabel: Hazardous Solid Waste(Toxic/Irritant)SolidPath->SolidBinSolventCheckSolvent Type?LiquidPath->SolventCheckHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(MeOH, DMSO, Acetone)SolventCheck->NonHaloNo HalogensHaloBinContainer: Safety Can/GlassLabel: Halogenated Organic WasteHalo->HaloBinNonHaloBinContainer: Safety Can/HDPELabel: Non-Halogenated Organic WasteNonHalo->NonHaloBinFinalFinal Disposal:High-Temp IncinerationSolidBin->FinalHaloBin->FinalNonHaloBin->Final

Figure 1: Decision tree for segregating 2,4-diethoxy-N-phenylbenzamide based on physical state and solvent matrix.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, synthesis products, or contaminated dry consumables (gloves, weigh boats).

  • PPE Requirements:

    • Double Nitrile Gloves (0.11 mm min thickness).

    • Safety Glasses with side shields.

    • Lab coat (buttoned).

    • Respiratory: If handling >100mg of open powder, use a fume hood or N95 respirator to prevent dust inhalation.

  • Container Selection:

    • Use a Wide-Mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for solids.

  • Transfer Procedure:

    • Place the waste container inside a fume hood.

    • Transfer the solid carefully to avoid dust generation.

    • Do not mix with oxidizers (e.g., nitrates, permanganates) in the same container.

  • Labeling (Critical):

    • Apply a hazardous waste label.

    • Chemical Name: Write out "2,4-diethoxy-N-phenylbenzamide". DO NOT use abbreviations or structural formulas alone.

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage:

    • Cap tightly.[1][2][3][4] Store in the Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC effluent, reaction filtrates, or stock solutions.

  • Compatibility Check:

    • Ensure the solution pH is between 4 and 10. If highly acidic or basic, neutralize carefully before adding to a central waste drum to prevent exothermic reactions.

  • Segregation (See Figure 1):

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, use the Red (or site-designated) Halogenated Waste container.

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Acetone, use the Clear/Blue (or site-designated) Organic Solvent Waste container.

  • Triple Rinse:

    • Any empty glassware that contained the substance must be triple-rinsed with a solvent (e.g., acetone). The rinsate must be disposed of into the liquid waste container, not the drain.

Emergency Spill Response

Immediate Action: Isolate the area. If the spill is >50g or outside a fume hood, evacuate and contact EHS.

StepActionMechanism/Reasoning
1. PPE Up Don double gloves, goggles, and Tyvek sleeves if available.Prevents dermal absorption of the benzamide solution.
2. Contain Circle the spill with absorbent socks or pads.Prevents migration into floor drains or under cabinetry.
3. Absorb Liquids: Use vermiculite or polypropylene pads.Solids: Cover with wet paper towels to prevent dust, then scoop.Do not dry sweep dry powder; this aerosolizes the chemical. Wetting suppresses dust.
4. Decontaminate Scrub the surface with a mild detergent and water solution.Benzamides are lipophilic; water alone will not effectively remove residues. Surfactants are required.
5. Dispose Place all cleanup materials into a sealed plastic bag, then into the Solid Hazardous Waste bin.Contaminated cleanup debris is regulated hazardous waste (RCRA).

Regulatory Compliance & Final Disposition

  • RCRA Status: While not explicitly listed (P or U list), this material is regulated under the "Cradle-to-Grave" provision of the Resource Conservation and Recovery Act (RCRA). It must be characterized by the generator (you) based on process knowledge.

  • Final Fate: The only acceptable disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the thermal destruction of the amide bond and prevents environmental persistence.

  • Drain Disposal: STRICTLY PROHIBITED. The lipophilic nature of ethoxy-substituted benzamides poses a risk of bioaccumulation in aquatic organisms.

References
  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). 29 CFR 1910.1200.[5][6]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.